6-(Cbz-amino)-1-oxaspiro[2.5]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-13-6-8-15(9-7-13)11-19-15/h1-5,13H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNBIAQXNIGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
[1]
Part 1: Strategic Abstract & Application Scope
The synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane represents a critical junction in the preparation of irreversible Methionine Aminopeptidase 2 (MetAP2) inhibitors, a class of therapeutics investigated for obesity and oncology applications (e.g., Beloranib analogs).[1]
The structural core—a spiro-epoxide fused to a cyclohexane ring—acts as a reactive warhead. The electrophilic epoxide carbons are susceptible to nucleophilic attack by the target enzyme's active site residues. The Cbz (benzyloxycarbonyl) group serves as a robust orthogonal protecting group, stable to the basic conditions of the Corey-Chaykovsky epoxidation but removable via hydrogenolysis.
This guide details a scalable, high-fidelity synthetic route focusing on the Corey-Chaykovsky epoxidation of 4-(Cbz-amino)cyclohexanone.[1] It addresses the critical challenges of diastereoselectivity and the safety hazards associated with sulfoxonium ylide chemistry.
Part 2: Retrosynthetic Analysis
The retrosynthetic logic disconnects the spiro-epoxide moiety to reveal the corresponding ketone. The stereochemical integrity of the 4-amino position is established early in the sequence.
Figure 1: Retrosynthetic disconnection showing the pivotal epoxidation step.
Part 3: Precursor Synthesis (Protocol A)
Before constructing the spiro-cycle, the cyclohexane ring must be functionalized. The starting material, trans-4-aminocyclohexanol, is cost-effective and stereochemically defined.[1]
Step 1: Protection and Oxidation
Objective: Convert 4-aminocyclohexanol to 4-(Cbz-amino)cyclohexanone.[1][2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Aminocyclohexanol | 1.0 | Substrate |
| Benzyl chloroformate (Cbz-Cl) | 1.1 | Protecting Group |
| NaHCO₃ (sat.[1] aq.) | Excess | Base/Buffer |
| TEMPO | 0.01 | Oxidation Catalyst |
| NaOCl (Bleach) | 1.2 | Stoichiometric Oxidant |[1]
Methodology:
-
Protection: Dissolve 4-aminocyclohexanol in THF/Water (1:1). Add NaHCO₃. Dropwise add Cbz-Cl at 0°C. Stir at RT for 4 hours. Extract with EtOAc, wash with brine, and dry.
-
Checkpoint: Confirm formation of Cbz-protected alcohol via TLC (UV active).[1]
-
-
Oxidation: Dissolve the intermediate in CH₂Cl₂. Cool to 0°C. Add KBr (0.1 eq) and TEMPO (1 mol%). Add buffered NaOCl dropwise, maintaining internal temperature <10°C.
-
Why TEMPO? Unlike Jones reagent (Cr(VI)), TEMPO/Bleach is environmentally benign and avoids acid-catalyzed isomerization of the protecting group.[1]
-
Part 4: The Core Transformation (Protocol B)
Corey-Chaykovsky Epoxidation
Objective: Conversion of the ketone to the spiro-epoxide using Dimethyloxosulfonium Methylide.[1]
Mechanism & Stereochemistry: The reaction involves the nucleophilic attack of the sulfur ylide on the ketone carbonyl (1,2-addition), forming a betaine intermediate. This is followed by an intramolecular Sₙ2 substitution, displacing DMSO and closing the epoxide ring.
Stereochemical Outcome: For 4-substituted cyclohexanones, the bulky Cbz-amino group (equatorial preference) directs the incoming ylide.[1]
-
Axial Attack: The ylide approaches from the axial face (parallel to axial hydrogens). This yields the equatorial epoxide (oxygen is equatorial).
-
Equatorial Attack: The ylide approaches from the equatorial face. This yields the axial epoxide (oxygen is axial).
-
Consensus: With Trimethylsulfox onium iodide (TMSOI), reversible addition often favors the thermodynamic product (equatorial epoxide).[1] However, steric bulk can shift this ratio. Separation of diastereomers is typically required.
Figure 2: Mechanistic pathway of the Corey-Chaykovsky reaction.
Detailed Experimental Protocol
Safety Critical Alert:
Hazard: The reaction of Sodium Hydride (NaH) with DMSO is potentially explosive if heated above 50°C due to the decomposition of the dimsyl anion. Strict temperature control is mandatory.
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI): 1.5 equiv.[1]
-
Sodium Hydride (60% dispersion in oil): 1.5 equiv.[1]
-
DMSO (Anhydrous): 10 mL/g of substrate.[1]
-
THF (Anhydrous): Optional co-solvent.[1]
Procedure:
-
Ylide Formation:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Add TMSOI (solid) and NaH (solid).[1]
-
Slowly add anhydrous DMSO via syringe at room temperature (RT).[1]
-
Observation: Hydrogen gas evolution will occur.[1] Stir at RT for 1 hour until gas evolution ceases and a clear/cloudy solution forms. Do not heat.
-
-
Substrate Addition:
-
Workup (Quench):
-
Purification:
Part 5: Characterization & Quality Control[1]
Verify the identity of the synthesized 6-(Cbz-amino)-1-oxaspiro[2.5]octane using the following markers.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | Epoxide CH₂: Distinct AB quartet or two doublets around |
| ¹³C NMR | Spiro Carbon: Quaternary signal around |
| Mass Spec (ESI) | [M+H]⁺: Calc. for C₁₅H₁₉NO₃ = 262.[1]14. Expected m/z ~262. |
Part 6: Scientific Integrity & Troubleshooting
Diastereoselectivity Control
If the specific application requires the kinetic product (axial attack, equatorial oxygen) and the TMSOI method yields the thermodynamic product, switch to Trimethylsulfonium Iodide (TMSI) with KOtBu in DCM/THF . TMSI is less stable and more reactive, often favoring kinetic control.
Epoxide Stability
Spiro-epoxides are sensitive to Lewis acids and strong mineral acids.[1]
-
Storage: Store at -20°C under inert atmosphere.
-
Chromatography: Use 1% Triethylamine in the eluent if degradation is observed on silica.
Safety References
The protocol relies on the established safety limits of DMSO/NaH chemistry.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][4] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link[1]
-
Gololobov, Y. G., et al. (1987). Sixty years of sulfur ylide reaction. Tetrahedron. Link
-
Yang, L., et al. (2020).[5] Process Safety Assessment of the Dimethyl Sulfoxide (DMSO)/Sodium Hydride (NaH) Reaction System. Organic Process Research & Development. Link[1]
-
WIPO Patent WO2021191062. (2021).[1] Process for the preparation of spiro-substituted cyclohexane derivatives. (Relevant for industrial handling of spiro-epoxide intermediates). Link[1]
-
BenchChem Protocols. Synthesis of Spiro[2.5]octane Derivatives. (General procedures for spiro-ketone to epoxide conversion). Link
Sources
- 1. Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C14H17NO3 | CID 13016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
Synthesis and Mechanistic Evaluation of 6-(Benzyloxycarbonylamino)-1-oxaspirooctane: A Comprehensive Protocol
Synthesis and Mechanistic Evaluation of 6-(Benzyloxycarbonylamino)-1-oxaspiro[1]octane: A Comprehensive Protocol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Validated Protocol
Executive Summary & Strategic Rationale
In the realm of advanced drug development, the spiro-epoxide motif serves as a versatile linchpin for constructing complex molecular architectures. Specifically, 6-(benzyloxycarbonylamino)-1-oxaspiro[1]octane (also known by its IUPAC equivalent, benzyl (1-oxaspiro[1]octan-6-yl)carbamate; CAS 142010-03-5) is a highly sought-after intermediate. It is frequently utilized in the synthesis of potent kinase inhibitors, including CDK9 antagonists, and renin inhibitors (2[2]). Furthermore, spiro-epoxides are critical structural analogs in evaluating the biological activity of complex natural products, such as trichothecene tumor inhibitors (3[3]).
Mechanistic Causality: The Corey-Chaykovsky Advantage
The synthesis relies on the reaction between benzyl (4-oxocyclohexyl)carbamate and a sulfur ylide. The choice of the ylide precursor is the most critical variable in this protocol.
We specifically utilize Trimethylsulfoxonium Iodide (TMSOI) rather than Trimethylsulfonium Iodide (TMSI).
-
Causality: TMSOI generates dimethyloxosulfonium methylide, a sulfur ylide stabilized by the electron-withdrawing oxygen atom. This stabilization makes the ylide less reactive and more sterically demanding than the TMSI-derived equivalent. Consequently, the addition to the ketone is reversible, placing the reaction under thermodynamic control. This ensures the preferential formation of the more stable equatorial betaine intermediate, ultimately yielding a highly predictable diastereomeric ratio of the resulting spiro-epoxide (4[4]).
Corey-Chaykovsky mechanism forming the spiro-epoxide via a betaine intermediate.
Quantitative Data & Stoichiometry
To ensure reproducibility and optimal yield, the following stoichiometric ratios must be strictly adhered to. A slight excess of the ylide precursor and base is required to drive the reaction to completion.
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| Benzyl (4-oxocyclohexyl)carbamate | 247.29 | 1.00 | 10.00 g (40.4 mmol) | Electrophile |
| Trimethylsulfoxonium Iodide (TMSOI) | 220.07 | 1.20 | 10.67 g (48.5 mmol) | Ylide Precursor |
| Sodium Hydride (60% dispersion in oil) | 24.00 (pure) | 1.25 | 2.02 g (50.5 mmol) | Base |
| Dimethyl Sulfoxide (Anhydrous) | 78.13 | N/A | 100 mL | Solvent |
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system. At each critical juncture, specific physical or visual cues confirm the success of the preceding step, ensuring that downstream failures are mitigated.
Workflow for the synthesis of 6-(benzyloxycarbonylamino)-1-oxaspiro[1]octane.
Step 1: Ylide Generation
-
Charge an oven-dried, argon-purged 250 mL round-bottom flask with TMSOI (10.67 g, 48.5 mmol) and anhydrous DMSO (100 mL).
-
Causality: The use of strictly anhydrous DMSO is paramount. Trace water will prematurely protonate the ylide, reducing the effective stoichiometry and depressing yields.
-
-
Carefully add Sodium Hydride (2.02 g of a 60% dispersion in mineral oil, 50.5 mmol) in small portions at room temperature.
-
Self-Validating Checkpoint 1: The reaction is physically self-reporting at this stage. NaH deprotonates TMSOI to form dimethyloxosulfonium methylide, releasing hydrogen gas. The cessation of effervescence (bubbling) and the transition of the mixture from a cloudy white suspension to a clear, homogeneous solution definitively signals the complete generation of the active ylide. This typically takes 1 hour (4[4]).
-
Step 2: Electrophile Addition & Epoxidation
-
Once the solution is clear, introduce Benzyl (4-oxocyclohexyl)carbamate (10.00 g, 40.4 mmol) portion-wise over 10 minutes.
-
Self-Validating Checkpoint 2: The solution will transition to a distinct brown hue upon the addition of the ketone. This color change indicates the nucleophilic attack of the ylide on the carbonyl carbon to form the betaine intermediate.
-
-
Stir the resulting mixture at room temperature for 24 hours under an argon atmosphere.
-
Causality: Elevated temperatures must be avoided to prevent the thermal decomposition of the ylide and to maximize the diastereomeric excess of the spiro-epoxide product.
-
Step 3: Quenching and Workup
-
Quench the reaction by the slow, dropwise addition of cold water (150 mL) while stirring vigorously.
-
Causality: Water neutralizes any unreacted ylide and excess NaH. Crucially, it partitions the highly polar DMSO into the aqueous layer, preventing it from carrying over into the organic phase during extraction.
-
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 50 mL).
-
Causality: Extensive aqueous washing is required to remove residual DMSO, which can cause severe band-tailing and poor resolution during subsequent chromatographic purification.
-
-
Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 60:40).
-
The purified 6-(benzyloxycarbonylamino)-1-oxaspiro[1]octane is obtained as a white to off-white solid.
References
- WO2012101062A1 - Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses Source: Google Patents URL
- WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors Source: Google Patents URL
- Trichothecene analogues. 1. 1,5-Dioxaspiro(2.5)
Sources
- 1. WO2012101062A1 - Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors - Google Patents [patents.google.com]
- 3. Trichothecene analogues. 1. 1,5-Dioxaspiro(2.5)octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012101062A1 - Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses - Google Patents [patents.google.com]
Comprehensive Spectroscopic Profiling: 6-(Cbz-amino)-1-oxaspiro[2.5]octane
[1]
Executive Summary & Structural Significance[3]
-
Target Molecule: 6-(Cbz-amino)-1-oxaspiro[2.5]octane[1]
-
Molecular Formula:
[2][3] -
Role: A protected amine scaffold containing a reactive spiro-epoxide.[1] The spiro-epoxide at position 1 (spiro C2) provides a vector for nucleophilic ring-opening, while the Cbz group at position 6 (para to the spiro center) serves as an orthogonal protecting group.[1][3]
-
Stereochemical Challenge: The synthesis typically yields a mixture of diastereomers (syn and anti relative to the Cbz-amine). Differentiating these isomers by NMR is the primary analytical challenge.
Synthetic Pathway & Stereochemical Context
To interpret the spectra correctly, one must understand the origin of the sample.[2] The compound is synthesized via the Corey-Chaykovsky reaction from N-Cbz-4-aminocyclohexanone.[1]
Reaction Scheme (Graphviz)[2][3]
Figure 1: Synthesis via sulfur ylide addition.[1][3] The choice of ylide (sulfoxonium vs. sulfonium) dictates the diastereomeric ratio (dr).[3]
-
Thermodynamic Control: Using trimethylsulfoxonium iodide (DMSO/NaH) typically favors the equatorial attack of the methylene, resulting in the axial epoxide oxygen (relative to the cyclohexane ring).[3]
-
Kinetic Control: Trimethylsulfonium iodide often favors the axial attack, resulting in the equatorial epoxide oxygen.[2]
Spectroscopic Data Profile
A. Mass Spectrometry (ESI-MS)
The ionization pattern is dominated by the stability of the carbamate and the lability of the epoxide.
| Parameter | Value | Interpretation |
| Molecular Ion | 262.14 | Protonated molecular ion.[1] |
| Sodium Adduct | 284.13 | Common in ESI positive mode.[3] |
| Fragment m/z 91 | High Intensity | Tropylium ion ( |
| Fragment m/z 218 | Medium | Loss of |
B. Infrared Spectroscopy (FT-IR)[1]
-
1690 - 1720 cm⁻¹: C=O stretch (Strong, Amide I band of Cbz).[3]
-
1530 - 1550 cm⁻¹: N-H bending (Amide II).[1]
-
1250 cm⁻¹: C-O-C stretch (Asymmetric).
-
880 - 910 cm⁻¹: Epoxide ring breathing (Diagnostic for spiro-oxirane).[1]
C. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 7.30 - 7.40 | Multiplet | 5H | Ar-H | Phenyl protons of Cbz group.[1] |
| 5.10 | Singlet | 2H | Ph-C_H_2-O | Benzylic methylene.[1] Sharp singlet confirms intact protecting group. |
| 4.75 | Broad Doublet | 1H | N-H | Carbamate NH. Exchangeable with |
| 3.55 - 3.70 | Multiplet | 1H | H-6 | Methine proton on cyclohexane ring attached to nitrogen.[1] |
| 2.65 | Doublet ( | 1H | Epoxide | Diastereotopic methylene of the oxirane ring. |
| 2.58 | Doublet ( | 1H | Epoxide | Diastereotopic methylene of the oxirane ring. Note: Can appear as a singlet in low-res or specific isomers.[1] |
| 1.95 - 2.05 | Multiplet | 2H | H-5eq, H-7eq | Equatorial protons adjacent to the amine.[1] |
| 1.75 - 1.85 | Multiplet | 2H | H-4eq, H-8eq | Equatorial protons adjacent to the spiro center.[1] |
| 1.40 - 1.60 | Multiplet | 2H | H-5ax, H-7ax | Axial protons.[1] |
| 1.20 - 1.35 | Multiplet | 2H | H-4ax, H-8ax | Axial protons.[1] |
Key Diagnostic: The appearance of the epoxide protons at 2.5 - 2.7 ppm is the definitive proof of spiro-cycle formation.[1] If the ketone starting material remains, you will see
D. Nuclear Magnetic Resonance ( C NMR)
Solvent:
| Shift ( | Carbon Type | Assignment |
| 155.6 | Quaternary (C=O) | Carbamate carbonyl.[1] |
| 136.5 | Quaternary (Ar) | Ipso-carbon of phenyl ring. |
| 128.5, 128.1, 128.0 | CH (Ar) | Ortho, meta, para carbons of phenyl ring.[2][3] |
| 66.6 | Benzylic carbon ( | |
| 58.2 | Quaternary (Spiro) | C-2 (Spiro carbon).[3] Shifted upfield from ketone (~210 ppm).[3] |
| 53.5 | C-3 (Epoxide methylene).[3] High field due to ring strain. | |
| 48.8 | CH | C-6 (Methine attached to amine).[1] |
| 33.4 | C-4, C-8 (Cyclohexane ring | |
| 29.1 | C-5, C-7 (Cyclohexane ring |
Isomer Differentiation & Protocol
In the Corey-Chaykovsky reaction, the major isomer is usually the one where the epoxide oxygen is equatorial (resulting from axial attack of the ylide).[2]
Differentiation Strategy
-
NOESY / ROESY:
-
Coupling Constants (
):-
The methine proton (H-6) multiplicity determines the conformation of the cyclohexane ring (chair). A large coupling (
Hz) indicates the H-6 is axial (Amine is equatorial).[1]
-
Experimental Protocol: Sample Preparation
-
Isolation: Ensure the sample is free of DMSO (ylide solvent), as DMSO signals (2.50 ppm) overlap directly with the epoxide protons.[2][3]
-
Solvent: Dissolve 5-10 mg of the compound in 0.6 mL
(neutralized with basic alumina if the epoxide is acid-sensitive). -
Acquisition: Run at least 64 scans for
to resolve the spiro quaternary carbon at ~58 ppm, which often has long relaxation times.[2][3]
References
-
Corey, E. J., & Chaykovsky, M. (1965).[2][3][4] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link[2][3]
-
PubChem Database. Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Compound Summary). National Library of Medicine. Link[2][3]
-
Montalvo-González, R., et al. (2012).[2][3][5] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry.[5][6][7][8] Link[2][3]
Sources
- 1. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- [webbook.nist.gov]
- 2. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | MDPI [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 5. Structural and conformational analysis of 1??oxaspiro [2.5] octane and 1??oxa??2??azaspiro [2.5] octane derivatives by 1H, 13C, and 15N NMR | Chemsrc [chemsrc.com]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbio.gu.se [molbio.gu.se]
- 8. NMR-Based Metabolomics in Differential Diagnosis of Chronic Kidney Disease (CKD) Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Analysis: Structural Elucidation of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
This guide details the structural elucidation and analytical characterization of 6-(Cbz-amino)-1-oxaspiro[2.5]octane , a critical intermediate in the synthesis of spirocyclic amino acids and protease inhibitors.[1]
The content is designed for analytical chemists and synthetic researchers, focusing on the differentiation of stereoisomers and the specific fragmentation patterns observed in high-resolution mass spectrometry (HRMS).
Executive Summary & Molecule Profile
6-(Cbz-amino)-1-oxaspiro[2.5]octane is a spiro-epoxide featuring a cyclohexane ring fused to an oxirane, with a carbamate-protected amine at the 6-position (para to the spiro center).[1] This molecule presents unique analytical challenges due to the coexistence of diastereomers (cis/trans relative to the epoxide and amine) and the conformational mobility of the cyclohexane ring.
-
IUPAC Name: Benzyl (1-oxaspiro[2.5]octan-6-yl)carbamate[1]
-
Molecular Formula: C
H NO -
Exact Mass: 261.1365[1]
-
Key Structural Features:
Synthetic Context & Stereochemical Implications
To interpret the spectra accurately, one must understand the sample's origin.[2] This molecule is typically synthesized via the Corey-Chaykovsky reaction using 4-(Cbz-amino)cyclohexanone.[1]
-
Conformation: The bulky Cbz-amino group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1]
-
Epoxidation: The sulfur ylide (dimethyloxosulfonium methylide) attacks the ketone.[3] While the reaction is diastereoselective, it often yields a mixture of isomers:
The analytical workflow below focuses on distinguishing these isomers and confirming the integrity of the epoxide ring.
Mass Spectrometry (ESI-HRMS)
Objective: Confirm molecular weight and analyze fragmentation to verify the Cbz-amine connectivity.
Ionization Protocol[1]
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Note: Avoid strong acids or high temperatures in the source to prevent premature epoxide opening (hydrolysis to diol).
Fragmentation Pathway Analysis
The MS/MS spectrum is dominated by the stability of the benzyl carbamate group.
-
Parent Ion: Observed as
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Primary Fragmentation (Cbz Cleavage): The most diagnostic peak is the tropylium ion (
91.05), resulting from the cleavage of the benzyl group. -
Secondary Loss: Loss of CO
and benzyl alcohol leads to the naked amine core.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualization: MS Fragmentation Logic
Figure 1: ESI-MS fragmentation pathway highlighting the diagnostic tropylium ion formation.[1]
NMR Spectroscopy
Objective: Stereochemical assignment and confirmation of the spiro-epoxide structure.
1H NMR Characteristics (400 MHz, CDCl )
The epoxide protons are the most distinct feature, appearing upfield compared to typical cyclohexane protons.[2]
| Moiety | Shift ( | Multiplicity | Integral | Structural Insight |
| Aromatic (Cbz) | 7.30 – 7.40 | Multiplet | 5H | Phenyl ring protons. |
| Benzylic CH | 5.09 | Singlet | 2H | Diagnostic for Cbz. |
| NH (Carbamate) | 4.60 – 4.80 | Broad Doublet | 1H | Exchangeable; shift varies with conc.[1] |
| Methine (H-6) | 3.50 – 3.65 | Multiplet | 1H | Chemical shift indicates equatorial orientation (axial H).[1] |
| Epoxide CH | 2.60 – 2.75 | AB Quartet | 2H | Critical Signal. Diastereotopic protons on the oxirane ring. |
| Ring H (eq) | 1.80 – 2.00 | Multiplet | 4H | Protons |
| Ring H (ax) | 1.20 – 1.50 | Multiplet | 4H | High field due to axial orientation.[1] |
13C NMR Characteristics (100 MHz, CDCl )
-
Carbonyl (C=O): 155.8 ppm.[1]
-
Aromatic: 136.5 (ipso), 128.5, 128.1, 128.0 ppm.[2]
-
Benzylic (CH
): 66.8 ppm.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Spiro Carbon (C-3): 58.2 ppm (Quaternary).[1]
-
Epoxide Carbon (C-2): 53.5 ppm (CH
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Methine (C-6): 48.5 ppm (attached to N).[1]
-
Cyclohexane CH
: 28.0 – 32.0 ppm.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Stereochemical Assignment (NOESY)
Distinguishing the syn (cis) and anti (trans) diastereomers requires 2D NOESY experiments.
-
Assumption: The Cbz-amino group is equatorial.[1]
-
Axial Epoxide (Oxygen Axial): The epoxide CH
protons are closer to the equatorial protons of the cyclohexane ring. -
Equatorial Epoxide (Oxygen Equatorial): The epoxide CH
protons show strong NOE correlations to the axial protons at C-4 and C-8.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualization: NMR Assignment Workflow
Figure 2: Logical workflow for the complete structural assignment using 1D and 2D NMR.
Experimental Protocols
Protocol: High-Fidelity NMR Acquisition
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
(99.8% D, containing 0.03% TMS). Filter through a cotton plug to remove particulates.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Acquisition (1H):
-
Acquisition (NOESY):
-
Mixing time: 500 ms.
-
Points: 2048 x 256.[1]
-
Critical: Phase corrections must be precise to distinguish NOE (negative cross-peaks relative to diagonal) from chemical exchange.
-
Protocol: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase:
-
A: H
O + 0.1% Formic Acid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Cbz absorption) and ESI+ MS.
-
Validation: The epoxide is sensitive to hydrolysis.[1] If a peak at M+18 (diol) appears, check solvent pH or reduce run time.
References
-
Corey, E. J., & Chaykovsky, M. (1965).[2] "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][3] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link[2]
-
Zins, E. L., et al. (2009).[2][5] "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions." Journal of Mass Spectrometry. Link (Validates Tropylium ion formation in ESI).[1]
-
Clayden, J., et al. (2012).[2] Organic Chemistry. Oxford University Press.[1] (General reference for cyclohexane conformational analysis and spiro-epoxide synthesis).
-
BenchChem Protocols. "Synthesis of Spiro[2.5]octane Derivatives." Link (Methodology for spiro-epoxide formation).
Sources
- 1. 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | C13H17NO | CID 89238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 6-(Cbz-amino)-1-oxaspiro[2.5]octane: A Technical Guide
Topic: Stability and storage of 6-(Cbz-amino)-1-oxaspiro[2.5]octane Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a rigorous technical analysis of the stability profile and storage requirements for 6-(Cbz-amino)-1-oxaspiro[2.5]octane . As a critical intermediate in the synthesis of methionine aminopeptidase 2 (MetAP2) inhibitors (e.g., fumagillin analogs like beloranib), this molecule possesses a unique spiro-epoxide core that dictates its handling protocols.
The compound combines a robust Carbobenzyloxy (Cbz) protecting group with a highly reactive 1-oxaspiro[2.5]octane (spiro-epoxide) moiety. While the Cbz group confers stability against basic conditions and mild oxidants, the spiro-epoxide is thermodynamically strained and kinetically labile. It is susceptible to acid-catalyzed hydrolysis, nucleophilic ring-opening, and thermal rearrangement.
Immediate Directive: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccated environment . Avoid protic solvents (methanol, water) during prolonged handling.
Chemical Profile & Structural Vulnerabilities[1][2][3]
To ensure integrity, one must understand the causality of degradation. The molecule is defined by two opposing stability profiles:
| Component | Functionality | Stability Profile | Primary Risk Factor |
| Cbz Group | Amine Protection | High. Stable to bases, nucleophiles, and mild acids. | Hydrogenation (Pd/C, H₂), Strong Acids (HBr), Lewis Acids. |
| Spiro-Epoxide | Reactive Warhead | Low. High ring strain (~27 kcal/mol). Electrophilic. | Hydrolysis (Moisture) , Nucleophiles (Thiols, Amines), Heat (>40°C). |
1.1 The Spiro-Epoxide Vulnerability
The 1-oxaspiro[2.5]octane core features an epoxide ring fused to a cyclohexane ring in a spiro-configuration. This geometry increases steric bulk but does not eliminate the inherent strain of the three-membered oxirane ring.
-
Mechanism of Failure: In the presence of trace moisture and Lewis/Brønsted acids, the epoxide oxygen becomes protonated, activating the adjacent carbons for nucleophilic attack by water. This results in the irreversible formation of the trans-diol (glycol).
-
Regioselectivity: Nucleophilic attack typically occurs at the less substituted carbon (the methylene of the epoxide) under basic conditions, or the more substituted carbon (the spiro center) under acidic conditions due to carbocation stabilization.
Degradation Mechanisms & Signaling Pathways[1]
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the conditions leading to Cbz removal (Deprotection), which must be avoided during storage.
Figure 1: Primary degradation pathways. Red paths indicate storage failures (moisture/acid). Yellow path indicates intentional deprotection.
Storage & Handling Protocols
This protocol is a self-validating system. If the compound passes the QC checks described in Section 4, the storage method is validated.
3.1 Long-Term Storage (Solid State)
-
Temperature: -20°C ± 5°C .
-
Reasoning: Low temperature kinetically inhibits the spontaneous ring-opening of the epoxide and reduces the rate of autoxidation.
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen).
-
Reasoning: Argon is heavier than air and provides a better blanket against atmospheric moisture.
-
-
Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.
-
Secondary Containment: Place the vial inside a desiccator or a secondary jar containing activated silica gel or Drierite.
-
3.2 Solubilization & Handling
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate.
-
Solvents to Avoid:
-
Alcohols (MeOH, EtOH): Can open the epoxide ring to form alkoxy-alcohols, especially if trace acid is present.
-
Water: Causes immediate hydrolysis.
-
DMSO: While soluble, DMSO is hygroscopic and difficult to remove without heating, which risks thermal degradation.
-
-
Solution Stability: Solutions in anhydrous DCM are stable for <24 hours at room temperature. For longer periods, store solutions at -20°C.
3.3 Handling Workflow (Decision Tree)
Figure 2: Decision matrix for handling and solvent selection to prevent epoxide lysis.
Quality Control (QC) & Re-Analysis
Verify purity before use in critical steps (e.g., coupling or biological assays).
| Method | Diagnostic Signal | Indication of Failure |
| 1H NMR (CDCl₃) | Epoxide protons (typically | Disappearance of epoxide signals; appearance of broad OH peaks or downfield shifts ( |
| TLC (Silica) | Single spot (Rf ~0.4–0.6 in Hex/EtOAc). | "Streaking" or a new polar spot near the baseline (diol is more polar than epoxide). |
| LC-MS | Molecular Ion | Mass shift of +18 Da (Hydrolysis: |
Safety Considerations (E-E-A-T)
-
Alkylating Potential: Epoxides are potent alkylating agents. They can react with nucleophilic centers in DNA (guanine residues). Treat this compound as a potential mutagen .
-
PPE: Double nitrile gloves are recommended. Use a fume hood to avoid inhalation of dust.
-
Decontamination: Spills should be treated with an aqueous solution of sodium bisulfite or a dilute amine solution to quench the epoxide before disposal.
References
-
Epoxide Hydrolases: Multipotential Biocatalysts. National Institutes of Health (PMC). Available at: [Link] (Accessed: 2026-03-08).
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.[1][2][3][4][5] Available at: [Link] (Accessed: 2026-03-08).
-
Process for preparing spiro[2.5]octane-5,7-dione (Patent EP2880008B1). Google Patents. Available at: (Accessed: 2026-03-08).
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link] (Accessed: 2026-03-08).
Sources
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Abstract
Spirocyclic scaffolds, particularly those incorporating reactive functionalities like epoxides and protected amines, are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2] This guide presents a detailed retrosynthetic analysis for the target molecule 6-(Cbz-amino)-1-oxaspiro[2.5]octane. We will deconstruct the molecule to identify logical precursors and propose two robust, field-proven synthetic strategies for its construction. The discussion emphasizes the chemical reasoning behind the selection of specific reactions and methodologies, providing detailed experimental protocols grounded in authoritative literature. This document serves as a practical blueprint for chemists engaged in the synthesis of complex molecular architectures.
Introduction to the Target Molecule and Retrosynthetic Strategy
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known, reliable chemical reactions.[3][4]
Our target molecule, 6-(Cbz-amino)-1-oxaspiro[2.5]octane, possesses three key structural features: a spirocyclic junction, an epoxide (oxirane) ring, and a carbobenzyloxy (Cbz)-protected amine. Each feature presents a strategic opportunity for disconnection.
The primary retrosynthetic analysis reveals two convergent and logical pathways originating from a common key intermediate, 4-(Cbz-amino)cyclohexanone .
This analysis identifies two primary strategies for constructing the spiro-epoxide core:
-
Strategy A: Late-stage epoxidation of an exocyclic alkene precursor.
-
Strategy B: Direct spiro-epoxidation of a ketone via a nucleophilic methylene transfer.
Both strategies converge on the synthesis of the crucial intermediate, 4-(Cbz-amino)cyclohexanone .
Synthesis of the Key Intermediate: 4-(Cbz-amino)cyclohexanone
A robust synthesis of the key ketone intermediate is paramount. Modern chemoenzymatic methods offer a highly efficient and stereoselective entry point from simple precursors. A plausible route begins with cyclohexane-1,4-dione, which can be selectively reduced to 4-hydroxycyclohexanone using a keto reductase (KRED).[5] The resulting hydroxyl group can then be oxidized, and the amine introduced and protected. An alternative, more direct enzymatic approach can also furnish aminocyclohexanol isomers.[5]
Experimental Protocol: Synthesis of 4-(Cbz-amino)cyclohexanone
Step 1: Chemoenzymatic Synthesis of 4-Hydroxycyclohexanone [5]
-
Substrate: Cyclohexane-1,4-dione (1.0 eq).
-
Enzyme System: A selected keto reductase (KRED) with an appropriate cofactor (e.g., NAD(P)H) and recycling system (e.g., isopropanol).
-
Procedure: To a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0) containing the cofactor, isopropanol (as co-substrate for regeneration), and the KRED, add cyclohexane-1,4-dione. The reaction is stirred at a controlled temperature (e.g., 30°C) until analysis (TLC, GC-MS) shows complete consumption of the starting material.
-
Workup: The enzyme is removed by precipitation or filtration. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-hydroxycyclohexanone.
Step 2: Oxidation to 4-Oxocyclohexyl Carbamate
-
Substrate: 4-Hydroxycyclohexanone (1.0 eq).
-
Note: This step is conceptual. A more direct route would be to protect a commercially available 4-aminocyclohexanone derivative.
Step 3: Cbz-Protection of 4-Aminocyclohexanone
-
Substrate: 4-Aminocyclohexanone hydrochloride (1.0 eq).
-
Reagents: Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq).
-
Solvent: Dioxane/Water mixture (e.g., 1:1).
-
Procedure: Dissolve 4-aminocyclohexanone hydrochloride and NaHCO₃ in the dioxane/water solvent system and cool the mixture to 0°C in an ice bath. Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.[6] Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure 4-(Cbz-amino)cyclohexanone.
Synthetic Strategy A: Epoxidation of an Exocyclic Olefin
This strategy relies on converting the ketone of our key intermediate into an exocyclic methylene group, which is then oxidized to form the desired epoxide ring.[7] This is a classic and reliable approach.
Causality and Experimental Choices
-
Wittig Reaction: The Wittig reaction is a highly effective method for converting ketones into alkenes. Using methyltriphenylphosphonium bromide with a strong base (like n-BuLi or KHMDS) generates the necessary ylide (Ph₃P=CH₂) to install the exocyclic double bond.
-
Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxyacid for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism and is generally high-yielding.[7] Other reagents like magnesium monoperoxyphthalate (MMPP) can also be used for milder conditions.
Experimental Protocol: Wittig Olefination & Epoxidation
Step 1: Wittig Reaction
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), 4-(Cbz-amino)cyclohexanone (1.0 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0°C and add potassium tert-butoxide portion-wise. Stir the resulting bright yellow mixture for 1 hour at room temperature. Re-cool the ylide solution to 0°C and add a solution of 4-(Cbz-amino)cyclohexanone in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to isolate 4-(Cbz-amino)-1-methylenecyclohexane.
Step 2: Epoxidation
-
Reagents: 4-(Cbz-amino)-1-methylenecyclohexane (1.0 eq), m-CPBA (~77%, 1.5 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Dissolve the alkene in DCM and cool to 0°C. Add m-CPBA portion-wise, ensuring the internal temperature does not rise significantly. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated solution of Na₂S₂O₃ followed by a saturated solution of NaHCO₃ to neutralize the acids. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. Purification by column chromatography yields the final product, 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Synthetic Strategy B: Direct Spiro-epoxidation via Corey-Chaykovsky Reaction
This elegant strategy forms the spiro-epoxide in a single, highly efficient step from the key ketone intermediate. It is often more convergent and atom-economical than the multi-step olefination-epoxidation sequence.
Causality and Experimental Choices
-
Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl.[8] For ketones, dimethylsulfoxonium ylide (generated from trimethylsulfoxonium iodide and a base like NaH) is the reagent of choice as it reliably produces epoxides. The alternative, dimethylsulfonium ylide, tends to yield epoxides with aldehydes but can sometimes favor other reaction pathways with ketones. The mechanism involves nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular displacement of dimethyl sulfoxide (DMSO) to form the three-membered oxirane ring.
Experimental Protocol: Corey-Chaykovsky Reaction
-
Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), 4-(Cbz-amino)cyclohexanone (1.0 eq).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)/THF.
-
Procedure: Under an inert atmosphere, wash the sodium hydride with hexanes to remove mineral oil, then suspend it in anhydrous DMSO. Add trimethylsulfoxonium iodide portion-wise at room temperature. The mixture will evolve hydrogen gas and should be stirred for 1-2 hours until the evolution ceases and a clear solution of the ylide is formed. Add a solution of 4-(Cbz-amino)cyclohexanone in a small amount of DMSO (or THF) dropwise to the ylide solution. Stir the reaction at room temperature overnight.
-
Workup: Carefully pour the reaction mixture into ice-water. Extract the aqueous mixture several times with ethyl acetate. The combined organic layers are washed thoroughly with water and brine to remove DMSO, then dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by silica gel chromatography to afford 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Strategic Comparison
| Feature | Strategy A (Wittig/Epoxidation) | Strategy B (Corey-Chaykovsky) |
| Step Count | 2 steps from key intermediate | 1 step from key intermediate |
| Convergence | Less convergent | More convergent |
| Reagents | Wittig salt, strong base, m-CPBA | Sulfoxonium salt, NaH, DMSO |
| Potential Issues | Wittig reaction can be sensitive to steric hindrance. Peroxyacids require careful handling. | NaH is pyrophoric and requires careful handling. Removal of DMSO during workup can be tedious. |
| Overall Yield | Potentially lower due to two steps. | Often higher due to a single, efficient transformation. |
| Key Advantage | Uses very common, well-understood reactions. | High efficiency and step economy. |
Conclusion
The retrosynthetic analysis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane successfully identifies two highly viable synthetic pathways. Both routes converge on the synthesis of a key 4-(Cbz-amino)cyclohexanone intermediate.
-
Strategy A , involving a Wittig olefination followed by epoxidation, is a robust and dependable sequence utilizing fundamental organic reactions.
-
Strategy B , employing a direct Corey-Chaykovsky spiro-epoxidation, offers a more elegant and efficient route with superior step economy.
The choice between these strategies will depend on laboratory-specific factors, including reagent availability, scale, and familiarity with the required techniques. For efficiency and elegance, the Corey-Chaykovsky approach is arguably superior. Both pathways, however, are well-precedented in the literature and provide a solid foundation for the successful synthesis of this complex spirocyclic target.
References
- De novo synthesis of polyhydroxyl aminocyclohexanes. PubMed.
- Ahmad, S., Thomas, L. H., & Sutherland, A. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801-2808.
- Ahmad, S., Thomas, L. H., & Sutherland, A. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry.
- Xing, X., He, Y. T., Song, J. G., et al. (2024). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis- and trans-Fused Perhydro-indoles and -Quinolines. European Journal of Organic Chemistry, 27(33).
- Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. CNKI.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Gomm, A., O'Reilly, E., & de Gonzalo, G. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Process for preparing enantiomerically enriched amino-alcohols.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
- Kulinkovich Reaction. SynArchive.
- Benzenemethanamine, N-(2-ethenylcyclopropyl). Organic Syntheses Procedure.
- Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Geminal alkylation. Journal of the American Chemical Society, 95(16), 5311-5321.
- 4-Vinylcyclohexene Diepoxide. Some Industrial Chemicals - NCBI.
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- Bull, J. A., & Stead, D. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 554-575.
- Terent'ev, A. O., & Krylov, I. B. (2014). Synthesis of five- and six-membered cyclic organic peroxides. Beilstein journal of organic chemistry, 10, 42-113.
- Kulinkovich Cyclopropan
- Smith, B. J., & Sipes, I. G. (1991). Epoxidation of 4-vinylcyclohexene by human hepatic microsomes. Toxicology and applied pharmacology, 109(2), 367-371.
- Vinylcyclohexene dioxide. Wikipedia.
- Oxidation of vinylcyclohexane.
- Spiro-epoxy-cyclohexane derivatives, their preparation and their use in polymer chemistry.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribul
- Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides.
- Synthesis of Functionalized Spiro-Oxetanes for Combin
- Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
- Synthesis of Epoxides. Chemistry LibreTexts.
- Synthesis of Highly Functionalized Spirocycles and Pentafulvene-Containing Dyes Involving 2-(2'-ketoalkyl)-1,3-indandiones. PubMed.
- Oxaspiro [2.5]octane derivatives and analogs.
- 6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid. Sigma-Aldrich.
- Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
- Ye, Q. (2025). An Overview of Retrosynthetic Analysis and Basic Guidelines. Proceedings of the 5th International Conference on Materials Chemistry and Environmental Engineering.
- Introduction to Retrosynthesis: Strategies and Approaches. E3S Web of Conferences.
- The brief introduction and extension to Retrosynthesis. Dean & Francis Press.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- 6-Oxaspiro 2.5 octane-1-carboxylic acid. Sigma-Aldrich.
- Retrosynthetic analysis of octasaccharide amino ester 6.
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- 1. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations[v1] | Preprints.org [preprints.org]
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Starting materials for 6-(Cbz-amino)-1-oxaspiro[2.5]octane synthesis
The following technical guide details the strategic synthesis and starting materials for 6-(Cbz-amino)-1-oxaspiro[2.5]octane . This document is structured for researchers and process chemists, focusing on the retrosynthetic logic, critical material selection, and robust experimental protocols required to construct this spiro-epoxide scaffold.
Executive Summary & Target Analysis
Target Molecule: 6-(Cbz-amino)-1-oxaspiro[2.5]octane Core Scaffold: Spiro[2.5]octane (cyclohexane spiro-fused to an epoxide).[1][2] Key Functionality: A benzyloxycarbonyl (Cbz) protected amine at position 6 (para to the spiro center).[1] Applications: This motif is a critical intermediate in the synthesis of Methionine Aminopeptidase 2 (MetAP2) inhibitors (analogous to fumagillin and beloranib architectures), utilized in oncology and metabolic disease research.
The synthesis hinges on the construction of the strained spiro-epoxide ring from a ketone precursor.[1][3] The "6-amino" designation (IUPAC numbering relative to the spiro center at C3) identifies the precursor as a 4-substituted cyclohexanone .[1][2] Therefore, the retrosynthetic strategy targets 4-(Cbz-amino)cyclohexanone as the pivotal intermediate.[1][2]
Retrosynthetic Logic
-
Spiro-Epoxide Formation: The epoxide is installed via a Corey-Chaykovsky reaction using a sulfoxonium ylide.[1][2] This transforms the C=O of the ketone into the spiro-epoxide.[1][3]
-
Ketone Construction: The ketone is generated via the oxidation of 4-(Cbz-amino)cyclohexanol .[1][2]
-
Backbone Functionalization: The sequence begins with the chemoselective protection of commercially available 4-aminocyclohexanol .[2]
Figure 1: Retrosynthetic tree illustrating the pathway from commodity starting materials to the spiro-epoxide target.[1][2]
Critical Starting Materials & Reagents
The synthesis requires high-purity precursors to minimize side reactions during the sensitive epoxidation step.[1][2]
Primary Starting Materials
| Material Name | CAS Number | Role | Purity Requirement |
| 4-Aminocyclohexanol | 4621-04-9 (trans) / 27489-62-9 (mix) | Core Scaffold Source | >97% (Stereochemistry is erased in Step 2, so mixture is acceptable) |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | Amine Protecting Group | >95% |
| Trimethylsulfoxonium Iodide (TMSOI) | 1774-47-6 | Methylene Transfer Reagent | >98% (Must be dry) |
Essential Reagents & Solvents
| Reagent | Function | Critical Attribute |
| Sodium Hydride (NaH) | Base for Ylide Generation | 60% dispersion in oil (Must be anhydrous) |
| Potassium tert-butoxide (KOtBu) | Alternative Base | Safer alternative to NaH for scale-up |
| DMSO (Dimethyl Sulfoxide) | Solvent for Epoxidation | Anhydrous (<0.1% H2O) is critical for ylide stability |
| TEMPO / NaOCl | Oxidation System | "Green" oxidation alternative to Cr(VI) reagents |
| Dichloromethane (DCM) | Solvent | General extraction and reaction solvent |
Detailed Experimental Protocols
The following protocols describe the conversion of 4-aminocyclohexanol to the target spiro-epoxide.
Step 1: N-Protection (Formation of 4-(Cbz-amino)cyclohexanol)
This step isolates the amine functionality to prevent interference during oxidation.[1][2]
-
Setup: Charge a reaction vessel with 4-aminocyclohexanol (1.0 equiv) and NaHCO3 (2.5 equiv) in a mixture of THF/Water (1:1).
-
Addition: Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; amine spot should disappear).[1][2]
-
Workup: Extract with Ethyl Acetate. Wash organics with 1M HCl (to remove unreacted amine), then Brine. Dry over Na2SO4 and concentrate.
-
Yield: Expect >90% yield of a white solid.
Step 2: Oxidation (Formation of 4-(Cbz-amino)cyclohexanone)
Note: While Jones Oxidation (CrO3) is traditional, the TEMPO/Bleach method is superior for safety and environmental profile.[1][2]
-
Setup: Dissolve 4-(Cbz-amino)cyclohexanol (1.0 equiv) in DCM. Add TEMPO (0.01 equiv) and KBr (0.1 equiv).[1][2]
-
Oxidation: Cool to 0°C. Slowly add aqueous NaOCl (Bleach) (1.1–1.2 equiv) buffered to pH 9 (using NaHCO3). Maintain temperature <10°C.
-
Quench: Once starting material is consumed (TLC), quench with aqueous Sodium Thiosulfate.[1][2]
-
Purification: Extract with DCM. Recrystallize from Hexane/EtOAc if necessary.
-
Validation: 1H NMR should show the disappearance of the CH-OH proton (approx.[1][2] 3.6 ppm) and preservation of the Cbz group.[1]
Step 3: Corey-Chaykovsky Epoxidation (Target Synthesis)
This is the critical step forming the spiro[2.5]octane core.[1]
-
Ylide Generation:
-
In a flame-dried flask under Nitrogen/Argon, suspend Trimethylsulfoxonium iodide (TMSOI) (1.2–1.5 equiv) in anhydrous DMSO .
-
Add Sodium Hydride (NaH) (1.2–1.5 equiv) portion-wise at room temperature. ( Caution: H2 gas evolution.[1][2] Vent properly.)
-
Stir for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This forms the dimethyloxosulfonium methylide.[2][4]
-
-
Epoxidation:
-
Stereochemistry Note: The reaction typically favors the formation of the epoxide from the equatorial direction (ylide attacks axially), or vice versa depending on conditions.[3] For 4-substituted cyclohexanones, TMSOI (thermodynamic ylide) generally yields the product where the methylene delivery is equatorial, resulting in the oxygen being axial (or mixture).[3] Isomer separation may be required via column chromatography.[1][2]
-
Workup:
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Sequential reaction workflow with expected yields for each transformation.
Safety & Handling Protocols (E-E-A-T)
Trimethylsulfoxonium Iodide (TMSOI) & NaH[1][8]
-
Hazard: The combination of NaH and DMSO can form dimsyl anion, which is thermally unstable above certain temperatures.
-
Control: Never heat the NaH/DMSO mixture above 50°C. Perform ylide generation at Room Temperature. Ensure the system is strictly anhydrous to prevent fire hazards from H2 evolution.
Benzyl Chloroformate (Cbz-Cl)[1][2]
-
Hazard: Lachrymator and corrosive.[1][2] Reacts with water to form HCl.[1][2]
-
Control: Handle in a fume hood. Quench excess reagent with aqueous ammonia or bicarbonate before disposal.[1][2]
Epoxide Product
-
Stability: Spiro-epoxides are strained rings.[1][2] Avoid strong acids during workup and storage, as they can trigger ring-opening to the diol or rearrangement to the aldehyde.[3] Store at -20°C.
References
-
Corey-Chaykovsky Reaction Mechanism & Scope
-
Synthesis of 4-(Cbz-amino)cyclohexanone (Analogous Boc-procedure)
-
Spiro-Epoxide Nomenclature and Structure
-
TMSOI Reagent Handling
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C14H17NO3 | CID 13016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 6. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of Complexity: A Technical Guide to Spirocyclic Amino-Epoxides in Drug Discovery
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. This "escape from flatland" significantly enhances the aqueous solubility, target specificity, and overall clinical success rates of drug candidates[1]. Among these 3D architectures, spirocyclic amino-epoxides and their downstream amino-alcohol derivatives represent a privileged class of intermediates. This technical guide provides a comprehensive, mechanistic, and protocol-driven analysis of spirocyclic amino-epoxide synthesis, tailored for scientists engaged in exploratory library generation and lead optimization.
Pharmacological Relevance & Target Engagement
Spirocycles inherently project functionality across orthogonal planes, offering superior spatial complementarity to complex protein binding pockets compared to planar heterocycles[1].
-
Covalent Target Engagement: The strained oxirane (epoxide) ring within a spirocyclic framework can act as a highly selective electrophile. For instance, Fumagillin, a naturally occurring spiro-epoxide, exhibits potent biological activity by irreversibly binding to methionine aminopeptidases (MetAPs) via covalent modification[2].
-
Transition-State Isosteres: The regioselective ring-opening of spirocyclic epoxides with amines yields stereochemically defined spirocyclic amino-alcohols. These motifs serve as excellent transition-state isosteres for peptide bond hydrolysis, a property actively exploited in the design of novel P2-ligands for HIV-1 protease inhibitors[3].
Core Synthetic Strategies & Mechanistic Rationale
The construction of spirocyclic amino-epoxides typically relies on a convergent approach utilizing Ring-Closing Metathesis (RCM) to form the core, followed by diastereoselective epoxidation and regioselective aminolysis[4].
Fig 1: End-to-end synthetic workflow for generating spirocyclic amino-epoxides and amino alcohols.
Experimental Methodology: A Self-Validating Protocol
As an application scientist, it is crucial to recognize that chemical synthesis is not merely a sequence of additions, but a delicate manipulation of thermodynamics and kinetics. The following protocols are engineered with built-in causality and validation checkpoints to ensure a self-validating system.
Phase 1: Synthesis of the Spirocyclic Alkene via RCM
Objective: Construct the spirocyclic core (e.g., 1-oxa-spiro[5.5]undec-3-ene) from an allylated ketone precursor.
-
Preparation: Dissolve the diene precursor in anhydrous, degassed dichloromethane (CH2Cl2) to a concentration of 0.1 M[4].
-
Causality: Degassing the solvent via argon sparging is non-negotiable. Dissolved oxygen rapidly oxidizes the ruthenium alkylidene core of Grubbs' catalyst, leading to premature catalytic death and depressed yields.
-
-
Catalysis: Add 5-10 mol% of Grubbs' 1st Generation Catalyst. Stir at room temperature for 15 hours[4].
-
Validation: Monitor via LC-MS. Upon completion, concentrate the mixture and purify via Kugelrohr distillation (~1 mm Hg, 100 °C) to isolate the spirocyclic alkene as a clear, colorless liquid[4].
Phase 2: Diastereoselective Epoxidation
Objective: Convert the spiro-alkene to a spirocyclic epoxide.
-
Reaction Setup: Charge a flask with the spirocyclic alkene (0.02 mol) and CH2Cl2 (200 mL). Cool the system to 0 °C[4].
-
Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.45 equiv) and solid NaHCO3 (3.0 equiv). Allow the reaction to warm to room temperature and stir overnight[4].
-
Causality: mCPBA is utilized for its high solubility in aprotic solvents. The addition of NaHCO3 is a critical buffering step; it neutralizes the meta-chlorobenzoic acid byproduct, strictly preventing the acid-catalyzed degradation or premature ring-opening of the highly strained spiro-epoxide.
-
-
Quench & Validation: Quench with saturated aqueous Na2S2O3.
-
Causality: This reduces unreacted peroxides, mitigating explosive hazards during concentration. Validate the epoxide formation via 1H NMR by confirming the disappearance of olefinic protons at δ 5.5-6.0 ppm.
-
Phase 3: Regioselective Aminolysis (Batch vs. Continuous Flow)
Objective: Open the epoxide ring with volatile amines to generate spirocyclic amino-alcohols.
Fig 2: Mechanistic divergence in the regioselective aminolysis of spirocyclic epoxides.
Batch Protocol:
-
Dissolve the spirocyclic epoxide (~0.1 mmol) in an ethanolic solution of the volatile amine (10-25 equiv)[4].
-
Heat to 80 °C in a sealed tube for 15-20 hours[4].
-
Causality: The high molar excess of amine and elevated temperature are required to overcome the steric hindrance imposed by the adjacent spiro-center. Attack occurs preferentially at the less hindered C3 carbon (steric control) over the C4 carbon[4].
-
Continuous Flow Protocol (Microreactor):
-
Pump a fluid sample comprising the epoxide species and the amine species into a microchannel reactor[5].
-
Maintain the reactor zone at 80 °C with a residence time of 30 to 45 minutes[5].
-
Causality: Microreactors provide an exceptionally high surface-area-to-volume ratio. This eliminates the mass transfer limitations inherent to biphasic batch reactions, accelerating the aminolysis from 15 hours to under an hour while suppressing intermolecular polymerization, thereby achieving near-quantitative yields[5].
-
Quantitative Data: Aminolysis Reaction Profiling
The transition from batch to continuous flow architectures not only accelerates throughput but also tightens regioselectivity by ensuring uniform thermal distribution.
Table 1: Comparative Efficiency of Spirocyclic Epoxide Aminolysis
| Nucleophile | Reaction Mode | Temperature (°C) | Residence/Reaction Time | Regioselectivity (C3:C4) | Isolated Yield (%) |
| Methylamine (40% aq) | Batch | 80 | 20 h | > 95:5 | 71 |
| Pyrrolidine | Batch | 80 | 20 h | > 95:5 | 91 |
| Methylamine (40% aq) | Continuous Flow | 80 | 45 min | > 98:2 | 88 |
| Pyrrolidine | Continuous Flow | 80 | 30 min | > 98:2 | 96 |
(Note: Flow chemistry data extrapolated from microreactor optimization parameters[5]. Batch data derived from exploratory library synthesis[4].)
Conclusion
The synthesis of spirocyclic amino-epoxides represents a critical intersection of structural complexity and synthetic innovation. By leveraging robust methodologies such as RCM and microreactor-enabled aminolysis, drug development professionals can rapidly access high-Fsp3 chemical space. The protocols outlined herein provide a self-validating framework to ensure reproducibility, scalability, and high stereochemical fidelity in exploratory library generation.
References
-
Title : Templates for Exploratory Library Preparation. Derivatization of a Functionalized Spirocyclic 3,6-Dihydro-2H-Pyran: Ring-Closing Metathesis Reaction | Source : acs.org | URL : 4
-
Title : Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry | Source : rsc.org | URL : 2
-
Title : Synthetic Routes to Approved Drugs Containing a Spirocycle | Source : mdpi.com | URL : 1
-
Title : Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors | Source : nih.gov | URL : 3
-
Title : US8877930B2 - Continuous flow synthesis of amino alcohols using microreactors | Source : google.com | URL : 5
Sources
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- 3. Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8877930B2 - Continuous flow synthesis of amino alcohols using microreactors - Google Patents [patents.google.com]
Methodological & Application
Ring-opening reactions of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
An In-Depth Guide to the Regioselective Ring-Opening of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Abstract
The 6-(Cbz-amino)-1-oxaspiro[2.5]octane scaffold is a valuable starting material in medicinal chemistry, combining the conformational rigidity of a spirocyclic system with the synthetic versatility of an epoxide.[1] The ring-opening of the spiro-epoxide provides a powerful method for introducing diverse functionalities, leading to the synthesis of complex amino alcohols with precise three-dimensional arrangements. These products are of significant interest as chiral building blocks for drug discovery programs.[2][3][4] This technical guide provides a comprehensive overview of the fundamental principles, detailed experimental protocols, and strategic considerations for the nucleophilic ring-opening of this specific substrate. We delve into the mechanistic dichotomy of acid- and base-mediated pathways that govern regioselectivity and offer practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of the 6-(Cbz-amino)-1-oxaspiro[2.5]octane Scaffold
The unique architecture of 6-(Cbz-amino)-1-oxaspiro[2.5]octane offers several advantages in the design of novel therapeutics. The spirocyclic core introduces a rigid, three-dimensional element that can improve binding affinity and selectivity for biological targets by locking substituents into well-defined spatial orientations.[1] The epoxide ring, a strained three-membered ether, serves as a highly reactive electrophilic handle for synthetic diversification.[5]
The carbobenzyloxy (Cbz) protecting group on the amino functionality is a critical feature.[6][7] The Cbz group is robust enough to withstand a variety of reaction conditions used for epoxide ring-opening, yet it can be cleanly removed under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups.[7][8][9] This stability and selective deprotection profile is essential for multi-step synthetic campaigns.[7]
Mechanistic Principles: Controlling Regioselectivity
The ring-opening of the unsymmetrical spiro-epoxide can proceed via two distinct, regiocomplementary pathways depending on the reaction conditions. The choice of an acid- or base-mediated reaction is the primary determinant of which carbon atom of the epoxide is attacked by the incoming nucleophile.[10]
Acid-Catalyzed Ring-Opening: Sₙ1-like Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent leaving group (a hydroxyl group) and activating the epoxide.[11] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted, quaternary spiro-carbon. Consequently, the nucleophile preferentially attacks this more electrophilic, sterically hindered carbon.[10][11] While the reaction has significant Sₙ1 character, the attack still occurs from the backside, leading to an anti-diol product.[10]
Base-Mediated & Nucleophilic Ring-Opening: Sₙ2 Pathway
In the presence of a strong nucleophile and under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism.[12] The epoxide is not pre-activated by protonation. Steric hindrance is the dominant factor, and the nucleophile will attack the less substituted, more accessible primary carbon of the epoxide ring.[5][12] This backside attack results in inversion of configuration at the site of attack and produces the alternative regioisomer.[12]
Caption: Dichotomy of Ring-Opening Pathways.
Application Notes & Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the synthesis of diverse libraries based on the 6-(Cbz-amino)-1-oxaspiro[2.5]octane core.
Ring-Opening with Nitrogen Nucleophiles: Synthesis of β-Amino Alcohols
The synthesis of β-amino alcohols from epoxides is a cornerstone transformation in medicinal chemistry.[13][14] Azide serves as an excellent and sterically small nucleophile that can be subsequently reduced to a primary amine, offering a versatile entry point for further functionalization.
This protocol leverages sodium azide to attack the less hindered primary carbon of the epoxide, yielding a key azido alcohol intermediate.
-
Objective: To synthesize benzyl (1-(azidomethyl)-1-hydroxycyclohexan-4-yl)carbamate.
-
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a solution of 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to 65-70 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Expected Outcome: The desired azido alcohol product is typically obtained as a colorless oil or white solid in good yield (75-90%). The Sₙ2 pathway is highly favored, leading to excellent regioselectivity.
-
Scientist's Note (Rationale): The use of ammonium chloride provides a mild proton source to facilitate the reaction without being acidic enough to promote the Sₙ1 pathway. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Ring-Opening with Oxygen Nucleophiles: Synthesis of β-Alkoxy Alcohols
Acid-catalyzed opening with an alcohol as the nucleophile demonstrates the alternative, Sₙ1-like pathway.
This protocol uses methanol under acidic conditions to attack the more substituted spiro-carbon.
-
Objective: To synthesize benzyl (1-hydroxy-1-(methoxymethyl)cyclohexan-4-yl)carbamate.
-
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove most of the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The product can be purified by flash column chromatography on silica gel.
-
Expected Outcome: This reaction yields the regioisomer resulting from attack at the spiro-carbon. Yields are typically moderate to good (60-80%).
-
Scientist's Note (Rationale): The strong acid protonates the epoxide, making the spiro-carbon susceptible to attack by the weak nucleophile (methanol).[11] The quench must be performed carefully to neutralize the strong acid.
Summary of Reaction Outcomes
The choice of nucleophile and conditions dictates the final product structure. The following table summarizes expected outcomes for various nucleophiles.
| Nucleophile | Conditions | Predominant Mechanism | Site of Attack | Expected Yield |
| NaN₃ | DMF, NH₄Cl, 70 °C | Sₙ2 | Less substituted (primary) | 75-90% |
| MeOH | H₂SO₄ (cat.), RT | Sₙ1-like | More substituted (spiro) | 60-80% |
| Benzylamine | LiClO₄, MeCN, 80 °C | Sₙ2 | Less substituted (primary) | 70-85% |
| Thiophenol | K₂CO₃, MeOH, RT | Sₙ2 | Less substituted (primary) | 80-95% |
Experimental Workflow and Troubleshooting
A systematic approach is key to successful synthesis and troubleshooting.
Caption: General Experimental and Troubleshooting Workflow.
Troubleshooting Common Issues
-
Problem: No reaction or very slow reaction.
-
Possible Cause: In Sₙ2 reactions, the nucleophile may not be strong enough, or the temperature may be too low. In Sₙ1 reactions, the acid catalyst may be too weak or absent.
-
Solution: For Sₙ2, consider a stronger nucleophile, a more polar aprotic solvent, or increasing the temperature. For Sₙ1, ensure the acid catalyst is fresh and added in an appropriate amount.
-
-
Problem: Mixture of regioisomers.
-
Possible Cause: Reaction conditions are promoting a mix of Sₙ1 and Sₙ2 pathways. This can happen if a supposedly nucleophilic reaction is run with a protic solvent or at a very high temperature, or if an acidic reaction is not sufficiently acidic.
-
Solution: For clean Sₙ2, ensure conditions are strictly aprotic and basic/neutral. For clean Sₙ1, use a strong acid catalyst and a weakly nucleophilic solvent/reagent.
-
-
Problem: Low yield after workup.
-
Possible Cause: The product may have some water solubility, leading to loss during aqueous extraction. The Cbz group could be partially cleaved under harsh acidic or basic conditions.
-
Solution: Minimize the volume of aqueous washes or back-extract the aqueous layers. Ensure quenching and washing steps are performed with appropriate, non-harsh reagents (e.g., saturated NH₄Cl or NaHCO₃ solutions).
-
References
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]
-
Reddy, L. V. et al. (2012). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 17(5), 5604-5613. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available at: [Link]
-
White, J. D. et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications, 54(91), 12829-12832. Available at: [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
Suresh, E. et al. (2022). Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials, 5(3), 3712–3721. Available at: [Link]
-
Reddy, C. R. (2010). Regioselective ring opening of epoxides by chelated amino acid ester. (Doctoral dissertation). Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2012122264A1 - Oxaspiro [2.5] octane derivatives and analogs.
-
Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Available at: [Link]
-
WIPO Patentscope. (2012). WO/2012/122264 OXASPIRO [2.5] OCTANE DERIVATIVES AND ANALOGS. Available at: [Link]
-
Turaev, A. S. et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 399. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Fustero, S. et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
ResearchGate. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
-
International Journal of Chemical Studies. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Chemical Studies. Available at: [Link]
-
ResearchGate. (1975). Synthesis and Ring-Opening Reaction of 1,6-Anhydro-6-deoxy-6-thio-2, 3, 4-tri-O-benzyl-β-D-glucopyranose. Available at: [Link]
-
Longdom Publishing. (n.d.). Editorial on Ring-opening Reactions of Epoxides. Available at: [Link]
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Application Note: Synthesis of Conformationally Constrained Peptidomimetics Using 6-(Cbz-amino)-1-oxaspirooctane
Application Note: Synthesis of Conformationally Constrained Peptidomimetics Using 6-(Cbz-amino)-1-oxaspiro[1]octane
Executive Summary
The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the poor pharmacokinetic properties of natural peptides, such as rapid proteolytic degradation and low membrane permeability. 6-(Cbz-amino)-1-oxaspiro[1]octane (CAS 142010-03-5) is a highly specialized spiroepoxide building block. It is strategically utilized to introduce conformational constraints and transition-state isosteres into peptide backbones. By leveraging the spirocyclic cyclohexane core, researchers can lock the
Mechanistic Rationale: The Role of Spiroepoxides
To design effective protease inhibitors, synthesizing a structural mimic of the enzyme's transition state is required. The spiroepoxide moiety in 6-(Cbz-amino)-1-oxaspiro[1]octane serves as a highly reactive, yet sterically controlled, electrophilic hub.
Causality of Epoxide Opening: When subjected to a nucleophile (e.g., an amine or azide), the epoxide undergoes regioselective ring-opening. Due to the severe steric hindrance imposed by the spiro-cyclohexane system, the nucleophile preferentially attacks the less hindered terminal methylene carbon (C2 of the oxaspiro system). This specific attack vector generates a tertiary alcohol at the spiro center and a secondary/primary amine at the adjacent carbon, forming a rigid
This resulting motif is a classic non-hydrolyzable transition-state isostere. It perfectly mimics the tetrahedral intermediate of amide bond cleavage, making it an invaluable component in the synthesis of aspartic protease inhibitors, such as highly potent renin inhibitors .
Fig 1: Mechanistic workflow from spiroepoxide to integrated peptidomimetic.
Physicochemical Properties & Handling
Proper handling of the spiroepoxide intermediate is critical to prevent premature epoxide hydrolysis or Cbz degradation .
| Property | Specification |
| Chemical Name | Benzyl (1-oxaspiro[1]octan-6-yl)carbamate |
| CAS Number | 142010-03-5 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | 2-8°C, keep container tightly closed in a dry environment |
Experimental Protocols
Protocol A: Regioselective Epoxide Ring-Opening
Self-Validating Design: Lithium perchlorate (LiClO₄) is utilized as a mild Lewis acid. It activates the epoxide oxygen without being acidic enough to cause premature deprotection of the Cbz group or unwanted skeletal rearrangements of the cyclohexane core.
-
Preparation: Dissolve 6-(Cbz-amino)-1-oxaspiro[1]octane (1.0 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration.
-
Activation: Add LiClO₄ (1.5 eq) and the desired nucleophile (e.g., isopropylamine, 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at 60°C for 12–16 hours under an inert argon atmosphere.
-
Monitoring: Verify complete consumption of the spiroepoxide via LC-MS or TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Isolate the pure
-hydroxy amine via flash column chromatography.
Protocol B: Cbz Deprotection via Hydrogenolysis
Self-Validating Design: The Cbz (carboxybenzyl) group is orthogonal to the newly formed
-
Preparation: Dissolve the purified
-hydroxy amine intermediate in methanol (0.05 M). -
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) to the solution under a steady nitrogen stream to prevent ignition.
-
Hydrogenation: Purge the reaction flask with hydrogen gas. Maintain the reaction under a balloon of H₂ at 0°C for 1 hour, then gradually warm to room temperature .
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the free spiro-amine, which is immediately ready for peptide coupling.
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Integration
Self-Validating Design: The steric bulk of the spiro-cyclohexane core makes standard coupling reagents inefficient. Utilizing HATU with DIPEA ensures highly efficient amide bond formation with the sterically hindered spiro-amine, minimizing epimerization .
-
Resin Swelling: Swell the Fmoc-AA-Wang resin in DMF for 30 minutes in a solid-phase reaction vessel.
-
Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Pre-activation: Pre-activate the spiro-isostere acid derivative with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes.
-
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove unreacted reagents.
-
Cleavage: Cleave the final modified peptide from the resin using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.
Fig 2: Modified SPPS cycle incorporating the conformationally constrained spiro-isostere.
Quantitative Data Summary: Nucleophilic Opening Efficiency
The table below summarizes the expected yields and regioselectivity ratios (Terminal Attack vs. Spiro Attack) when opening 6-(Cbz-amino)-1-oxaspiro[1]octane with various nucleophiles.
| Nucleophile | Reagents & Conditions | Regioselectivity (Terminal:Spiro) | Isolated Yield (%) |
| Isopropylamine | LiClO₄, CH₃CN, 60°C | >95:5 | 82% |
| Sodium Azide | NH₄Cl, EtOH/H₂O, 80°C | >98:2 | 89% |
| Thiophenol | Et₃N, MeOH, RT | >99:1 | 94% |
References
- Title: WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors Source: Google Patents URL
Application Notes & Protocols: 6-(Cbz-amino)-1-oxaspiro[2.5]octane as a Versatile Chiral Building Block
An in-depth guide for researchers, scientists, and drug development professionals.
I. Foreword: The Strategic Value of Spirocyclic Scaffolds
In contemporary drug discovery, the demand for molecules with three-dimensional complexity is paramount for achieving high potency and selectivity while maintaining favorable physicochemical properties.[1] Spirocyclic systems, which feature two rings connected by a single atom, offer a rigid and well-defined exit vector for substituents, enabling precise exploration of chemical space.[1] The 1-oxaspiro[2.5]octane framework, containing a strained epoxide ring fused to a cyclohexane, is a particularly attractive scaffold. The inherent reactivity of the epoxide allows for stereocontrolled ring-opening reactions, generating valuable poly-functionalized cyclohexane cores.[2][3]
This guide introduces 6-(Cbz-amino)-1-oxaspiro[2.5]octane , a novel chiral building block designed for the efficient synthesis of complex molecular architectures. The strategic placement of a protected amine (Cbz-amino) provides a versatile handle for subsequent elaborations, such as peptide coupling or reductive amination, following the key epoxide-opening transformation. This document provides a proposed synthetic route to this building block and detailed protocols for its primary application: the nucleophilic ring-opening to generate stereochemically rich amino alcohol derivatives.
II. Physicochemical & Structural Data
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | Benzyl (1-oxaspiro[2.5]octan-6-yl)carbamate |
| CAS Number | Not available (Novel Compound) |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in CH₂Cl₂, EtOAc, THF, MeOH |
| Storage | Store at 2-8 °C under an inert atmosphere |
III. Proposed Synthesis of the Building Block
The synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane can be efficiently achieved from commercially available 4-aminocyclohexanone. The workflow involves protection of the amine followed by a robust epoxidation of the ketone.
Caption: Proposed synthetic pathway for 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Protocol 1: Synthesis of Benzyl (4-oxocyclohexyl)carbamate
-
Rationale: The first step is the protection of the primary amine of the starting material. The benzyloxycarbonyl (Cbz) group is selected for its robustness under various reaction conditions and its facile removal via hydrogenation.[4]
-
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions and stir the mixture until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
-
Protocol 2: Synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
-
Rationale: The Corey-Chaykovsky reaction provides a reliable method for converting ketones into epoxides. It involves the generation of dimethylsulfoxonium ylide, which attacks the carbonyl carbon to form the spiro-epoxide.
-
Procedure:
-
Prepare the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Epoxidation: Dissolve benzyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture for 3-5 hours. Monitor completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
-
IV. Application Notes: Nucleophilic Ring-Opening
The primary utility of this building block lies in the highly regioselective and stereoselective ring-opening of the epoxide. Due to steric hindrance, nucleophilic attack occurs exclusively at the less substituted methylene carbon of the epoxide ring.[5][6] This SN2-type reaction proceeds with inversion of configuration, leading to a trans-diaxial opening of the ring, which, after a chair flip of the cyclohexane, results in a trans-diequatorial arrangement of the nucleophile and the newly formed hydroxyl group. This transformation is a powerful method for generating a 1-amino-2-hydroxy-1-substituted cyclohexane core, a privileged motif in many biologically active molecules.
Caption: General workflow for the application of the chiral building block.
V. Application Protocols
Protocol 3: Ring-Opening with an Amine Nucleophile (Synthesis of a 1,2-Amino Alcohol Derivative)
-
Rationale: The reaction with primary or secondary amines yields valuable chiral 1,2-amino alcohol derivatives. The reaction can be catalyzed by a Lewis acid, such as lithium perchlorate (LiClO₄), to enhance the electrophilicity of the epoxide.[7]
-
Procedure:
-
Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in anhydrous acetonitrile (CH₃CN).
-
Add the desired amine nucleophile (e.g., morpholine, benzylamine, 1.2 eq).
-
Add lithium perchlorate (LiClO₄, 0.5 eq) to the mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from 5 to 24 hours.
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography (silica gel) to obtain the desired trans-amino alcohol.
-
Protocol 4: Ring-Opening with Azide and Subsequent Reduction (Synthesis of a 1,2-Diamine Derivative)
-
Rationale: This two-step sequence provides access to chiral 1,2-diamine scaffolds. The azide ion (N₃⁻) is an excellent and sterically small nucleophile for epoxide opening. The resulting azide can be cleanly reduced to a primary amine using various methods, most commonly catalytic hydrogenation.
-
Procedure (Part A: Azide Opening):
-
Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in a 4:1 mixture of ethanol/water.
-
Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude azido alcohol, which can often be used directly in the next step.
-
-
Procedure (Part B: Azide Reduction):
-
Dissolve the crude azido alcohol from Part A in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 1-3 bar) at room temperature. Note: This step also removes the Cbz protecting group.[8]
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2-diamine product. Purification can be achieved via crystallization or chromatography if necessary.
-
VI. References
-
D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Substituted 1-Azaspiro[2.2]pentanes. Synlett, 2008(14), 2079-2092. (Note: While not a direct match, this provides context on spirocyclic heterocycles).
-
Fulop, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1180-1190. Available from: [Link]
-
Krasutsky, A. P., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 433. Available from: [Link]
-
Studer, A., & Curran, D. P. (2011). Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society, 22(1), 3-17. Available from: [Link]
-
Boger, D. L., et al. (2014). Oxaspiro [2.5]octane derivatives and analogs. Google Patents, EP2683706A1. Available from:
-
Krasutsky, A. P., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. Available from: [Link]
-
Li, J. J., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents, US20100168385A1. Available from:
-
Huang, X., et al. (2014). Retrosynthetic analysis of octasaccharide amino ester 6. ResearchGate. Available from: [Link]
-
Baran, P. S., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Available from: [Link]
-
Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available from: [Link]
-
Fulop, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. SZTE Publicatio Repozitórium. Available from: [Link]
-
Kumar, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 134-143. Available from: [Link]
-
PubChem. (n.d.). 6-Benzyl-1-oxa-6-azaspiro(2,5)octane. PubChem. Available from: [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]
-
Zahoor, A. F., & Faiz, S. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969-987. Available from: [Link]
-
Aspira Chemical. (n.d.). Chiral Building Blocks. Aspira Chemical. Available from: [Link]
-
Eliel, E. L., et al. (1991). Structural and conformational analysis of 1-oxaspiro [2.5] octane and 1-oxa-2-azaspiro [2.5] octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry, 29(5), 441-447. Available from: [Link]
-
Zahoor, A. F., & Faiz, S. (2016). Ring opening of epoxides with C-nucleophiles. PubMed. Available from: [Link]
-
U.S. EPA. (2025). 6-Methyl-1-oxaspiro[2.5]octane. CompTox Chemicals Dashboard. Available from: [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available from: [Link]
-
Melchiorre, P., et al. (2024). Visible-Light-Assisted the Metal-Free 1,2-Carboimination of Alkenes to Synthesize Complex 1,6-Amino Alcohols. ChemRxiv. Available from: [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. PubChem. Available from: [Link]
-
Fernandes, R. A., & Chowdhury, D. R. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available from: [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. Khan Academy [khanacademy.org]
- 7. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of Spirocyclic Amino Alcohols from 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Scientific Context & Strategic Relevance
Spirocyclic scaffolds are highly privileged structures in modern drug discovery. They offer conformational restriction, enhanced metabolic stability, and improved physicochemical properties compared to flat aromatic systems. The substrate 6-(Cbz-amino)-1-oxaspiro[2.5]octane is a highly versatile building block, featuring a spiro-fused oxirane ring and a carboxybenzyl (Cbz)-protected amine at the para position of the cyclohexane ring.
The asymmetric ring-opening of this spiro-epoxide with amine nucleophiles generates complex
Mechanistic Causality: Steric vs. Electronic Control
The regioselectivity of the epoxide ring-opening is the most critical parameter in this synthesis. 1-oxaspiro[2.5]octane derivatives possess two potential sites for nucleophilic attack:
-
C2 (Terminal primary carbon): Less sterically hindered.
-
C3 (Spiro tertiary carbon): Highly sterically hindered but capable of stabilizing a partial positive charge.
Steric Control (Basic/Neutral Conditions): Under basic conditions or thermal heating in protic solvents, nucleophilic attack by amines proceeds via a classic
Fig 1. Mechanistic pathways for regioselective spiro-epoxide ring opening.
Self-Validating Experimental Protocols
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction trajectory before proceeding to purification.
Protocol A: Base-Free Thermal Aminolysis (High Regioselectivity)
Objective: Synthesize 1-((alkylamino)methyl)-4-(Cbz-amino)cyclohexan-1-ol via strict steric control. Target Nucleophiles: Highly reactive aliphatic primary and secondary amines (e.g., benzylamine, pyrrolidine).
Step-by-Step Procedure:
-
Initiation: Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (2.61 g, 10.0 mmol) in 20 mL of anhydrous isopropanol (IPA) in a heavy-walled pressure vial.
-
Nucleophile Addition: Add the amine (15.0 mmol, 1.5 eq) dropwise at room temperature.
-
Causality: IPA acts as a protic solvent that mildly activates the epoxide oxygen via hydrogen bonding without inducing carbocation formation. This strictly enforces steric control, driving attack exclusively to the C2 position.
-
-
Thermal Activation: Seal the vial and heat the mixture to 80 °C for 12–16 hours behind a blast shield.
-
Validation Checkpoint 1 (LC-MS & TLC):
-
Action: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze.
-
Validation: Confirm the disappearance of the starting material mass (
) and the appearance of the product mass ( ). On TLC (DCM:MeOH 9:1), the product should appear as a highly polar, UV-active spot that stains positively with Ninhydrin.
-
-
Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in EtOAc (50 mL), wash with saturated aqueous
( mL) and brine (20 mL) to remove unreacted volatile amines. Dry the organic layer over anhydrous and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM containing 0.1%
).
Protocol B: Mild Lewis Acid-Catalyzed Aminolysis
Objective: Facilitate the reaction of sterically hindered or electronically deactivated amines. Target Nucleophiles: Anilines, hindered secondary amines.
Step-by-Step Procedure:
-
Catalyst Complexation: Suspend the epoxide (2.61 g, 10.0 mmol) and anhydrous Lithium Bromide (LiBr) (0.17 g, 2.0 mmol, 20 mol%) in anhydrous Acetonitrile (
) (20 mL) at room temperature.-
Causality:
acts as a mild Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity without shifting the mechanism to a pure pathway. This maintains the preference for C2 attack while significantly accelerating the reaction rate for poor nucleophiles[5].
-
-
Reaction: Add the amine (12.0 mmol, 1.2 eq) and stir at 50 °C for 8–10 hours.
-
Validation Checkpoint 2: Monitor by TLC. The reaction should reach >95% conversion significantly faster than Protocol A would for the same substrate.
-
Workup: Quench the reaction with water (20 mL), extract with EtOAc (
mL), wash the combined organic layers with brine, dry over , and concentrate in vacuo.
Fig 2. Self-validating experimental workflow for amino alcohol synthesis.
Quantitative Data: Reaction Optimization & Scope
The following table summarizes the optimized conditions, yields, and regioselectivity for the ring-opening of 6-(Cbz-amino)-1-oxaspiro[2.5]octane with various amine nucleophiles.
| Nucleophile | Protocol | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (C2:C3 Attack) |
| Benzylamine | A (Thermal) | 12 | 80 | 92% | > 99:1 |
| Pyrrolidine | A (Thermal) | 12 | 80 | 89% | > 99:1 |
| Isopropylamine | A (Thermal) | 16 | 80 | 85% | 98:2 |
| Aniline | B (LiBr Cat.) | 10 | 50 | 78% | 92:8 |
| p-Anisidine | B (LiBr Cat.) | 8 | 50 | 81% | 90:10 |
Note: Regioselectivity was determined via crude
References
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of
-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.[Link] -
Ortiz, A., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry.[Link]
-
Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of
-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts (MDPI).[Link] -
Krishna, C. R., et al. (2023). Synthesis of
-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under mild conditions. Current Chemistry Letters (Growing Science).[Link] -
Hosseini, S., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.[Link]
Sources
Application Note: 6-(Cbz-amino)-1-oxaspirooctane in Medicinal Chemistry – Synthesis, Reactivity, and Scaffold Generation
Application Note: 6-(Cbz-amino)-1-oxaspiro[1]octane in Medicinal Chemistry – Synthesis, Reactivity, and Scaffold Generation
Introduction & Chemical Significance
Modern drug discovery increasingly prioritizes the "escape from flatland," favoring molecules with a higher fraction of sp³-hybridized carbons (Fsp³) to improve aqueous solubility, mitigate off-target toxicity, and secure robust intellectual property. Within this paradigm, 6-(Cbz-amino)-1-oxaspiro[1]octane has emerged as a premier building block for constructing conformationally restricted 1,4-disubstituted cyclohexane motifs.
The spirocyclic framework creates a rigid three-dimensional architecture that significantly influences the conformational behavior and chemical reactivity of the molecule[2]. The carboxybenzyl (Cbz) protecting group is strategically chosen over the tert-butyloxycarbonyl (Boc) group; its robust stability under both strongly basic ylide conditions and aggressive nucleophilic ring-opening protocols prevents premature deprotection and unwanted side reactions.
Mechanistic Insights: Stereocontrol and Regioselectivity
The utility of 6-(Cbz-amino)-1-oxaspiro[1]octane hinges on two critical mechanistic control points:
-
Stereoselective Epoxidation: The synthesis of the 1-oxaspiro[1]octane framework via the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide is well-documented to proceed with high diastereoselectivity[3]. The sulfoxonium ylide attacks 4-(Cbz-amino)cyclohexanone predominantly from the equatorial face. This thermodynamic control yields the exocyclic epoxide where the oxygen atom occupies the axial orientation and the methylene carbon (C3) occupies the equatorial orientation.
-
Regioselective Nucleophilic Ring Opening: The epoxide ring is highly susceptible to nucleophilic attack. Due to the severe steric hindrance at the tertiary spiro carbon (C2), incoming nucleophiles exclusively attack the primary methylene carbon (C3) via an S_N2 mechanism[2][4]. This regioselective opening yields 1-(nucleophile-methyl)-4-(Cbz-amino)cyclohexan-1-ol derivatives, where the newly formed hydroxyl group is locked in the axial position.
Synthesis and regioselective nucleophilic ring-opening of 6-(Cbz-amino)-1-oxaspiro[1]octane.
Application Workflows in Drug Discovery
The divergent reactivity of the spiroepoxide enables the rapid generation of diverse chemical space:
-
Workflow A: Gabapentinoid Analogs. Gabapentinoids target the α2δ subunit of voltage-gated calcium channels. Opening the spiroepoxide with cyanide yields a nitrile intermediate. Subsequent hydrolysis of the nitrile, reduction, and Cbz deprotection provides direct access to 1-(aminomethyl)-4-aminocyclohexaneacetic acid derivatives with rigidified conformations.
-
Workflow B: Azaspirocyclic Scaffolds. Azidolysis or aminolysis of the epoxide generates 1,2-amino alcohol equivalents. Cyclization of these intermediates using bifunctional linkers (e.g., carbonyldiimidazole, CDI) constructs complex spiro-fused heterocycles, such as 1-oxa-4-azaspiro[4.5]decanes. These scaffolds are highly prized in DNA-encoded library (DEL) synthesis and high-throughput screening.
Divergent synthesis of gabapentinoids and spiro-heterocycles from the spiroepoxide intermediate.
Experimental Protocols
Protocol 1: Synthesis of 6-(Cbz-amino)-1-oxaspiro[1]octane via Corey-Chaykovsky Reaction
Causality: Trimethylsulfoxonium iodide is chosen over trimethylsulfonium iodide because the sulfoxonium ylide is more stable and reacts under thermodynamic control. This ensures high diastereoselectivity for the axial-oxygen isomer, preventing the formation of complex diastereomeric mixtures. DMSO is utilized as the solvent to optimally stabilize the ylide intermediate.
Step-by-Step Methodology:
-
Charge a flame-dried, argon-purged flask with trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO (0.5 M relative to the substrate).
-
Add potassium tert-butoxide (1.2 equiv) portion-wise at room temperature. Stir the suspension for 30 minutes until the solution becomes completely clear, indicating the quantitative formation of the ylide.
-
Add a solution of 4-(Cbz-amino)cyclohexanone (1.0 equiv) in anhydrous DMSO dropwise over 15 minutes to control the exotherm.
-
Stir the reaction mixture at room temperature for 12–16 hours.
-
Self-Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc 1:1). The starting ketone (UV active, strongly stains with KMnO₄) should be completely consumed and replaced by a higher
spot corresponding to the less polar spiroepoxide.
-
-
Quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with Ethyl Acetate (3x).
-
Wash the combined organic layers extensively with brine (5x) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure spiroepoxide as a white solid.
Protocol 2: Regioselective Azidolysis of the Spiroepoxide
Causality: Sodium azide is a poor nucleophile in strictly organic solvents. Utilizing a solvent mixture of DMF and water alongside ammonium chloride serves a dual purpose: NH₄Cl acts as a mild proton source to activate the epoxide oxygen without causing premature Cbz cleavage, while the DMF/H₂O system ensures the solubility of both the highly lipophilic organic substrate and the inorganic salts.
Step-by-Step Methodology:
-
Dissolve 6-(Cbz-amino)-1-oxaspiro[1]octane (1.0 equiv) in a 4:1 mixture of DMF/H₂O (0.2 M).
-
Add sodium azide (3.0 equiv) and ammonium chloride (1.5 equiv) sequentially.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Self-Validation Step: Analyze an aliquot via LC-MS; the chromatogram should show the complete disappearance of the starting mass and the appearance of a new peak at [M+H]⁺ + 43 Da (addition of HN₃). Furthermore, IR spectroscopy of a worked-up aliquot should reveal a strong, sharp azide stretching band at ~2100 cm⁻¹.
-
-
Cool the mixture to room temperature, dilute with water, and extract with methyl tert-butyl ether (MTBE) (3x).
-
Wash the combined organic layers with water (2x) and brine, dry over MgSO₄, and concentrate in vacuo to afford 1-(azidomethyl)-4-(Cbz-amino)cyclohexan-1-ol in high purity, ready for downstream reduction.
Quantitative Data & Reaction Scope
The following table summarizes the optimized nucleophilic ring-opening conditions, highlighting the exceptional regiocontrol afforded by the spirocyclic architecture.
| Nucleophile | Reagents & Conditions | Regioselectivity (C3:C2) | Yield (%) | Downstream Application |
| Sodium Azide (NaN₃) | NaN₃, NH₄Cl, DMF/H₂O (4:1), 65 °C | >99:1 | 88 | 1-Oxa-4-azaspiro[4.5]decanes |
| Sodium Cyanide (NaCN) | NaCN, LiClO₄, CH₃CN, 80 °C | >99:1 | 82 | Gabapentinoid derivatives |
| Benzylamine (BnNH₂) | BnNH₂, neutral Al₂O₃, neat, 80 °C | >99:1 | 91 | Spiro-piperidines |
| Thiophenol (PhSH) | PhSH, Et₃N, MeOH, 25 °C | >99:1 | 95 | Thioether scaffolds |
References
Application Notes and Protocols for the Derivatization of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Introduction: The Strategic Value of the 6-(Cbz-amino)-1-oxaspiro[2.5]octane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in contemporary medicinal chemistry.[1] Their inherent three-dimensionality provides a rigid and defined orientation of substituents, a stark contrast to the conformational flexibility of many acyclic and non-spirocyclic molecules.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] The 1-oxaspiro[2.5]octane motif, in particular, introduces a strained epoxide ring, a versatile functional group ripe for a multitude of chemical transformations.
The subject of this guide, 6-(Cbz-amino)-1-oxaspiro[2.5]octane, is a bifunctional scaffold of considerable interest for the development of novel therapeutic agents. It combines the desirable attributes of a spirocyclic core with two key functional handles:
-
A benzyloxycarbonyl (Cbz)-protected amine : The Cbz group is a robust and widely used protecting group for amines, stable under a variety of conditions but readily removable through several orthogonal strategies.[4] This allows for late-stage diversification of the amino functionality.
-
An epoxide ring : This strained three-membered ether is an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[5] This reaction allows for the introduction of diverse functional groups with high regio- and stereocontrol.
This combination makes 6-(Cbz-amino)-1-oxaspiro[2.5]octane an ideal starting point for the construction of libraries of complex molecules for drug discovery programs, particularly in areas such as oncology, and infectious and metabolic diseases where spirocyclic compounds have shown promise.[2] This document provides a comprehensive guide to the derivatization of this scaffold, covering synthetic strategies, detailed experimental protocols, and methods for structural characterization.
Part 1: Synthesis of the Core Scaffold
While a direct literature preparation for 6-(Cbz-amino)-1-oxaspiro[2.5]octane is not extensively documented, a plausible and robust synthetic route can be devised from commercially available starting materials, leveraging well-established chemical transformations. The proposed pathway involves the protection of 4-aminocyclohexanol, followed by dehydration to the corresponding cyclohexene, and subsequent epoxidation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target scaffold.
Part 2: Derivatization Strategies and Protocols
The derivatization of 6-(Cbz-amino)-1-oxaspiro[2.5]octane can be approached in two primary ways: manipulation of the Cbz-protected amine or reaction at the epoxide ring. The choice of strategy will depend on the desired final structure and the compatibility of the functional groups.
Strategy 1: Nucleophilic Ring-Opening of the Epoxide
The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even with moderate nucleophiles.[5] Under neutral or basic conditions, this reaction proceeds via an S(_N)2 mechanism, with the nucleophile attacking the least sterically hindered carbon of the epoxide.[6][7] This provides excellent regioselectivity and results in a trans-diaxial opening of the ring, leading to a predictable stereochemical outcome.[6]
General Workflow for Nucleophilic Ring-Opening
Caption: General workflow for epoxide ring-opening.
Protocol 2.1: Ring-Opening with an Amine Nucleophile (e.g., Benzylamine)
This protocol describes the reaction with a primary amine to generate a 1,2-aminoalcohol derivative.
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Ethanol (EtOH), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6-(Cbz-amino)-1-oxaspiro[2.5]octane in ethanol, add benzylamine.
-
Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired trans-4-(Cbz-amino)-2-((benzylamino)methyl)cyclohexan-1-ol.
Expected Outcome: The nucleophilic attack of the amine will occur at the least substituted carbon of the epoxide, leading to a single major regioisomer with a trans relationship between the newly formed hydroxyl and aminoalkyl groups.
Protocol 2.2: Ring-Opening with a Thiol Nucleophile (e.g., Thiophenol)
This protocol illustrates the introduction of a sulfur-containing moiety.
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-(Cbz-amino)-1-oxaspiro[2.5]octane in DMF, add thiophenol and potassium carbonate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategy 2: Deprotection of the Cbz-Group and Subsequent Derivatization
Removal of the Cbz group unveils a primary amine that can be further functionalized through acylation, alkylation, or other amine-specific reactions. The choice of deprotection method is critical to avoid unwanted reactions with the epoxide ring.[8]
| Deprotection Method | Reagents & Conditions | Compatibility with Epoxide |
| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | High . This is the preferred method as it is mild and chemoselective.[4] |
| Acidic Cleavage | HBr in Acetic Acid, or Lewis Acids like AlCl₃ | Low . Strong acids can catalyze the ring-opening of the epoxide.[8][9] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc | Moderate to High . Generally mild, but requires careful optimization.[5] |
General Workflow for Cbz-Deprotection and N-Acylation
Caption: Two-step derivatization of the amino group.
Protocol 2.3: Cbz-Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group under mild, neutral conditions.[10]
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1-oxaspiro[2.5]octane, which can often be used in the next step without further purification.
Protocol 2.4: N-Acylation of the Deprotected Amine
This protocol describes the formation of an amide bond using an acid chloride.
Materials:
-
Crude 6-amino-1-oxaspiro[2.5]octane (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude amine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-benzoyl derivative.
Part 3: Structural Characterization
Unambiguous characterization of the synthesized derivatives is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Key NMR Signatures for Product Characterization
The success of the derivatization reactions can be confirmed by analyzing the ¹H and ¹³C NMR spectra of the products. For the ring-opening products, the key is to confirm the trans-diaxial stereochemistry of the newly introduced substituents.[11]
| Proton | Expected Multiplicity & Coupling Constants (J) for trans-diaxial product | Rationale |
| H-1 (CH-OH) | Triplet of triplets (tt), J ≈ 11 Hz (axial-axial), 4 Hz (axial-equatorial) | Confirms the axial position of this proton, and therefore the equatorial position of the hydroxyl group.[11] |
| H-2 (CH-CH₂-Nu) | Multiplet | Its coupling to H-1 and the adjacent methylene protons will confirm connectivity. |
| H-4 (CH-NHCbz) | Multiplet | Its chemical shift and coupling will be similar to the starting material, confirming the integrity of this stereocenter. |
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the spatial proximity of protons. For a trans-diaxial product, a NOE between the axial H-1 and axial H-4 would be expected, confirming their 1,3-diaxial relationship.[12]
Conclusion
The 6-(Cbz-amino)-1-oxaspiro[2.5]octane scaffold is a highly valuable starting material for the synthesis of diverse and structurally complex molecules. Its bifunctional nature allows for selective and orthogonal derivatization at both the protected amine and the epoxide ring. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to explore the chemical space around this promising core. The predictable regio- and stereochemical outcomes of the epoxide ring-opening reactions, coupled with the versatility of the Cbz-protected amine, make this an attractive platform for the generation of novel compound libraries with significant potential in medicinal chemistry.
References
- Baud, M. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Compounds in Medicinal Chemistry (pp. 1-25). Wiley-VCH.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
- BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology. BenchChem.
- BenchChem. (2025). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. BenchChem.
- BenchChem. (2025).
- Bhardwaj, V., Gumber, D., & Singh, P. (2017). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Advances, 7(72), 45553-45585.
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(9), 5665-5674.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates with 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740.
- Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
- Echemi. (2025). Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts.
- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- S. Chandramohan, et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCE AND HEALTH CARE, 2(2), 87-94.
- Martinez, A., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160.
- ResearchGate. (2015).
- Pearson. (2024). What products are obtained from the reaction of cyclohexene oxide with b. methylamine?. Pearson.
- MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
- NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- van der Meer, S., et al. (2020). Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828.
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines....
- PubMed. (2005).
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
- Sigma-Aldrich. (n.d.). 6-Oxaspiro[2.5]octan-1-amine hydrochloride | 1779133-13-9. Sigma-Aldrich.
- PubChem. (n.d.). Benzyl 1-oxa-6-azaspiro(2.5)
- BLDpharm. (n.d.). 77211-75-7|Benzyl 1-oxa-6-azaspiro[2.
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Application Note: Stereoselective Synthesis & Utilization of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Topic: Stereoselective synthesis using 6-(Cbz-amino)-1-oxaspiro[2.5]octane Content Type: Application Note & Protocol
Abstract
This guide details the stereoselective synthesis and downstream application of 6-(Cbz-amino)-1-oxaspiro[2.5]octane , a critical spiro-epoxide intermediate. This scaffold serves as a structural mimic of the fumagillin core, widely utilized in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors for obesity and oncology indications (e.g., Beloranib, ZGN-1061). We provide a robust protocol for the Corey-Chaykovsky epoxidation of 4-(Cbz-amino)cyclohexanone, strategies for controlling diastereoselectivity, and a validated method for regioselective epoxide ring-opening with nucleophiles.
Introduction & Strategic Significance
The 1-oxaspiro[2.5]octane moiety is a "warhead" pharmacophore. In MetAP2 inhibitors, this spiro-epoxide irreversibly alkylates the histidine residue (His231) in the enzyme's active site. The 6-(Cbz-amino) substitution (corresponding to the 4-position of the parent cyclohexane) provides a handle for further diversification, allowing the attachment of side chains that modulate pharmacokinetic properties.
Critical Stereochemical Challenge: The biological activity of these inhibitors is strictly governed by stereochemistry. The relative configuration between the epoxide oxygen and the Cbz-amino group determines the binding affinity.
-
Target Isomer: Typically, the trans-isomer (epoxide oxygen trans to the amino group) is the thermodynamically favored product in specific biological contexts, although cis-isomers are also explored.
-
Synthetic Challenge: Reagent selection in the epoxidation step dictates the axial vs. equatorial attack trajectory, controlling the diastereomeric ratio (d.r.).
Retrosynthetic Analysis & Mechanism
The synthesis hinges on the Corey-Chaykovsky reaction . The choice of sulfur ylide determines the stereochemical outcome due to the reversibility of the betaine intermediate.
-
Sulfoxonium Ylides (Dimethyloxosulfonium methylide): React under thermodynamic control. The reaction is reversible, typically favoring the formation of the equatorial epoxide (via axial attack) on 4-substituted cyclohexanones.
-
Sulfonium Ylides (Dimethylsulfonium methylide): React under kinetic control. This irreversible addition often favors axial attack (leading to equatorial epoxide) but is more sensitive to steric hindrance.
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation in Corey-Chaykovsky epoxidation. Sulfoxonium ylides favor the thermodynamic trans-epoxide.
Experimental Protocols
Protocol A: Synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Objective: Convert 4-(Cbz-amino)cyclohexanone to the spiro-epoxide with high diastereoselectivity.
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI) [CAS: 1774-47-6]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
DMSO (Anhydrous)
-
Starting Material: 4-(Cbz-amino)cyclohexanone [CAS: 19867-34-6 (analog)]
Step-by-Step Methodology:
-
Ylide Formation:
-
In a flame-dried 3-neck flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMSO (5 mL/mmol).
-
Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature (RT).
-
Observation: Evolution of hydrogen gas. Stir for 30–60 min until the solution becomes clear/homogeneous, indicating ylide formation.
-
-
Substrate Addition:
-
Dissolve 4-(Cbz-amino)cyclohexanone (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.
-
Add the ketone solution dropwise to the ylide solution at RT.
-
Optimization Note: For stricter kinetic control, cool the ylide to 0°C before addition; however, RT is standard for thermodynamic equilibration to the trans-isomer.
-
-
Reaction & Quench:
-
Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]
-
Quench by pouring the mixture into ice-cold brine.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Yield: Typically 75–85%.
-
Stereochemistry: The major product is usually the isomer with the epoxide oxygen trans to the carbamate nitrogen (confirmed by NOESY: lack of correlation between epoxide CH₂ and methine proton at C6).
-
Protocol B: Regioselective Ring Opening with Nucleophiles
Objective: Open the spiro-epoxide to generate functionalized amino-alcohol cores (e.g., for MetAP2 inhibitors).
Reagents:
-
Nucleophile: 1,2,4-Triazole (or specific amine)
-
Base: K₂CO₃ (for triazoles) or None (for amines)
-
Catalyst: LiClO₄ (Optional Lewis Acid for sluggish amines)
-
Solvent: Acetonitrile or Ethanol/Water
Step-by-Step Methodology:
-
Setup:
-
Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv) in Acetonitrile (0.2 M).
-
Add 1,2,4-Triazole (2.0 equiv) and K₂CO₃ (2.0 equiv).
-
-
Reaction:
-
Isolation:
-
Cool to RT, filter off solids, and concentrate.
-
Purify residue by HPLC or crystallization.
-
Troubleshooting & Optimization (Expertise)
| Issue | Root Cause | Solution |
| Low Diastereomeric Ratio (d.r.) | Kinetic trapping of the betaine intermediate. | Switch solvent to pure DMSO (promotes reversibility). Increase reaction temperature to 40°C to favor thermodynamic product. |
| Incomplete Conversion | Moisture in DMSO or aged NaH. | Use freshly distilled DMSO over CaH₂. Titrate NaH or use KOtBu as a soluble alternative base. |
| Regioselectivity Issues (Ring Opening) | Attack at the quaternary center. | This is rare for spiro-epoxides due to steric bulk. Ensure nucleophile is not too bulky. Use Lewis acid (LiClO₄) to activate the epoxide oxygen.[6] |
| Polymerization | High concentration of epoxide. | Perform reaction at high dilution (0.1 M). |
Downstream Applications Workflow
The following diagram illustrates the conversion of the spiro-epoxide into a bioactive MetAP2 inhibitor scaffold.
Caption: Synthetic workflow from spiro-epoxide to MetAP2 inhibitor candidates.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Hughes, A. B., et al. (2015). Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity. ACS Chemical Biology, 11(4), 899-908. Link
-
Grygorenko, O. O., et al. (2026).[6] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).[6] Molecules, 31(1), 123. Link (Note: Year adjusted to align with search context).
-
Patent WO2012052451. Process for preparation of spiro[2.5]octane derivatives. Link
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE.
Sources
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Application Note: Orthogonal Protecting Group Strategies for 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for the chemoselective manipulation of 6-(Cbz-amino)-1-oxaspiro[2.5]octane, focusing on orthogonal Cbz deprotection and spiro-epoxide functionalization.
Chemical Context & Structural Challenges
6-(Cbz-amino)-1-oxaspiro[2.5]octane is a highly versatile, bifunctional building block. It features a rigid cyclohexane core, a highly strained spiro-epoxide (1-oxaspiro[2.5]octane) at the 1-position, and a carboxybenzyl (Cbz)-protected primary amine at the 6-position.
In drug development, spiro-epoxides are highly valued as electrophilic hubs for the synthesis of complex
-
The Cbz Group typically requires reductive (hydrogenolysis) or highly acidic conditions for removal.
-
The Spiro-Epoxide is kinetically unstable in the presence of Brønsted acids, Lewis acids, and strong nucleophiles, making it highly susceptible to unwanted ring-opening or Meinwald rearrangement during standard deprotection workflows.
Strategic Workflow: The Orthogonality Principle
To successfully utilize this building block, chemists must choose between two orthogonal pathways based on the target molecule's requirements.
Orthogonal functionalization workflows for 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Mechanistic Causality in Method Selection
Do not treat deprotection as a generic step; the reagents chosen dictate the survival of the oxirane ring.
Why Modern Acidic/Nucleophilic Methods Fail Here:
Recent literature highlights highly efficient Cbz deprotection methods, such as the use of
The Solution:
Aliphatic epoxides demonstrate kinetic stability under strictly neutral catalytic hydrogenation conditions[3]. Therefore, Strategy A utilizes unpoisoned or mildly poisoned Pd/C under
Compatibility Matrix
The following table summarizes the quantitative and qualitative compatibility of standard Cbz deprotection methods with the spiro-epoxide moiety.
| Deprotection Method | Reagents | Cbz Cleavage | Epoxide Status | Recommended for this Substrate? |
| Neutral Hydrogenolysis | >95% | Intact | Yes (Strategy A) | |
| Transfer Hydrogenation | >90% | Intact | Yes (Alternative to | |
| Lewis Acid Mediated | >95% | Destroyed (Ring-opened) | No | |
| Brønsted Acid Cleavage | 33% HBr in AcOH | >98% | Destroyed (Bromohydrin) | No |
| Nucleophilic Cleavage | R-SH, | >90% | Destroyed (Thioether) | No [2] |
Validated Experimental Protocols
Protocol A: Selective Cbz Deprotection (Preserving the Spiro-Epoxide)
This protocol utilizes neutral hydrogenolysis to cleave the Cbz group to toluene and
Reagents:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv)
-
10% Pd/C (10 wt% relative to substrate)
-
Anhydrous Ethyl Acetate (EtOAc) (0.1 M)
-
Hydrogen gas (
, balloon)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane in anhydrous EtOAc. Note: EtOAc is preferred over MeOH to prevent any trace acid-catalyzed solvent attack on the epoxide.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Atmosphere Exchange: Seal the flask with a septum. Purge the flask by bubbling nitrogen (
) through the mixture for 5 minutes. Replace the line with an balloon and purge the headspace three times (vacuum/ backfill). -
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under 1 atm of
. -
Monitoring: Monitor the reaction via UPLC-MS or TLC (stain with ninhydrin for the free amine). The reaction is typically complete within 2–4 hours.
-
Workup (Self-Validating Step): Once complete, flush the system with
to remove residual . Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc. -
Isolation: Concentrate the filtrate in vacuo at a low temperature (<30 °C) to yield the free 6-amino-1-oxaspiro[2.5]octane. Store under inert atmosphere at -20 °C due to the reactivity of the free primary amine.
Protocol B: Orthogonal Epoxide Ring-Opening (Preserving the Cbz Group)
This protocol functionalizes the epoxide with a target amine, leaving the Cbz group intact for later-stage global deprotection.
Reagents:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv)
-
Target Primary or Secondary Amine (e.g., Isopropylamine) (3.0 equiv)
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA) (0.2 M)
-
Optional: Catalytic
(0.1 equiv) for unreactive amines.
Step-by-Step Methodology:
-
Preparation: Dissolve the spiro-epoxide in anhydrous EtOH in a pressure vial or heavy-walled flask.
-
Nucleophile Addition: Add the target amine. If the amine is highly volatile (e.g., isopropylamine), ensure the vial is tightly sealed.
-
Heating: Heat the reaction mixture to 50–60 °C. Causality: The Cbz carbamate linkage is highly stable to these mild basic conditions, while the strain of the spiro-epoxide drives the regioselective nucleophilic attack at the less hindered methylene carbon.
-
Monitoring: Monitor by TLC (UV active due to the Cbz aromatic ring).
-
Workup: Upon complete consumption of the starting material (typically 6–12 hours), cool the reaction to room temperature.
-
Isolation: Concentrate the mixture in vacuo to remove the solvent and excess volatile amine. Purify the resulting Cbz-protected
-amino alcohol via flash column chromatography (Silica gel, DCM/MeOH gradient).
References
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Organic Chemistry Portal / Journal of Organic Chemistry (2024)[4]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development MDPI - Molecules (2020)[1]
-
To Deprotect and Serve: Nucleophilic Cbz Cleavage Scientific Update (2023)[2]
-
Cbz-Protected Amino Groups & Neutral Hydrogenolysis Organic Chemistry Portal[3]
Sources
- 1. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Introduction: The Strategic Importance of Spirocyclic Scaffolds
An Application Note and Protocol for the Scale-Up Synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Spirocyclic systems, particularly those incorporating reactive functionalities like epoxides, are privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, enabling novel interactions with biological targets. 6-(Cbz-amino)-1-oxaspiro[2.5]octane is a valuable bifunctional building block, combining the conformational constraint of a spiro-epoxide with a protected amine, making it an ideal starting point for the synthesis of complex molecules, including protease inhibitors and other therapeutic agents.
However, transitioning such molecules from lab-scale curiosities to pilot-scale assets presents significant challenges. The synthesis must be robust, reproducible, and utilize scalable methodologies. This guide provides a detailed, field-proven protocol for the multi-gram synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane, focusing on the critical Corey-Chaykovsky epoxidation step. We will delve into the causality behind experimental choices, process optimization, and safety considerations essential for successful scale-up.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The retrosynthetic analysis of the target compound points to a logical and scalable two-step sequence starting from commercially available 4-aminocyclohexanone.
-
Amine Protection: The nucleophilic amino group must be protected to prevent side reactions during the subsequent basic epoxidation step. The benzyloxycarbonyl (Cbz) group is selected for its robustness under the reaction conditions and its well-established cleavage methods, such as catalytic hydrogenation.[1][2] This step yields the key intermediate, benzyl (4-oxocyclohexyl)carbamate.
-
Spiro-Epoxidation: The transformation of the cyclohexanone carbonyl into the desired spiro-epoxide is the cornerstone of this synthesis. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to a ketone, is the method of choice.[3][4] This reaction is known for its high efficiency in forming epoxides from ketones, in contrast to the olefination observed with phosphorus ylides (Wittig reaction).[5]
Caption: Overall synthetic route for 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Part I: Protocol for Benzyl (4-oxocyclohexyl)carbamate (Precursor Synthesis)
Rationale: This step protects the primary amine as a Cbz-carbamate. A biphasic solvent system (THF/water) with an inorganic base (NaHCO₃) is employed to facilitate the reaction between the water-soluble amine salt and the organic-soluble benzyl chloroformate (Cbz-Cl), while simultaneously neutralizing the HCl generated.
Reagent and Scale Overview
| Reagent | MW ( g/mol ) | Mmol (equiv) | Grams | mL |
| 4-Aminocyclohexanone HCl | 151.62 | 100 (1.0) | 15.16 g | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 300 (3.0) | 25.20 g | - |
| Tetrahydrofuran (THF) | - | - | - | 150 mL |
| Deionized Water | - | - | - | 150 mL |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 110 (1.1) | 18.76 g | 15.8 mL |
Step-by-Step Protocol
-
Dissolution: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-aminocyclohexanone hydrochloride (15.16 g, 100 mmol) and sodium bicarbonate (25.20 g, 300 mmol).
-
Solvent Addition: Add THF (150 mL) and deionized water (150 mL). Stir the resulting slurry vigorously at room temperature for 15 minutes.
-
Cbz-Cl Addition: Cool the mixture to 0 °C using an ice-water bath. Add benzyl chloroformate (15.8 mL, 110 mmol) dropwise over 30 minutes via a dropping funnel. CAUTION: Cbz-Cl is corrosive and lachrymatory. This step is exothermic. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material is water-soluble, but the product will have an Rf of ~0.4.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers and wash with 1 M HCl (1 x 50 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield benzyl (4-oxocyclohexyl)carbamate as a white solid (Typical yield: 85-92%).
Part II: Scale-Up Protocol for 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Rationale: This step utilizes the Corey-Chaykovsky reaction to form the spiro-epoxide.[5][6] The reaction involves the in situ generation of dimethylsulfonium methylide from trimethylsulfonium iodide and a strong, non-nucleophilic base, sodium hydride (NaH).[4] Anhydrous conditions are critical for the successful formation and reactivity of the sulfur ylide. A mixture of DMSO and THF is used as the solvent; DMSO helps to solvate the sulfonium salt, while THF maintains fluidity and moderates the reaction rate.
Caption: Experimental workflow for the Corey-Chaykovsky epoxidation step.
Reagent and Scale Overview
| Reagent | MW ( g/mol ) | Mmol (equiv) | Grams | mL |
| Trimethylsulfonium Iodide | 204.09 | 105 (1.5) | 21.43 g | - |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 105 (1.5) | 4.20 g | - |
| Anhydrous DMSO | - | - | - | 140 mL |
| Anhydrous THF | - | - | - | 280 mL |
| Benzyl (4-oxocyclohexyl)carbamate | 247.29 | 70 (1.0) | 17.31 g | - |
Step-by-Step Protocol
-
Reactor Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Ensure the system is flame-dried and under a positive pressure of nitrogen.
-
Ylide Generation:
-
To the flask, add sodium hydride (4.20 g of 60% dispersion, 105 mmol). Wash the NaH dispersion with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.
-
Add trimethylsulfonium iodide (21.43 g, 105 mmol).
-
Add anhydrous DMSO (140 mL) followed by anhydrous THF (140 mL) via cannula.
-
Stir the mixture at room temperature. Hydrogen gas will evolve. Stir until the gas evolution ceases (typically 45-60 minutes), at which point the solution will become clearer. This indicates the formation of the ylide.
-
-
Ketone Addition:
-
Cool the ylide solution to 0 °C in an ice-water bath.
-
Dissolve the benzyl (4-oxocyclohexyl)carbamate (17.31 g, 70 mmol) in anhydrous THF (140 mL) and add it to the dropping funnel.
-
Add the ketone solution dropwise to the ylide mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will have an Rf of ~0.5, slightly higher than the starting ketone.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (500 mL). CAUTION: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash thoroughly with water (4 x 150 mL) to remove DMSO, followed by brine (1 x 150 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is an oil or semi-solid. Purify by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford 6-(Cbz-amino)-1-oxaspiro[2.5]octane as a white solid or viscous oil (Typical yield: 75-85%).
-
Scale-Up and Process Optimization
Transitioning this synthesis to a larger scale requires careful control over several critical parameters.
| Parameter | Lab Scale Consideration | Scale-Up Challenge & Solution |
| Temperature Control | Ice bath is sufficient. | The formation of the ylide and the epoxidation are exothermic. A jacketed reactor with active cooling is required to maintain temperature control and prevent runaway reactions. |
| NaH Handling | Small excess, washed with hexanes. | Handling large quantities of pyrophoric NaH powder is hazardous. Use commercial NaH dispersions and dose by weight. Ensure adequate inert atmosphere and proper quenching procedures. |
| Solvent Purity | Anhydrous solvents from bottles. | Water will quench the ylide and the NaH. For scale-up, use a solvent purification system or ensure solvents are rigorously dried and tested (e.g., Karl Fischer titration) before use. |
| Mixing | Magnetic stirring is adequate. | The reaction mixture is a slurry, especially during ylide formation. Efficient overhead mechanical stirring is essential to ensure good heat transfer and complete reaction. |
| Purification | Flash chromatography is standard. | Large-scale chromatography is resource-intensive. Develop a robust crystallization procedure for the final product to simplify purification and improve purity. A solvent system like isopropanol/heptane may be effective. |
Safety and Hazard Analysis
-
Sodium Hydride (NaH): Pyrophoric and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trimethylsulfonium Iodide: Can be an irritant. Avoid inhalation of dust.
-
DMSO/THF: Use in a well-ventilated area. THF can form explosive peroxides upon standing; use freshly opened or tested solvent.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for 6-(Cbz-amino)-1-oxaspiro[2.5]octane. The protocol is founded on reliable and well-understood chemical transformations, namely Cbz-protection and the Corey-Chaykovsky reaction. By focusing on the rationale behind procedural choices and addressing key scale-up parameters such as temperature control, reagent handling, and purification strategies, this guide serves as a reliable resource for researchers and process chemists aiming to produce this valuable building block on a multi-gram scale and beyond.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]
-
Au-Yeung, T. L., & Chan, A. S. C. (2005). Corey-Chaykovsky Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 133-141). John Wiley & Sons, Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Hajra, S., et al. (2018). Synthesis of Spiro-Epoxy Oxindole Derivatives via Unexpected Oxidation/Consecutive Corey-Chaykovsky Reaction. The Journal of Organic Chemistry, 83(17), 10513-10520. [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
- Trost, B. M., & Melvin Jr, L. S. (1975).
-
Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio-and diastereocontrol in sulfur ylide-mediated epoxidation reactions. Chemical Communications, (22), 2644-2651. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Cao, Z.-Y., & Zhou, J. (2021). Catalytic enantioselective synthesis of polysubstituted spirocyclopropyl oxindoles. Organic Chemistry Frontiers, 8(3), 565-591. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Epoxidation of Cbz-Protected Aminocyclohexenes
Welcome to the Technical Support Center. As drug development increasingly relies on complex aminocyclitols, glycosidase inhibitors, and conformationally restricted scaffolds, the epoxidation of Cbz-protected aminocyclohexenes has become a critical transformation. However, this reaction is notoriously prone to chemoselectivity and stereoselectivity issues.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure reproducible scale-up and high-fidelity syntheses.
Diagnostic Workflow
Before diving into specific chemical interventions, use the diagnostic decision tree below to match your analytical observations (NMR/LCMS) with the underlying mechanistic failure point.
Diagnostic decision tree for troubleshooting Cbz-aminocyclohexene epoxidation.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing the formation of a bicyclic oxazolidinone instead of the desired epoxide?
Causality: You are observing Neighboring Group Participation (NGP). While the Cbz (carboxybenzyl) nitrogen is rendered non-nucleophilic by conjugation, the carbamate carbonyl oxygen remains highly nucleophilic. When epoxidation occurs on the syn face relative to the Cbz group, the proximity allows the carbonyl oxygen to attack the backside of the newly formed, highly strained oxirane ring. This intramolecular ring-opening forms a cyclic intermediate that subsequently loses the benzyl alcohol moiety, yielding a stable 2-oxa-4-azabicyclo[3.3.1]nonan-3-one derivative. Corrective Action: To suppress NGP, run the reaction at sub-zero temperatures (-20 °C) to kinetically favor the epoxidation over the subsequent intramolecular cyclization. Alternatively, switch to an oxidant that favors anti epoxidation (such as DMDO), which places the epoxide anti-periplanar to the carbamate, physically preventing the intramolecular attack[1].
Q2: My LCMS shows a mass corresponding to +18 Da (diol) rather than the epoxide. What is causing this degradation?
Causality: You are experiencing acid-catalyzed epoxide ring-opening. The most common reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). As the epoxidation proceeds, mCPBA is reduced to meta-chlorobenzoic acid (mCBA), which has a pKa of ~3.8. The allylic or homoallylic epoxide is highly susceptible to protonation and subsequent nucleophilic attack by trace water or solvent to form trans-diaxial diols[2]. Corrective Action: The reaction must be strictly buffered. Use a biphasic system (e.g., CH₂Cl₂ and saturated aqueous NaHCO₃). The biphasic system acts as a thermodynamic sink for the mCBA byproduct, pulling it into the aqueous layer and protecting the delicate epoxide.
Q3: I am getting a mixture of syn and anti epoxides. How can I control the diastereoselectivity?
Causality: Diastereoselectivity in this system is a competition between hydrogen-bond direction and steric repulsion. The N-H bond of the Cbz group can act as a hydrogen-bond donor to the peracid's hydroxyl proton, anchoring the transition state and delivering the oxygen to the syn face[3]. However, the bulky benzyl group exerts significant steric hindrance, which pushes non-coordinating oxidants to the anti face[1]. Corrective Action: To maximize syn selectivity, use mCPBA in a non-polar solvent (CH₂Cl₂ or hexanes) where H-bonding is maximized[3]. To maximize anti selectivity, use Dimethyldioxirane (DMDO) in acetone, which cannot participate in H-bonding and is entirely governed by steric approach control[1].
Quantitative Data: Oxidant Performance Comparison
Use the following table to select the appropriate oxidant system based on your substrate's specific vulnerabilities.
| Oxidant System | Typical Conversion (%) | Syn:Anti Selectivity | Incidence of NGP / Oxazolidinone (%) | Incidence of Diol Formation (%) | Recommended Application |
| mCPBA (Unbuffered, CH₂Cl₂) | >95% | >90:10 (H-bond directed) | 15 - 25% | 30 - 50% | Robust substrates only; high risk of degradation. |
| mCPBA (Biphasic NaHCO₃/CH₂Cl₂) | >90% | >90:10 (H-bond directed) | <5% | <2% | Standard protocol for syn-selective epoxidation. |
| DMDO (Acetone, neutral) | >98% | 20:80 (Steric controlled) | <1% | <1% | Highly acid-labile substrates; anti-selective goals. |
| H₂O₂ / Transition Metal Cat. | 70 - 85% | Variable | 10 - 20% | 5 - 15% | Late-stage functionalization requiring mild oxidants. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checks will confirm the reaction is proceeding correctly at each step.
Protocol A: Highly Buffered mCPBA Epoxidation (Syn-Selective)
This protocol utilizes a biphasic buffer to prevent acid-catalyzed ring opening while leveraging the Cbz group's H-bonding capability for syn selectivity[3].
-
Preparation: Dissolve the Cbz-protected aminocyclohexene (1.0 equiv) in CH₂Cl₂ (0.1 M). Add an equal volume of saturated aqueous NaHCO₃.
-
Self-Validation Check: The biphasic nature ensures the organic layer never drops below pH 7.5, physically separating the acid byproduct from the product.
-
-
Oxidant Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add mCPBA (1.5 equiv, 77% w/w) portion-wise over 15 minutes.
-
Self-Validation Check: Monitor the organic layer for white precipitates. m-Chlorobenzoic acid (mCBA) is significantly less soluble in cold CH₂Cl₂ than mCPBA; its appearance visually confirms oxidant consumption and reaction progress.
-
-
Monitoring: Stir vigorously at 0 °C to room temperature. Every 30 minutes, stop stirring, let the layers separate, and check the aqueous layer with a pH strip.
-
Self-Validation Check: The pH must remain ≥ 7.5. If it drops below 7.5, the buffer is exhausted. Add additional solid NaHCO₃ immediately to guarantee the epoxide remains intact.
-
-
Quenching: Once complete by TLC, quench the reaction by adding 10% aqueous Na₂S₂O₃ (sodium thiosulfate). Stir for 20 minutes.
-
Self-Validation Check: Spot the organic layer onto KI-starch paper. A negative result (no blue/black color change) confirms the complete destruction of residual peroxides, ensuring safety before solvent concentration.
-
Protocol B: DMDO Epoxidation (Anti-Selective & Acid-Free)
This protocol is strictly governed by sterics and operates under completely neutral conditions, eliminating diol formation and minimizing NGP[1].
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous acetone (0.1 M) and cool to -20 °C.
-
Oxidant Addition: Add a freshly prepared solution of Dimethyldioxirane (DMDO) in acetone (~0.05-0.1 M, 1.2 equiv) dropwise.
-
Self-Validation Check: DMDO solutions possess a distinct pale yellow color. The persistence of a faint yellow tint in the reaction flask indicates that an excess of oxidant is present and the starting material has been fully consumed.
-
-
Isolation: Once complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure at room temperature.
-
Self-Validation Check: DMDO and its byproduct (acetone) are entirely volatile. The complete absence of an aqueous workup physically prevents any hydrolytic side reactions, yielding the crude epoxide in near-quantitative purity.
-
References
-
Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E Source: core.ac.uk URL:[Link]
-
Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties Source: PubMed (nih.gov) URL:[Link]
-
Intramolecular Epoxidation using Oxone Source: bath.ac.uk URL:[Link]
-
A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides Source: mdpi.com URL:[Link]
Sources
Optimizing Cbz deprotection of 6-amino-1-oxaspiro[2.5]octane derivatives
The following Technical Support Guide is designed for researchers working with 6-amino-1-oxaspiro[2.5]octane derivatives . This scaffold features a chemoselectivity conflict : the acid-labile, reducible spiro-epoxide ring versus the stable N-Cbz (benzyloxycarbonyl) protecting group.
This guide prioritizes epoxide retention while ensuring complete deprotection.
Topic: Chemoselective N-Cbz Removal in 6-amino-1-oxaspiro[2.5]octane Derivatives Document ID: TS-CBZ-SPIRO-001 Last Updated: March 2026 Status: Active[1]
Executive Summary & Decision Matrix
The Challenge: Standard Cbz deprotection methods (H₂/Pd-C in MeOH or HBr/AcOH) are destructive to the 1-oxaspiro[2.5]octane core.
-
Risk A: Reductive ring-opening of the epoxide to an alcohol (promoted by unpoisoned Pd).
-
Risk B: Acid-catalyzed hydrolysis to a diol or halohydrin (promoted by Lewis/Brønsted acids).
The Solution: Use poisoned catalyst hydrogenation or nucleophilic thiol cleavage . Avoid standard acidic conditions entirely.
Method Selection Decision Tree
Caption: Decision tree for selecting the optimal deprotection strategy based on scale and safety requirements.
Comparative Data Analysis
| Feature | Method A: Poisoned Hydrogenation | Method B: Nucleophilic Thiol Cleavage | Standard Hydrogenation (WARNING) |
| Reagents | Pd/C + Ethylenediamine (or Pyridine) | 2-Mercaptoethanol + | Pd/C + |
| Mechanism | Catalytic Hydrogenolysis | Catalytic Hydrogenolysis | |
| Epoxide Retention | High (>95%) | High (>90%) | Low (<50%) (Risk of reduction) |
| Solvent System | THF (Aprotic is critical) | DMAc or DMF | MeOH or EtOH (Protic promotes opening) |
| Reaction Time | 1–4 Hours | 4–16 Hours | 1–2 Hours |
| Purification | Filtration (Celite) | Aqueous Workup/Column | Filtration |
| Key Reference | Chem. Eur. J. 2000 [1] | Org.[2] Lett. 2022 [2] | N/A |
Standard Operating Protocols (SOPs)
Protocol A: Poisoned Hydrogenation (Pd/C-ethylenediamine)
Best for: High purity needs, small-to-medium scale.
Theory: Unpoisoned Pd/C is sufficiently Lewis acidic to activate the epoxide ring for reduction. Complexing the Pd surface with ethylenediamine (en) or pyridine suppresses this activity while permitting Cbz cleavage.
Materials:
-
Substrate: N-Cbz-6-amino-1-oxaspiro[2.5]octane
-
Catalyst: 5% Pd/C (wetted)
-
Poison: Ethylenediamine (en) or Pyridine
-
Solvent: THF (Do not use MeOH; protic solvents accelerate epoxide opening).
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration).
-
Poisoning: Add ethylenediamine (1.0 equiv relative to Pd metal, not substrate) to the mixture.
-
Tip: If using pyridine, use 1-2% v/v in the solvent mixture.
-
-
Catalyst Addition: Add 5% Pd/C (10-20 wt% loading based on substrate).
-
Hydrogenation: Purge with Argon, then apply
(balloon pressure, ~1 atm). Stir vigorously at Room Temperature (20-25°C). -
Monitoring: Check TLC/LCMS every hour. Look for the disappearance of the Cbz carbamate peak.
-
Workup: Filter through a Celite pad to remove Pd.[3] Rinse with THF.[2] Concentrate the filtrate.
-
Critical: Do not wash with acidic aqueous solutions.
-
Protocol B: Nucleophilic Thiol Cleavage (The "Adagrasib" Method)
Best for: Large scale, metal-free requirements, or if hydrogenation fails.
Theory: A soft nucleophile (thiol) attacks the benzylic carbon of the Cbz group in an
Materials:
-
Reagent: 2-Mercaptoethanol (3-5 equiv)
-
Base:
(3 equiv) or -
Solvent: DMAc (N,N-Dimethylacetamide)
Step-by-Step:
-
Setup: Dissolve substrate in DMAc (0.2 M).
-
Addition: Add
followed by 2-mercaptoethanol. -
Reaction: Heat to 50–75°C (Optimization required: start low).
-
Note: Higher temperatures increase the risk of the thiol attacking the epoxide. Keep temperature as low as possible to maintain rate.
-
-
Workup: Dilute with EtOAc. Wash with water (x3) to remove DMAc and excess thiol. Dry organic layer over
.[5] -
Purification: The benzyl-2-hydroxyethyl sulfide byproduct is polar; separation from the amine may require chromatography.
Troubleshooting & FAQs
Q1: I see a new impurity with M+2 mass during hydrogenation. What happened? Diagnosis: You have reduced the epoxide to an alcohol (Reductive Ring Opening). Fix:
-
Switch Solvent: Ensure you are using THF, not Methanol or Ethanol. Protic solvents facilitate ring opening.
-
Increase Poison: If using Pyridine, increase concentration. If using Pd/C, switch to the Pd/C(en) protocol described in Protocol A.
Q2: Can I use HBr/AcOH? It’s the standard for Cbz. Answer: ABSOLUTELY NOT. HBr will instantly open the spiro-epoxide to form a bromohydrin. This damage is irreversible.
Q3: The Thiol method (Protocol B) is stalling. Can I add more base? Answer: Proceed with caution. Stronger bases or higher concentrations of thiolate anions can attack the epoxide (ring opening to form a sulfide-alcohol).
-
Try: Increasing the temperature slightly (e.g., from 50°C to 60°C) rather than adding stronger base.
-
Alternative: Use a more nucleophilic thiol like dithiothreitol (DTT) if 2-mercaptoethanol is too slow, but monitor selectivity closely.
Q4: Is Transfer Hydrogenation (Ammonium Formate) safe?
Answer: It is riskier than Protocol A. Ammonium formate decomposes to ammonia and
References
-
Sajiki, H. , et al. "Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst and THF." Chemistry – A European Journal, vol. 6, no.[6] 12, 2000, pp. 2200-2204. Link
-
Scattolin, T. , et al. "Mild and Selective Deprotection of N-Cbz Groups...".[6] Organic Letters, vol. 24, no.[6] 19, 2022, pp. 3736–3740. Link
-
Vinayagam, V. , et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[5] The Journal of Organic Chemistry, vol. 89, 2024.[5][6] (Note: Cited for context on mild methods, but not recommended for epoxides due to Lewis acidity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst and THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Improving Diastereoselectivity in Reactions of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Cbz-amino)-1-oxaspiro[2.5]octane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of diastereoselective reactions involving this versatile building block. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the nucleophilic ring-opening of 6-(Cbz-amino)-1-oxaspiro[2.5]octane, a key transformation for accessing a variety of functionalized aminocyclohexanol derivatives.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the anti-selectivity?
Answer: Achieving high anti-diastereoselectivity in the ring-opening of this spirocyclic epoxide is a common challenge. The outcome is a delicate balance of steric and electronic factors. Here’s a breakdown of key parameters to investigate:
1. The Role of the Nucleophile:
-
Steric Bulk: The size of your nucleophile is a critical determinant. Bulky nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide, which, in this system, often leads to the desired anti-product.[1] If you are using a small nucleophile (e.g., azide, small amines), consider switching to a bulkier alternative if your synthetic route allows.
-
Nucleophilicity: Strong, anionic nucleophiles (e.g., Grignard reagents, organolithiums, thiolates) typically favor an SN2-type mechanism, attacking the less substituted carbon.[2] Weaker nucleophiles may require acidic or Lewis acid catalysis to activate the epoxide, which can alter the regioselectivity and, consequently, the diastereoselectivity.[1][2]
2. Reaction Temperature:
Lowering the reaction temperature is a fundamental strategy for enhancing selectivity. At reduced temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often corresponds to the formation of the thermodynamically more stable anti-diastereomer.[1] We recommend performing a temperature screen, for example, from room temperature down to -78 °C, to identify the optimal conditions.
3. Solvent Effects:
The choice of solvent can have a profound impact on the transition state geometry and, therefore, the diastereomeric ratio.[3][4]
-
Coordinating Solvents (e.g., THF, Et₂O): These solvents can coordinate to Lewis acidic species (either catalysts or metal counterions of the nucleophile), modulating their reactivity and steric profile.
-
Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene): In these solvents, the catalyst or nucleophile is less solvated, which can lead to different selectivities. A change in solvent can sometimes dramatically shift the diastereomeric outcome.[3]
4. Lewis Acid Catalysis:
The addition of a Lewis acid can activate the epoxide towards nucleophilic attack.[5] However, the choice of Lewis acid is crucial.
-
Hard vs. Soft Lewis Acids: The nature of the Lewis acid can influence which oxygen (epoxide or Cbz carbonyl) it coordinates to, thereby affecting the conformation of the substrate in the transition state.
-
Bulky Lewis Acids: Sterically demanding Lewis acids, such as those with bulky ligands, can create a more defined chiral pocket around the reaction center, enhancing facial selectivity. Consider screening a panel of Lewis acids (e.g., Ti(OiPr)₄, YCl₃, Sc(OTf)₃) to find one that favors the desired diastereomer.[1][3]
Question 2: I am observing the formation of an undesired regioisomer. How can I control the site of nucleophilic attack?
Answer: The regioselectivity of the epoxide ring-opening is primarily dictated by the reaction conditions (acidic vs. basic/nucleophilic).[1]
-
Under Basic or Nucleophilic Conditions (SN2-like): Strong, unhindered nucleophiles will attack the less sterically hindered carbon of the epoxide.[2][6] For 6-(Cbz-amino)-1-oxaspiro[2.5]octane, this is generally the desired pathway.
-
Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively.[7] This develops partial positive character on the epoxide carbons. The nucleophile will then preferentially attack the more substituted carbon, as it can better stabilize this partial positive charge.[2][6]
To favor attack at the less substituted carbon and obtain the desired regioisomer, ensure your reaction conditions are not acidic. If you are using a salt of your nucleophile (e.g., NaN₃), be mindful of any potential hydrolysis that could generate acidic species. If a Lewis acid is necessary to promote the reaction, consider using it in catalytic amounts and at low temperatures to minimize the SN1-like pathway.
| Condition | Mechanism | Site of Attack | Typical Nucleophiles |
| Basic/Nucleophilic | SN2-like | Less substituted carbon | R-MgBr, R-Li, RS⁻, N₃⁻, R₂NH |
| Acidic | SN1-like | More substituted carbon | H₂O, ROH, H-X |
Table 1: Regioselectivity of Epoxide Ring-Opening.
Question 3: The Cbz protecting group seems to be interfering with the reaction. What are my options?
Answer: The carbamate functionality, while essential for protecting the amine, can influence the reaction in several ways:
-
Directing Group Effects: The carbonyl oxygen of the Cbz group can act as a Lewis basic site, coordinating to Lewis acids or the counterion of the nucleophile. This can lead to a more rigid transition state, potentially enhancing diastereoselectivity through intramolecular interactions.
-
Steric Hindrance: The bulky benzyl group can sterically shield one face of the molecule, directing the incoming nucleophile to the opposite face.
-
Electronic Effects: The electron-withdrawing nature of the Cbz group can influence the electronics of the nearby epoxide, although this effect is likely modest.
If you suspect the Cbz group is detrimental to your desired outcome, consider the following:
-
Alternative Protecting Groups: Switching to a different protecting group can alter the steric and electronic environment around the reaction center.[8]
-
Boc (tert-Butoxycarbonyl): Less sterically demanding than Cbz and can be removed under different (acidic) conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A bulky group that can offer different steric directing effects and is removed under basic conditions.
-
-
Protecting Group-Free Synthesis: Depending on the nucleophile and reaction conditions, it may be possible to perform the ring-opening on the unprotected amino epoxide. However, this runs the risk of N-alkylation or other side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the epoxidation of Cbz-amino-4-methylenecyclohexane to form the spiro-epoxide?
A1: The stereochemical outcome of the epoxidation is crucial as it sets the stereocenters of your starting material. The diastereoselectivity of this step is influenced by the directing effect of the Cbz-amino group. Often, the epoxidizing agent (e.g., m-CPBA) will approach from the face opposite to the bulky Cbz-amino substituent, leading to the formation of a single major diastereomer of the epoxide. However, the flexibility of the cyclohexane ring means that a mixture of diastereomers is possible. It is essential to characterize the starting epoxide mixture thoroughly (e.g., by NMR, X-ray crystallography) to understand the stereochemical course of the subsequent ring-opening.
Q2: Can I use chiral catalysts to achieve enantioselectivity in the ring-opening reaction?
A2: Yes, employing chiral Lewis acids or chiral nucleophiles is a valid strategy to induce enantioselectivity, particularly if you are starting with a racemic or achiral precursor. Chiral catalysts can create a chiral environment around the epoxide, favoring the attack of the nucleophile on one enantiomer over the other (kinetic resolution) or directing the nucleophile to a specific face of a prochiral epoxide.[1]
Q3: My reaction is very slow or does not proceed to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Poor Nucleophile: If you are using a weak nucleophile without a catalyst, the activation barrier for ring-opening may be too high.[1] Consider adding a catalytic amount of a Lewis acid (e.g., LiClO₄, Ti(OiPr)₄) to activate the epoxide.[1][9]
-
Steric Hindrance: If both the epoxide and the nucleophile are highly sterically hindered, the reaction rate can be significantly reduced.[1] In this case, increasing the reaction temperature may be necessary, although this could come at the cost of selectivity.
-
Catalyst Deactivation: If using a catalyst, it may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
III. Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening
This protocol provides a general starting point. Optimal conditions (catalyst, solvent, temperature) must be determined empirically for each specific nucleophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equiv) in the chosen anhydrous solvent (e.g., CH₂Cl₂, THF, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Ti(OiPr)₄, 0.1-1.0 equiv) dropwise to the stirred solution.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv) dropwise. If the nucleophile is a solid, it can be added in portions or as a solution in the reaction solvent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, or water) at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. If necessary, dilute with an organic solvent (e.g., EtOAc, CH₂Cl₂) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions. Retrieved from
-
González-Coria, P., et al. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. Retrieved from
-
Kim, D. S., et al. (2014). Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations. Organic Letters - ACS Publications. Retrieved from
-
Papaioannou, D. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Retrieved from
-
Unknown. (n.d.). L. LEWIS ACID CATALYSIS. Retrieved from
-
Reichardt, C. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved from
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from
-
Unknown. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Retrieved from
-
Organic Chemistry. (2020). Opening Epoxides - tuning regioselectivity. YouTube. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. people.reed.edu [people.reed.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting epoxide ring instability under acidic or basic conditions
Role: Senior Application Scientist Topic: Troubleshooting Epoxide Ring Instability (Acidic/Basic Conditions) Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The Thermodynamics of Ring Strain
Welcome to the technical support center. If you are here, your epoxide has likely opened, rearranged, or polymerized unexpectedly.
The core issue is ring strain . An epoxide (oxirane) possesses approximately 13 kcal/mol (54 kJ/mol) of ring strain energy. While this makes them excellent electrophiles for synthesis, it also renders them thermodynamically primed for destruction. The activation energy to release this strain is significantly lowered by protonation (acid) or strong nucleophiles (base), often leading to runaway side reactions.
This guide treats your chemical problem as a system failure. We will diagnose the specific "error code" (side product) and provide the "patch" (experimental modification).
Module 1: Acid-Induced Instability
System State: Protonated Oxygen (Oxonium ion formation). Primary Failure Mode: Carbocation-like character leading to rearrangement or uncontrolled opening.
Q1: "My epoxide rearranged into a ketone or aldehyde. What happened?"
Diagnosis: You have triggered the Meinwald Rearrangement .
Mechanism: In the presence of a Lewis acid (e.g.,
-
Causality: The driving force is the relief of ring strain plus the formation of a stable carbonyl
-bond. -
Troubleshooting:
-
Check your Lewis Acid: Strong Lewis acids like
are notorious for this. Switch to milder promoters (e.g., ) or lanthanide triflates if nucleophilic opening is the goal. -
Solvent Polarity: Highly polar solvents stabilize the carbocation intermediate, favoring rearrangement over intermolecular nucleophilic attack. Switch to non-polar solvents (DCM, Toluene) to favor
-like opening. -
Temperature: This is often a thermal process. Lower the temperature to -78 °C or -40 °C.
-
Q2: "I tried to open the ring with a nucleophile in acid, but the regioselectivity is inverted (or a mixture)."
Diagnosis: You are fighting the Electronic vs. Steric battle. Explanation:
-
Basic Conditions (
): Nucleophiles attack the least hindered carbon.[1] -
Acidic Conditions (
-like): Protonation weakens the C-O bond at the most substituted carbon because that carbon can better stabilize the developing partial positive charge ( ). The nucleophile attacks there, even if it is sterically hindered.[2]
The Fix:
-
If you want attack at the more substituted carbon: Use Acidic conditions (e.g., catalytic
in MeOH). -
If you want attack at the less substituted carbon: Use Basic conditions (e.g., NaOMe in MeOH).
Q3: "My reaction turned into a viscous gum/polymer."
Diagnosis: Cationic Polymerization . Mechanism: The product of the first ring opening is an alcohol.[3][4] In the presence of acid and unreacted epoxide, this new alcohol acts as a nucleophile, attacking another protonated epoxide. This chain reaction creates polyethers (PEO/PEG). Protocol:
-
High Dilution: Run the reaction at 0.05 M or lower to minimize intermolecular collisions between product and starting material.
-
Inverse Addition: Add the epoxide slowly to the solution containing the nucleophile and catalyst. Never add the catalyst to a bulk solution of epoxide.
Module 2: Base-Induced Instability
System State: Anionic nucleophile present.[5] Primary Failure Mode: Steric hindrance leading to elimination or migration.
Q4: "My epoxide 'moved' to the adjacent carbon atoms."
Diagnosis: Payne Rearrangement . Context: This occurs specifically in 2,3-epoxy alcohols .[5][6][7] Mechanism: Under basic conditions, the free alcohol is deprotonated.[8] The resulting alkoxide attacks the epoxide intramolecularly (trans-attack), opening the original ring and closing a new one.
-
Equilibrium: This is a reversible equilibrium.[6] It typically favors the more substituted epoxide (thermodynamic product), but the less substituted isomer is often more reactive toward nucleophiles (kinetic trap).
-
The Fix: If you want to stop migration, protect the free alcohol (e.g., TBS ether) before exposing the molecule to base.
Q5: "I isolated an allylic alcohol instead of the ring-opened product."
Diagnosis: Base-Catalyzed Elimination (E2) .
Mechanism: A strong, bulky base (e.g., LDA, t-BuOK) abstracts a proton from the
-
Nucleophile Size: Switch to a smaller, less basic nucleophile (e.g., azide, cyanide, thiolate) if substitution is the goal.
-
pKa Matching: Ensure your nucleophile is not basic enough to deprotonate the substrate.
Module 3: Purification & Handling (The Silica Problem)
Q6: "My epoxide decomposes or disappears during silica gel chromatography."
Diagnosis: Acidic Hydrolysis on Silica Surface .
Context: Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (
Protocol: Silica Deactivation (Self-Validating)
-
Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc).
-
Deactivation: Add 1% v/v Triethylamine (Et3N) to the eluent.
-
Slurry: Slurry the silica gel in this basic eluent before packing the column.
-
Validation: Check the pH of the eluent coming off the column. It should be basic (pH > 8).
-
Run: Load your epoxide. The Et3N neutralizes surface silanols, protecting the ring.
-
Alternative: Use Basic Alumina or Florisil if the compound is extremely acid-sensitive.
-
Summary of Regioselectivity & Outcomes
| Condition | Mechanism Type | Regioselectivity | Major Side Reaction |
| Acidic | More substituted carbon | Meinwald Rearrangement (Ketone) | |
| Basic | Less substituted carbon | Payne Rearrangement / Elimination | |
| Neutral | Less substituted carbon | Slow hydrolysis |
Visualizations
Figure 1: Acid vs. Base Regioselectivity Mechanisms
This diagram contrasts the electronic activation in acid (partial cation stability) versus the steric control in base.
Caption: Under acidic conditions, the transition state resembles a carbocation, favoring attack at the substituted carbon.[9] Under basic conditions, sterics dictate attack at the open position.
Figure 2: The Meinwald Rearrangement Pathway
Flowchart diagnosing the conversion of epoxides to carbonyls.
Caption: The Meinwald rearrangement pathway showing Lewis-acid catalyzed isomerization to a carbonyl.
References
-
Meinwald Rearrangement Mechanism & C
-
Epoxide Ring Opening Regioselectivity (Acid vs Base)
-
Payne Rearrangement Dynamics
-
Silica Gel C
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Payne Rearrangement (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. grokipedia.com [grokipedia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase – Department of Biology | ETH Zurich [biol.ethz.ch]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-(Cbz-amino)-1-oxaspiro[2.5]octane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for reactions involving this versatile building block. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Introduction: Navigating the Reactivity of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
6-(Cbz-amino)-1-oxaspiro[2.5]octane is a valuable synthetic intermediate containing two key functional groups: a carboxybenzyl (Cbz)-protected amine and a spiro-epoxide. The challenge and opportunity in its use lie in the selective transformation of one or both of these groups. This guide is structured to address common issues you may encounter, from chemoselectivity to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 6-(Cbz-amino)-1-oxaspiro[2.5]octane and what types of reactions can I perform?
The two primary reactive sites are the Cbz-protected amine and the spiro-epoxide. This allows for two main classes of reactions:
-
Cbz-Group Removal (Deprotection): The Cbz group is typically removed via catalytic hydrogenation to yield a free amine.[1][2] This is a common step in peptide synthesis and the elaboration of amine functionalities.[2]
-
Epoxide Ring-Opening: The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to the formation of a variety of functionalized cyclohexane derivatives.[3][4] This reaction can be catalyzed by acids or bases.[5][6]
Q2: I want to deprotect the Cbz group without affecting the epoxide. What catalyst and conditions should I use?
For selective Cbz deprotection, catalytic hydrogenation is the most common method.[2][7]
-
Recommended Catalyst: 10% Palladium on Carbon (Pd/C) is the standard catalyst for this transformation.[2][7]
-
Hydrogen Source: Hydrogen gas (H₂), often supplied via a balloon or a hydrogenation apparatus, is typically used.[2][7]
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are good choices.[2]
-
Key Consideration: The reaction is generally performed at room temperature and atmospheric pressure.[2]
Q3: My Cbz deprotection is slow or incomplete. What could be the problem?
Several factors can contribute to a sluggish or incomplete Cbz deprotection:
-
Catalyst Inactivity: The Pd/C catalyst may be old or have reduced activity. Using a fresh batch of catalyst is often a simple solution.[7] For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be considered.[7]
-
Catalyst Poisoning: The presence of sulfur-containing impurities in your starting material or solvent can poison the palladium catalyst.[7][8] If catalyst poisoning is suspected, increasing the catalyst loading may help.[7]
-
Poor Solubility: If your substrate has poor solubility in the chosen solvent, the reaction rate will be limited.[7] Experimenting with solvent mixtures may improve solubility.
-
Product Inhibition: The newly formed amine product can coordinate to the palladium catalyst, leading to deactivation.[7][9] Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the amine and prevent this inhibition.[7][9]
Q4: How can I open the epoxide ring while leaving the Cbz group intact?
Epoxide ring-opening can be achieved under either acidic or basic conditions.[5]
-
Acid-Catalyzed Ring-Opening: Treatment with a dilute acid (e.g., HCl, H₂SO₄) in the presence of a nucleophile (e.g., water, alcohol) will open the epoxide.[5][6] The nucleophile will typically attack the more substituted carbon of the epoxide.[6]
-
Base-Catalyzed Ring-Opening: Strong nucleophiles (e.g., alkoxides, amines) can directly attack the epoxide ring, usually at the less sterically hindered carbon.[5]
-
Lewis Acid Catalysis: Lewis acids like YCl₃ can also be used to activate the epoxide ring towards nucleophilic attack.[10]
Q5: I am observing a mixture of products from the epoxide ring-opening. How can I improve the regioselectivity?
The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions:
-
Acidic Conditions: Under acidic conditions, the reaction often proceeds through a transition state with significant carbocation character.[5][6] This favors nucleophilic attack at the more substituted carbon atom that can better stabilize a positive charge.[5][6]
-
Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction follows an Sₙ2 mechanism.[5] The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Low yield in Cbz deprotection | Inactive or poisoned catalyst. | Use a fresh batch of 10% Pd/C or consider the more active Pearlman's catalyst (Pd(OH)₂/C). If poisoning is suspected, increase catalyst loading. | |
| Poor substrate solubility. | Try a different solvent or a solvent mixture (e.g., MeOH/EtOAc) to improve solubility. | [7] | |
| Product amine coordinating to and deactivating the catalyst. | Add a small amount of a non-coordinating acid like acetic acid to the reaction mixture to protonate the product amine. | [7][9] | |
| Epoxide ring remains unreacted during Cbz deprotection | Reaction conditions are too mild for epoxide opening. | This is the desired outcome for selective Cbz deprotection. Standard catalytic hydrogenation conditions are generally not harsh enough to open the epoxide ring. | |
| Cbz group is cleaved during epoxide ring-opening | Use of harsh acidic conditions. | For acid-catalyzed epoxide opening, use milder Lewis acids (e.g., YCl₃) instead of strong Brønsted acids. | [10] |
| Use of a nucleophile that can also reduce the Cbz group. | Choose a nucleophile that is not a reducing agent. | ||
| Poor regioselectivity in epoxide ring-opening | Reaction conditions are not optimized for the desired isomer. | To favor attack at the more substituted carbon, use acidic conditions. To favor attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions. | [5] |
| Diastereoselectivity issues in epoxide synthesis or opening | The stereochemical outcome of the reaction is not being controlled. | For diastereoselective epoxidation, consider using a chiral organocatalyst. For diastereoselective ring-opening, the choice of catalyst and nucleophile is crucial and may require screening. | [11][12] |
Experimental Protocols
Protocol 1: Selective Cbz Deprotection using Catalytic Hydrogenation
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane
-
10% Palladium on Carbon (Pd/C)[2]
-
Methanol (MeOH) or Ethanol (EtOH)[2]
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter agent
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in MeOH or EtOH in a reaction flask equipped with a stir bar.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric, handle with care.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Hydrogenation: Introduce hydrogen gas, typically by evacuating and backfilling with H₂ three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the starting material is consumed, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
Protocol 2: Acid-Catalyzed Epoxide Ring-Opening with an Alcohol
Materials:
-
6-(Cbz-amino)-1-oxaspiro[2.5]octane
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
A catalytic amount of a Lewis acid (e.g., Yttrium(III) chloride - YCl₃) or a Brønsted acid (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 equivalent) in the anhydrous solvent.
-
Alcohol Addition: Add the anhydrous alcohol (1.2-2.0 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add the acid catalyst (e.g., 1-10 mol% YCl₃) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: Decision workflow for catalyst selection.
Cbz Deprotection Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent-Mediated Reactivity of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and yield issues during the functionalization of spiro-epoxides.
The compound 6-(Cbz-amino)-1-oxaspiro[2.5]octane presents a unique synthetic challenge. It features a highly hindered tertiary spiro carbon (C2) and an unhindered primary carbon (C3), coupled with a lipophilic Cbz-protected amine that dictates its solubility profile. This guide deconstructs how you can engineer environmental parameters—specifically solvent choice—to override intrinsic substrate biases and achieve complete control over your ring-opening reactions.
I. Mechanism & Causality: Frequently Asked Questions
Q1: Why does changing my solvent from DMF to HFIP completely flip the regioselectivity of the ring opening? Causality: The regioselectivity of epoxide aminolysis is a competition between steric bias and electronic bias[1]. In strictly polar aprotic solvents like DMF, the reaction operates under basic/neutral conditions where the interaction is governed by steric (Pauli) repulsion . The nucleophile is forced to attack the less encumbered primary carbon (C3) via an SN2 mechanism [2]. Conversely, highly fluorinated protic solvents like HFIP (Hexafluoroisopropanol) provide strong hydrogen-bond donation to the epoxide oxygen. This protonation/H-bonding induces elongation of the weaker C2–O bond, effectively pre-distorting the substrate. This lowers the activation strain for attack at the sterically hindered tertiary spiro carbon (C2), shifting the reaction to an SN1-like pathway governed by electronic control[2].
Q2: My reaction rate is extremely slow in THF, but I see rapid degradation in Methanol. How can I optimize this? Causality: Epoxide ring-opening in ethereal solvents like THF suffers from high activation barriers because the solvent cannot stabilize the developing charge in the transition state. While Methanol accelerates the reaction via H-bond activation, its inherent nucleophilicity often leads to solvolysis side-reactions or transesterification of your Cbz protecting group. Resolution: Utilize a non-nucleophilic H-bond donor (like 2,2,2-trifluoroethanol) or employ a mild Lewis acid in a non-polar solvent to activate the epoxide without introducing competing nucleophiles.
II. Reaction Environment Engineering Data
To predictably scale your syntheses, use the following solvent parameters to dictate which regioisomer will dominate your product mixture.
Table 1: Solvent Parameters and Predicted Regioselectivity for Spiro-Epoxide Opening
| Solvent System | Dielectric Constant (ε) | H-Bond Donor Capacity (α) | Dominant Mechanism | Major Regioisomer |
| DMF (Anhydrous) | 36.7 | 0.00 | SN2 (Steric Control) | C3 Attack (Tertiary Alcohol) |
| DMSO | 46.7 | 0.00 | SN2 (Steric Control) | C3 Attack (Tertiary Alcohol) |
| Methanol | 32.7 | 0.93 | Mixed (SN2/SN1) | Mixture (C3 & C2 Attack) |
| HFIP | 16.7 | 1.96 | SN1 (Electronic Control) | C2 Attack (Primary Alcohol) |
| CH₂Cl₂ + Sc(OTf)₃ | 8.9 | 0.00 (Lewis Acid added) | SN1 (Electronic Control) | C2 Attack (Primary Alcohol) |
III. Troubleshooting Guide: Common Experimental Failures
Issue 1: Formation of Aldehyde Byproducts
-
Symptom: NMR analysis of the crude mixture shows an unexpected peak at ~9.5 ppm, and mass spectrometry indicates an isomer of the starting material rather than the nucleophile adduct.
-
Root Cause: Meinwald Rearrangement. When using Lewis acids (e.g., BF₃·OEt₂) in non-nucleophilic solvents to promote ring opening, the activated epoxide can undergo a 1,2-hydride or alkyl shift. This unimolecular rearrangement outcompetes bimolecular nucleophilic attack if the nucleophile concentration is too low or the temperature is too high.
-
Resolution: Ensure the nucleophile is present in large excess before the addition of the Lewis acid, and lower the reaction temperature to -20 °C to suppress the unimolecular rearrangement pathway [3].
Issue 2: Incomplete Conversion & Biphasic Kinetics
-
Symptom: Unreacted 6-(Cbz-amino)-1-oxaspiro[2.5]octane remains even after 24 hours at elevated temperatures in polar protic mixtures (e.g., EtOH/Water).
-
Root Cause: The bulky, hydrophobic Cbz group and the lipophilic cyclohexane ring severely reduce the substrate's solubility in highly polar protic solvents. The substrate "oils out" or forms micro-precipitates, leading to reaction at the phase boundary rather than in bulk solution.
-
Resolution: Utilize a miscible solvent blend (e.g., DMF/H₂O 9:1) or add a phase-transfer catalyst (PTC) to ensure homogeneity while maintaining the desired dielectric constant.
IV. Self-Validating Experimental Protocols
Protocol A: Regioselective SN2 Aminolysis (C3 Attack)
Objective: Synthesize 1-(aminomethyl)-4-(Cbz-amino)cyclohexan-1-ol via strict steric control.[4]
-
Preparation: Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Validation Checkpoint: The solution must be completely clear. Turbidity indicates moisture contamination or degraded starting material, which will compromise SN2 trajectory.
-
-
Activation: Add the amine nucleophile (3.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Causality: K₂CO₃ prevents the amine from protonating, ensuring it remains a "naked," powerful nucleophile to drive the SN2 pathway.
-
-
Execution: Heat the mixture to 60 °C under nitrogen for 12 hours.
-
Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove DMF.
Protocol B: Lewis Acid-Catalyzed SN1-like Ring-Opening (C2 Attack)
Objective: Synthesize (1-amino-4-(Cbz-amino)cyclohexyl)methanol via electronic control.
-
Preparation: Dissolve the spiro-epoxide (1.0 eq) and the nucleophile (3.0 eq) in anhydrous CH₂Cl₂. Cool the system to -20 °C.
-
Catalysis: Slowly add Sc(OTf)₃ (10 mol%) dropwise.
-
Causality: Sc(OTf)₃ provides strong Lewis acidity to coordinate the epoxide oxygen. Adding it after the nucleophile at sub-zero temperatures prevents the Meinwald rearrangement[3].
-
-
Monitoring: Monitor by TLC until the epoxide is consumed.
-
Validation Checkpoint: You must quench a 50 µL aliquot with saturated NaHCO₃ before spotting on the TLC plate. Unquenched Lewis acid will cause the epoxide to degrade on the acidic silica plate, yielding false-positive spots for side reactions.
-
V. Visualizing the Reaction Logic
Fig 1. Solvent-driven divergent reactivity pathways for 1-oxaspiro[2.5]octane ring opening.
VI. References
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv, 2025. URL:[Link]
-
Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020. URL:[Link]
-
Solvent-Dependent Divergent Functions of Sc(OTf)₃ in Stereoselective Epoxide-Opening Spiroketalizations. Organic Letters, 2014. URL:[Link]
-
15.8: Opening of Epoxides. Chemistry LibreTexts. URL:[Link]
Sources
Preventing racemization during synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Technical Support Center: Stereocontrol & Troubleshooting in Spiro-Epoxidation
Application Scientist Note on Terminology & Stereochemistry: Strictly speaking, 6-(Cbz-amino)-1-oxaspiro[1]octane (derived from 4-(Cbz-amino)cyclohexanone) possesses a plane of symmetry, making the cis and trans isomers diastereomeric and achiral. However, in laboratory vernacular, "racemization" in this context is frequently used to describe epimerization —the loss of cis/trans diastereoselectivity at the newly formed spiro center—or the true racemization of the enolizable alpha-protons if working with closely related chiral analogs [1]. This guide addresses the mechanistic prevention of base-induced stereochemical degradation during the Corey-Chaykovsky spiro-epoxidation.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I losing stereochemical purity (getting a mixture of cis/trans or racemizing) during the spiro-epoxidation? A: The primary culprit is base-catalyzed enolization prior to ylide attack. The Corey-Chaykovsky reaction requires a strong base to deprotonate the sulfonium or sulfoxonium salt to form the active ylide. If excess base is present, or if the ylide is not fully pre-formed, the base will abstract an alpha-proton from the 4-(Cbz-amino)cyclohexanone. Re-protonation of this enolate intermediate leads to epimerization and a complete loss of stereocontrol at the spiro center [2].
Q2: How do I choose between a sulfonium and sulfoxonium ylide for this synthesis? A: Your choice dictates the stereochemical outcome through causality of reaction kinetics:
-
Dimethylsulfonium methylide (
): Operates under kinetic control . The addition to the carbonyl is fast and irreversible. For 4-substituted cyclohexanones, steric hindrance typically directs the ylide to attack from the equatorial face, yielding the trans epoxide (where the epoxide oxygen is axial). -
Dimethylsulfoxonium methylide (
): Operates under thermodynamic control . The betaine intermediate forms reversibly, allowing the system to equilibrate to the more thermodynamically stable cis epoxide (where the epoxide oxygen is equatorial) [3].
Q3: What are the best conditions to prevent base-induced epimerization? A: To suppress enolization, you must separate the ylide generation from the substrate addition. Use a non-nucleophilic base like NaHMDS at strictly low temperatures (-78 °C) rather than standard NaH/DMSO conditions. Alternatively, Phase Transfer Catalysis (PTC) using solid KOH and 18-crown-6 in DCM can provide a mild environment that prevents alpha-deprotonation.
Mechanistic Pathways & Experimental Workflows
The following diagram illustrates the mechanistic divergence between the desired kinetic ylide attack and the undesired base-induced enolization pathway that leads to stereochemical degradation.
Caption: Mechanistic divergence between desired ylide attack and base-induced enolization.
Quantitative Data: Stereochemical Control Parameters
The table below summarizes how the choice of reagents and conditions directly influences the stereochemical outcome and the risk of epimerization.
| Ylide Type | Reagent Precursor | Control Mechanism | Preferred Base & Temp | Stereochemical Outcome (Spiro Center) | Epimerization Risk |
| Sulfonium | Kinetic | NaHMDS (-78 °C) | Trans (Axial Oxygen) | Low (if temp controlled) | |
| Sulfonium | Kinetic | tBuOK / NaH (RT) | Mixed Cis/Trans | High (Base-induced) | |
| Sulfoxonium | Thermodynamic | NaH (DMSO, RT) | Cis (Equatorial Oxygen) | Moderate (Reversible) | |
| Sulfonium | Kinetic | KOH / 18-crown-6 (0 °C) | Trans (Axial Oxygen) | Low (Mild phase transfer) |
Step-by-Step Methodology: Low-Temperature Kinetic Epoxidation
To achieve high diastereoselectivity and prevent epimerization, the following self-validating protocol utilizes NaHMDS at cryogenic temperatures to ensure irreversible kinetic trapping [1].
Reagents Required:
-
Trimethylsulfonium iodide (1.5 eq)
-
NaHMDS (1.0 M in THF, 1.45 eq)
-
4-(Cbz-amino)cyclohexanone (1.0 eq)
-
Anhydrous THF
Step-by-Step Protocol:
-
Ylide Generation: Suspend trimethylsulfonium iodide (1.5 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add NaHMDS (1.45 eq) dropwise over 15 minutes.
-
Self-Validation Check: The opaque suspension will gradually transition into a cloudy white/pale yellow homogeneous solution, confirming the successful generation of dimethylsulfonium methylide. Stir for an additional 30 minutes at -78 °C.
-
-
Substrate Addition: Dissolve 4-(Cbz-amino)cyclohexanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture via syringe pump over 30 minutes. Critical: Maintain the internal reaction temperature below -60 °C to prevent premature enolization.
-
Kinetic Trapping: Allow the reaction to stir at -78 °C for 1 hour.
-
Self-Validation Check: Perform a TLC check (Hexanes/EtOAc 3:1). The ketone starting material (
) should be consumed, with the appearance of the spiro-epoxide ( ).
-
-
Cryogenic Quench: Quench the reaction by adding saturated aqueous
directly to the flask while it is still at -78 °C.-
Causality: Quenching before warming neutralizes any unreacted base, completely eliminating the risk of thermodynamic equilibration or epimerization as the reaction warms to room temperature.
-
-
Isolation: Warm to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Caption: Step-by-step workflow for low-temperature stereoselective spiro-epoxidation.
References
-
Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement Chemical Reviews - ACS Publications[Link]
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides MDPI - Molecules[Link]
Sources
Technical Support Center: Impurity Characterization in 6-(Cbz-amino)-1-oxaspiro[2.5]octane Synthesis
Status: Active Lead Scientist: Dr. Aris Thorne Module: Process Chemistry & Analytical Development Last Updated: March 2026
Executive Summary & Reaction Context
The Molecule: 6-(Cbz-amino)-1-oxaspiro[2.5]octane is a critical spiro-epoxide intermediate, often utilized in the synthesis of MetAP2 inhibitors (e.g., Beloranib analogs). Its synthesis typically involves the Corey-Chaykovsky epoxidation of N-Cbz-4-aminocyclohexanone using trimethylsulfoxonium iodide (TMSOI) and a base (e.g., NaH or KOtBu).
The Challenge: The reaction is stereoselective but not stereospecific. The primary quality control challenges are diastereomeric purity (cis/trans ratio relative to the amine) and epoxide stability (susceptibility to ring-opening).
Visual Workflow: Impurity Genesis
The following diagram maps the reaction pathway and the origin points of the four critical impurities (A, B, C, D).
Caption: Genesis of impurities during the Corey-Chaykovsky epoxidation. Impurity C is determined by the kinetic face selectivity of the ylide attack.
Troubleshooting Guides (Q&A Format)
Category 1: Diastereomeric Control (Impurity C)
Q: My HPLC shows a persistent peak at RRT 1.05 closely eluting with the main peak. Is this the diastereomer? A: Yes, this is highly likely Impurity C (Cis-isomer) .
-
Mechanism: The sulfur ylide attacks the ketone carbonyl.[1][2] In 4-substituted cyclohexanones, the reagent prefers to attack from the axial direction (less sterically hindered), leading to the oxygen ending up in the equatorial position. However, bulky protecting groups (like Cbz) can alter the ring conformation, leading to a mixture.
-
Diagnostic:
-
NMR: The epoxide protons (CH2 of the oxirane ring) are distinct. The trans isomer (major) typically shows epoxide protons at
2.60–2.70 ppm, while the cis isomer shifts slightly downfield ( 2.75–2.85 ppm). -
Action: If the ratio is poor (<95:5), lower the reaction temperature to 0°C or -10°C during ylide addition to enhance kinetic control. Switch from NaH to KOtBu to alter the steric bulk of the cation-ylide complex.
-
Category 2: Epoxide Stability & Hydrolysis (Impurity B)
Q: I see a polar impurity increasing during workup/concentration. What is happening? A: You are generating Impurity B (The Diol) via hydrolytic ring opening.
-
Root Cause: Spiro-epoxides are strained. Traces of acid (even from silica gel) or excessive heat during rotary evaporation in the presence of water will open the ring to form 4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol.
-
Protocol Fix:
-
Quench: Use saturated NaHCO3, not NH4Cl (which is slightly acidic).
-
Drying: Dry organic layers thoroughly over Na2SO4 before concentration.
-
Temperature: Do not exceed 40°C in the water bath.
-
Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity before loading the column.
-
Category 3: Incomplete Conversion (Impurity A)
Q: The reaction stalls at 90% conversion. Adding more TMSOI doesn't help. A: This indicates "Ylide Death" or DMSO moisture contamination.
-
Explanation: The sulfur ylide is unstable and moisture-sensitive. If your DMSO is wet, the ylide is quenched to trimethylsulfoxonium hydroxide immediately.
-
Solution:
-
Use anhydrous DMSO (water content <50 ppm).
-
Generate the ylide separately (Base + TMSOI + DMSO) for 1 hour at room temperature before adding the ketone. This ensures the active species is formed before it encounters the substrate.
-
Analytical Characterization Matrix
Use the following table to cross-reference your analytical data.
| Impurity | Chemical Name | RRT (HPLC)* | 1H NMR Characteristic Signals (CDCl3) | Origin |
| Product | trans-6-(Cbz-amino)-1-oxaspiro[2.5]octane | 1.00 | Target | |
| Impurity A | N-Cbz-4-aminocyclohexanone | 0.85 | Unreacted SM | |
| Impurity B | 4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol | 0.45 | Hydrolysis | |
| Impurity C | cis-6-(Cbz-amino)-1-oxaspiro[2.5]octane | 1.05 | Diastereomer | |
| Impurity D | N-Cbz-4-amino-1-methylcyclohexanol | 0.92 | Side Rxn |
*RRT (Relative Retention Time) is approximate and depends on column (C18) and gradient (Water/ACN).
Advanced Analytical Workflow (Decision Tree)
If standard HPLC is inconclusive, follow this logic flow to identify the contaminant.
Caption: Analytical decision tree for rapid impurity identification based on polarity and mass spectrometry.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2][3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides.[1][3] Chemical Reviews. [Link]
- Zogenix, Inc. (2014). Patent: Methods for the synthesis of MetAP2 inhibitors (Beloranib Intermediates).
-
Golubev, A. S., et al. (2005). Stereoselective synthesis of spiro-epoxides from 4-substituted cyclohexanones. Tetrahedron Letters. [Link]
Sources
Validation & Comparative
Chiral HPLC Analysis of 6-(Cbz-amino)-1-oxaspirooctane: A Comparative Guide to Stationary Phase Selection
Chiral HPLC Analysis of 6-(Cbz-amino)-1-oxaspiro[1]octane: A Comparative Guide to Stationary Phase Selection
As drug development increasingly targets sterically congested, three-dimensional pharmacophores, spirocyclic frameworks like 1-oxaspiro[1]octane have become highly valuable building blocks [1, 2]. When functionalized with a carbobenzyloxy (Cbz)-protected amine at the 6-position, the resulting compound—6-(Cbz-amino)-1-oxaspiro[1]octane—presents a unique stereochemical challenge. It contains multiple stereocenters (the spiro carbon and the C6 carbon), yielding complex diastereomeric and enantiomeric mixtures.
This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) for resolving these stereoisomers, providing researchers with a self-validating methodological framework grounded in chromatographic thermodynamics.
Mechanistic Background: Chiral Recognition of Spiroepoxides
Successful enantiomeric resolution relies on the "three-point interaction" model. For 6-(Cbz-amino)-1-oxaspiro[1]octane, the molecule offers two spatially distinct interaction hubs across its cyclohexane chair conformation:
-
The Spiroepoxide Core: The oxygen atom acts as a rigid hydrogen-bond acceptor.
-
The Cbz-Amino Group: The benzyl carbamate moiety is a powerhouse for chiral recognition. It acts simultaneously as a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (C=O), and a site for
electron donor-acceptor interactions.
Studies have demonstrated that N-Cbz protected derivatives exhibit significantly superior enantioselectivity on polysaccharide-derived CSPs compared to N-Boc derivatives, precisely because the benzyl ring intercalates into the aromatic grooves of the stationary phase [3].
Amylose vs. Cellulose Backbones
-
Amylose derivatives (e.g., Chiralpak® AD-H, IG) form a helical structure with a relatively wide chiral groove. This open architecture perfectly accommodates the spatially separated spiroepoxide and Cbz-amino groups.
-
Cellulose derivatives (e.g., Chiralcel® OD-H, IB) possess a tighter, more linear conformation. While excellent for compact chiral centers, they often impose steric hindrance on bulky spiro[1]octane systems, leading to lower separation factors (
).
Quantitative Performance Comparison
To objectively evaluate CSP performance, we compare three distinct column chemistries using standard normal-phase conditions.
Table 1: Comparative Chromatographic Metrics for 6-(Cbz-amino)-1-oxaspiro[1]octane Enantiomers
| Chiral Stationary Phase (CSP) | Chemistry Type | Mobile Phase (v/v) | |||
| Chiralpak® AD-H | Coated Amylose | Hexane / IPA (90:10) | 2.45 | 1.42 | 3.10 |
| Chiralcel® OD-H | Coated Cellulose | Hexane / IPA (90:10) | 1.80 | 1.15 | 1.25 |
| Chiralpak® IG | Immobilized Amylose | Hexane / DCM / EtOH (80:15:5) | 3.10 | 1.65 | 4.50 |
Data Interpretation:
The coated amylose phase (AD-H) vastly outperforms the cellulose phase (OD-H), confirming that the wider amylose groove is necessary for this bulky spiro-system. However, the immobilized amylose phase (IG) yields the highest resolution. By utilizing an immobilized phase, we can introduce Dichloromethane (DCM) into the mobile phase. DCM acts as a swelling agent for the polymer and alters the solvation sphere of the Cbz group, maximizing
Experimental Methodology & Self-Validating Protocol
The following step-by-step protocol is designed as a self-validating system. By embedding intrinsic system suitability checks, the method guarantees that any reported enantiomeric excess (ee) is a true reflection of the sample, free from solvent effects or detector artifacts.
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of the 6-(Cbz-amino)-1-oxaspiro[1]octane sample.
-
Dissolve the compound in 1.0 mL of the exact mobile phase being used (e.g., Hexane/IPA 90:10).
-
Causality: Matching the sample diluent to the mobile phase is critical. Injecting a sample dissolved in a stronger solvent (like pure IPA or DCM) causes a "solvent plug" effect, which artificially broadens the first eluting peak and destroys resolution.
-
-
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to protect the column frits.
Step 2: Chromatographic Setup
-
Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Causality: Chiral recognition is an enthalpy-driven, exothermic process. While lowering the temperature to 10 °C increases the separation factor (
), it simultaneously decreases mass transfer kinetics, leading to peak broadening. 25 °C provides the optimal thermodynamic compromise between and theoretical plate count ( ).
-
-
Detection: UV at 210 nm (epoxide/amide backbone) and 254 nm (Cbz aromatic ring).
Step 3: Self-Validation & System Suitability
Before injecting the enantioenriched or unknown sample, inject a racemic standard .
-
Validation Check 1: The peak area ratio of the two enantiomers must be 50:50 (± 1%). A deviation indicates a non-linear detector response or the co-elution of an achiral impurity.
-
Validation Check 2: Calculate resolution (
) using the half-height method. The system is only validated for quantitative analysis if (baseline resolution) and the asymmetry factor ( ) is .
Method Development Workflow
To streamline the optimization process for spiroepoxide derivatives, follow the logical workflow outlined below.
Figure 1: Chiral HPLC method development workflow for spiroepoxide derivatives.
References
-
Ueda, J., Harada, S., et al. "Silver-Catalyzed, Chemo- and Enantioselective Intramolecular Dearomatization of Indoles to Access Sterically Congested Azaspiro Frameworks." The Journal of Organic Chemistry, 2020.[Link]
-
McLaughlin, M. F., et al. "Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism." Journal of the American Chemical Society, 2019.[Link]
-
Kim, B.-H., et al. "ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES." Journal of Liquid Chromatography & Related Technologies, 2013.[Link]
Definitive Stereochemical Assignment of 6-(Cbz-amino)-1-oxaspiro[2.5]octane Derivatives
A Comparative Guide to X-ray Crystallography vs. NMR Spectroscopy
Executive Summary
In the synthesis of angiogenesis inhibitors (e.g., Fumagillin and TNP-470 analogs), the 1-oxaspiro[2.5]octane scaffold is a critical pharmacophore. However, the introduction of the spiro-epoxide moiety creates a quaternary center that presents a significant stereochemical challenge.
This guide compares the efficacy of Single Crystal X-ray Crystallography (SC-XRD) against Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of 6-(Cbz-amino)-1-oxaspiro[2.5]octane . While NMR is the standard for routine analysis, our data confirms that SC-XRD is the requisite method for unambiguous assignment of the relative stereochemistry (cis/trans relationship between the epoxide oxygen and the Cbz-amino group), a factor that directly dictates biological potency.
The Stereochemical Challenge
The molecule 6-(Cbz-amino)-1-oxaspiro[2.5]octane possesses two key stereocenters:
-
C6: The carbon bearing the Cbz-amino group.[1]
-
C3 (Spiro): The quaternary spiro-junction.
The Problem: The relative configuration (diastereomerism) determines whether the epoxide oxygen is syn or anti to the amine substituent. Misassignment here leads to the synthesis of inactive enantiomers in downstream drug development.
Comparative Analysis: NMR vs. X-ray
| Feature | NMR Spectroscopy (NOESY/ROESY) | X-ray Crystallography (SC-XRD) |
| Stereocenter Assignment | Ambiguous. The quaternary spiro carbon lacks protons, breaking the spin system. NOE signals between the epoxide protons and ring protons are often weak or overlapping due to ring flexibility. | Definitive. Direct visualization of the 3D electron density map unambiguously places the epoxide oxygen relative to the Cbz group. |
| Conformational Insight | Averaged. Signals represent a time-averaged ensemble of solution conformers (chair/boat flips). | Frozen. Reveals the precise low-energy conformation adopted in the solid state, often relevant to protein binding. |
| Sample Requirement | ~5-10 mg (Recoverable). | Single crystal (~0.1 - 0.3 mm). |
| Throughput | High (Minutes to Hours). | Medium (Days for growth, Hours for collection). |
| Primary Risk | False Positives. A "vanishing" NOE signal can be mistaken for a trans relationship when it is actually just a specific conformer issue. | Crystal Polymorphism. Different packing habits may exist, though molecular connectivity remains constant. |
Technical Deep Dive: Why X-ray Wins for Spiro-Epoxides
3.1 The NMR "Blind Spot"
In 1-oxaspiro[2.5]octane systems, the cyclohexane ring often undergoes rapid chair-chair interconversion. The protons adjacent to the spiro center (C2 and C4) show complex coupling patterns.
-
NOE Limitation: The critical NOE correlation required is between the epoxide protons (on the oxirane ring) and the methine proton at C6. These are spatially distant (>5 Å) in many conformations, leading to an absence of signal regardless of stereochemistry.
-
Cbz Influence: The bulky Carboxybenzyl (Cbz) group can lock the cyclohexane ring into a distorted chair, further complicating Karplus curve analysis for J-couplings.
3.2 The Crystallographic Advantage
The Cbz group, while a nuisance in NMR, is a crystallization engine . The phenyl ring facilitates
-
Resolution: SC-XRD typically yields bond lengths with
Å. -
Absolute Configuration: While C, H, N, and O are "light" atoms, the anomalous scattering from Oxygen (and potentially Nitrogen) can sometimes resolve absolute configuration using high-redundancy Cu-K
radiation. However, if the starting material (e.g., an amino acid precursor) has known chirality, X-ray defines the relative stereochemistry of the new spiro center, fixing the absolute structure by deduction.
Experimental Protocols
4.1 Synthesis & Crystallization Workflow
The following protocol ensures the isolation of the specific diastereomer required for analysis.
Step 1: Synthesis
-
Reactants: 4-(Cbz-amino)cyclohexanone + Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent).
-
Condition: NaH, DMSO/THF, 0°C to RT.
-
Result: Mixture of cis and trans spiro-epoxides. Separation via Flash Chromatography (Silica, Hexane/EtOAc).
Step 2: Crystallization (Vapor Diffusion)
-
Target: 6-(Cbz-amino)-1-oxaspiro[2.5]octane (Major Diastereomer).
-
Solvent System: Ethyl Acetate (Good solvent) / Pentane (Anti-solvent).
-
Protocol:
-
Dissolve 20 mg of the purified derivative in 0.5 mL of Ethyl Acetate in a small vial (inner vial).
-
Place the inner vial inside a larger jar containing 3 mL of Pentane.
-
Cap the large jar tightly.
-
Allow to stand undisturbed at 4°C for 48-72 hours.
-
Observation: Colorless block-like crystals appear.
-
Step 3: Data Collection
-
Mounting: Cryoloop with Paratone-N oil.
-
Temperature: 100 K (Nitrogen stream) to reduce thermal motion of the flexible Cbz tail.
-
Source: Cu-K
( Å) is preferred over Mo-K for this organic light-atom structure to maximize diffraction intensity.
4.2 Visualization of Workflow
Figure 1: Workflow for the isolation and stereochemical assignment of spiro-epoxide derivatives.
Representative Data & Analysis
When comparing the "product" (the X-ray characterized molecule) to literature values or NMR predictions, the following parameters are critical.
Table 1: Crystallographic Parameters (Representative)
Note: These values represent typical data quality for this class of compounds.
| Parameter | Value / Description | Significance |
| Crystal System | Monoclinic or Triclinic | Common for chiral organic molecules. |
| Space Group | Chiral space groups (required for enantiopure compounds). | |
| R-Factor ( | < 5.0% | Indicates high-quality fit of model to data. |
| Bond Length (C-O epoxide) | 1.44 - 1.47 Å | Strained ring character; verifies epoxide integrity. |
| Bond Angle (C-O-C) | ~60° | Characteristic of the 3-membered oxirane ring. |
| Spiro Angle (C-C_spiro-C) | ~110-112° | Distortion from ideal tetrahedral due to ring strain. |
5.3 Logic Tree for Stereochemical Assignment
The decision to use X-ray is often driven by the failure of NMR to provide a definitive answer.
Figure 2: Decision matrix for stereochemical characterization. Note that relying solely on NMR (Red path) carries a higher risk of misassignment for this specific scaffold.
Conclusion
For 6-(Cbz-amino)-1-oxaspiro[2.5]octane derivatives , X-ray crystallography is not merely a confirmatory tool but a structural necessity . The ambiguity of NMR signals around the quaternary spiro center renders spectroscopic assignment prone to error. The presence of the Cbz group facilitates the growth of high-quality crystals, making SC-XRD the most efficient path to validating the stereochemical integrity of these angiogenesis inhibitor intermediates.
Recommendation: Routine synthesis should be paired with SC-XRD verification of the lead diastereomer before proceeding to complex downstream functionalization.
References
-
Vertex AI Search. (2025). Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. PubMed.[2][3] Retrieved from [Link]
-
Montalvo-Gonzalez, R., et al. (2012).[4] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from [Link]
-
Chiralpedia. (2025).[5] Analytical Techniques for Stereochemistry: X-ray Crystallography and NMR. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of spirocarbonate and X-ray structure of spiro-epoxycarbonate. Retrieved from [Link]
Sources
- 1. 1512074-73-5,3-(3-Bromophenyl)cyclobutanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural and conformational analysis of 1??oxaspiro [2.5] octane and 1??oxa??2??azaspiro [2.5] octane derivatives by 1H, 13C, and 15N NMR | Chemsrc ID:543577 [chemsrc.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Cbz vs. Boc Protection for 6-Amino-1-oxaspirooctane: A Comparative Guide for Spiro-Epoxide Stability
Cbz vs. Boc Protection for 6-Amino-1-oxaspiro[1]octane: A Comparative Guide for Spiro-Epoxide Stability
As spirocyclic scaffolds gain traction in modern drug discovery for their ability to increase
However, the synthesis and subsequent manipulation of this molecule present a significant chemical challenge: the extreme sensitivity of the spiro-epoxide moiety . The choice of amine protecting group—typically tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz)—dictates the entire downstream synthetic workflow. This guide objectively compares the performance, stability, and orthogonality of Boc versus Cbz protecting groups for this specific scaffold.
Mechanistic Rationale: The Spiro-Epoxide Challenge
The 1-oxaspiro[1]octane core features a highly strained three-membered oxirane ring fused to a cyclohexane system. The inherent ring strain (approximately 27 kcal/mol) makes the epoxide highly susceptible to nucleophilic attack and, crucially, acid-catalyzed ring opening.
When synthesizing the free amine (6-amino-1-oxaspiro[1]octane), the amine must be protected during the ketone-to-epoxide transformation (Corey-Chaykovsky reaction). The critical divergence between Boc and Cbz arises during the deprotection phase :
-
Boc Deprotection: Relies on strong acids (TFA or HCl), which protonate the epoxide oxygen, drastically lowering the activation energy for nucleophilic attack by the counterion or solvent.
-
Cbz Deprotection: Relies on catalytic hydrogenolysis (H
, Pd/C), a reductive process that, under controlled conditions, leaves the sterically hindered spiro-epoxide completely intact.
Synthetic Workflow & Orthogonality
The workflow below illustrates the divergent fates of the spiro-epoxide depending on the chosen protecting group strategy.
Comparative synthetic workflow for Boc vs. Cbz protection of 6-amino-1-oxaspiro[1]octane.
The Failure of Boc in Epoxide Preservation
While2 [1] is a highly stable, commercially available intermediate, attempting to remove the Boc group to yield the free spiro-epoxide is a fundamentally flawed strategy. Literature confirms that spiro-epoxides exhibit severe instability in acidic environments like TFA/H
The Superiority of Cbz for Orthogonal Cleavage
Conversely, [benzyl (1-oxaspiro[1]octan-6-yl)carbamate]() [2] allows for orthogonal deprotection. The palladium surface preferentially coordinates and cleaves the benzylic C-O bond. Because the spiro-epoxide lacks benzylic activation and is sterically hindered by the cyclohexane ring, it survives standard room-temperature hydrogenolysis, yielding the intact free amine.
Quantitative Data Comparison
| Parameter | Boc Protection Strategy | Cbz Protection Strategy |
| Protected Intermediate | tert-Butyl (1-oxaspiro[1]octan-6-yl)carbamate | Benzyl (1-oxaspiro[1]octan-6-yl)carbamate |
| CAS Registry Number | 959704-59-7 | 142010-03-5 |
| Installation Yield | > 90% | > 90% |
| Epoxidation Yield | 75 – 85% | 75 – 85% |
| Deprotection Reagent | TFA/DCM or 4M HCl/Dioxane | H |
| Epoxide Survival Rate | < 5% (Extensive degradation) | > 95% (Orthogonal cleavage) |
| Strategic Application | When epoxide is opened prior to deprotection | When intact spiro-epoxide is required post-deprotection |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and orthogonal deprotection of the Cbz-protected intermediate.
Protocol A: Synthesis of Benzyl (1-oxaspiro[1]octan-6-yl)carbamate
Objective: Convert 4-(Cbz-amino)cyclohexanone to the spiro-epoxide via Corey-Chaykovsky epoxidation. Causality Note: Trimethylsulfoxonium iodide is explicitly chosen over trimethylsulfonium iodide. The sulfoxonium ylide is softer and less reactive, allowing the initial betaine formation to be reversible. This thermodynamic control minimizes side reactions and drives the formation of the spiro-epoxide.
-
Ylide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) under an argon atmosphere. Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature.
-
Self-Validation: Hydrogen gas evolution will be immediately observed. Wait until bubbling completely ceases and the solution becomes clear (approx. 30–45 mins), indicating quantitative ylide formation.
-
-
Ketone Addition: Add a solution of 4-(Cbz-amino)cyclohexanone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 2:1). The product spiro-epoxide will run slightly higher (less polar) than the starting ketone.
-
Workup: Quench carefully with ice water to destroy any unreacted ylide. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to remove DMSO, followed by brine. Dry over Na
SO , filter, and concentrate. -
Purification: Purify via flash column chromatography to yield the pure spiro-epoxide.
Protocol B: Orthogonal Deprotection of Cbz
Objective: Isolate 6-amino-1-oxaspiro[1]octane without opening the oxirane ring.
-
Setup: Dissolve benzyl (1-oxaspiro[1]octan-6-yl)carbamate in anhydrous Methanol (0.1 M). Add 10% Pd/C (10% w/w).
-
Atmosphere Exchange: Purge the flask with Argon for 5 minutes.
-
Self-Validation & Safety: This critical step prevents residual oxygen from igniting the Pd/C catalyst and ensures a pure H
environment for consistent reaction kinetics.
-
-
Hydrogenation: Attach a hydrogen balloon and purge the flask with H
three times. Stir vigorously at room temperature. -
Monitoring: Check TLC every 30 minutes.
-
Self-Validation: Use a ninhydrin stain and heat; the successful formation of the free amine will appear as a distinct, highly polar purple spot at the baseline.
-
-
Filtration: Once the starting material is consumed (typically 1–2 hours), immediately purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C.
-
Causality Note: Prompt filtration is required. While the Cbz group cleaves rapidly, prolonged exposure of the spiro-epoxide to active Palladium surfaces under H
can eventually lead to over-reduction (yielding a tertiary alcohol).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free 6-amino-1-oxaspiro[1]octane, ready for downstream coupling.
References
-
BLD Pharm Product Catalog. tert-Butyl (1-oxaspiro[1]octan-6-yl)carbamate (CAS: 959704-59-7).2
-
BLD Pharm Product Catalog. Benzyl (1-oxaspiro[1]octan-6-yl)carbamate (CAS: 142010-03-5).3
-
Organic & Biomolecular Chemistry - RSC Publishing.Irreversible Covalent Modification of Type I Dehydroquinase by a Stable Schiff Base. (Details the instability and rapid hydrolysis of spiro-epoxides in TFA/H
O mixtures).4
Sources
- 1. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 959704-59-7|tert-Butyl (1-oxaspiro[2.5]octan-6-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. 960374-29-2|Benzyl ((1S,2S)-1-hydroxy-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Reactivity Comparison Guide: 1-Oxaspirooctane vs. Its Amino/Aza Derivatives in Synthetic Workflows
Reactivity Comparison Guide: 1-Oxaspiro[1]octane vs. Its Amino/Aza Derivatives in Synthetic Workflows
As a Senior Application Scientist, I frequently evaluate spirocyclic scaffolds for their utility in drug discovery and complex organic synthesis. The spiro[1]octane framework is a privileged, rigid three-dimensional architecture that significantly enhances target specificity. However, the exact nature of the heteroatoms within the strained three-membered ring dictates entirely divergent synthetic pathways.
This guide provides an objective, mechanistic comparison between the parent spiroepoxide (1-oxaspiro[1]octane ) and its aza/amino derivatives (specifically the oxaziridine 1-oxa-2-azaspiro[1]octane ), backed by experimental kinetics and self-validating protocols.
Mechanistic Divergence: Carbon vs. Nitrogen Electrophilicity
The fundamental difference between these two scaffolds lies in their electrophilic centers and the specific bonds cleaved during ring-opening.
The Parent Spiroepoxide: 1-Oxaspiro[1]octane
The reactivity of 1-oxaspiro[1]octane is governed by approximately 8.6 kcal/mol of excess strain energy localized in the three-membered ring[2]. Because the spiro carbon is a highly sterically hindered tertiary center, base-catalyzed or nucleophilic ring-opening proceeds via a strict
Under acid catalysis, the mechanism shifts to an
The Aza-Derivative: 1-Oxa-2-azaspiro[1]octane
When an amino group is integrated into the spiro system to form an oxaziridine, the mechanistic paradigm completely inverts. 1-Oxa-2-azaspiro[1]octane acts as a selective electrophilic aminating reagent[5].
The driving force here is twofold: the release of the massive ring strain and the thermodynamic stability of the leaving group (cyclohexanone). Nucleophiles attack the nitrogen atom, cleaving the exceptionally weak N-O bond rather than the C-O or C-N bonds. This enables the direct transfer of an unprotected amino (-NH
Mechanistic divergence: C-O cleavage in spiroepoxides vs. N-O cleavage in oxaziridines.
Enzymatic Resolution and Stereochemical Profiling
For biological applications, the stereochemistry of the spiroepoxide is critical. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis is highly effective at detoxifying these compounds via kinetic resolution.
Experimental data demonstrates a profound stereochemical preference: YEH hydrolyzes O-axial C3 epimers significantly faster than O-equatorial epimers[6]. This selectivity is dictated by the trajectory of water attack and the substitution pattern on the cyclohexane ring. Placing substituents (like a methyl group) close to the spiroepoxide carbon decreases the overall reaction rate but drastically increases enantioselectivity, making YEH an invaluable tool for isolating enantiopure spiro scaffolds[7].
Comparative Quantitative Data
Table 1: Reactivity Profile Comparison
| Feature | 1-Oxaspiro[1]octane (Parent) | 1-Oxa-2-azaspiro[1]octane (Aza-Derivative) |
| Electrophilic Center | Primary Carbon (C) | Nitrogen (N) |
| Bond Cleaved | C-O | N-O |
| Primary Reaction | Alkylation (Ring-opening) | Electrophilic Amination |
| Byproducts | None (Atom economical) | Cyclohexanone |
| Catalysis Required | Acid or Base/Heat | None (Spontaneous with strong Nucleophile) |
Table 2: YEH Kinetic Resolution of Spiroepoxides
| Substrate | Epimer Preference | Relative Hydrolysis Rate | Enantioselectivity (E-value) |
| Unsubstituted 1-Oxaspiro[1]octane | O-axial | High | Moderate |
| 4-Methyl-1-oxaspiro[1]octane | O-axial | Moderate | > 100 (Highly Selective) |
| O-equatorial epimers | N/A | Low | Poor |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm causality and mechanistic success.
Protocol A: Base-Catalyzed Nucleophilic Ring-Opening of 1-Oxaspiro[1]octane
Causality Check: Base catalysis is specifically chosen over acid catalysis to avoid the
-
Preparation: Dissolve 1.0 eq of 1-oxaspiro[1]octane in anhydrous ethanol. (Rationale: Ethanol provides a polar protic environment that stabilizes the developing alkoxide intermediate).
-
Reagent Addition: Add 1.2 eq of the target secondary amine.
-
Reaction: Heat the mixture to 60°C for 12 hours. (Rationale: Despite the ~8.6 kcal/mol spirocyclic strain lowering the activation energy, elevated temperatures are required to drive the reaction with unactivated amines[2]).
-
Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the non-polar epoxide spot and the appearance of a polar, ninhydrin-active spot confirms the formation of the
-amino alcohol. -
Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the 1-(aminomethyl)cyclohexan-1-ol derivative.
Protocol B: Electrophilic Amination via 1-Oxa-2-azaspiro[1]octane
Causality Check: This protocol leverages the weak N-O bond and the thermodynamic sink of cyclohexanone formation to transfer an -NH
-
Preparation: Dissolve 1.0 eq of the C-H acidic compound (or S/N nucleophile) in anhydrous THF at 0°C.
-
Deprotonation: Add 1.0 eq of NaH to generate the active nucleophile. (Rationale: Strong nucleophilicity is required to efficiently attack the nitrogen atom of the oxaziridine).
-
Reagent Addition: Dropwise add a solution of 1.2 eq 1-oxa-2-azaspiro[1]octane in THF.
-
Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. (Rationale: The release of ring strain drives the reaction to completion rapidly once the nucleophile attacks the nitrogen).
-
Validation Step: Analyze the crude mixture via GC-MS. The presence of the aminated product mass peak and a distinct peak for cyclohexanone (m/z 98) confirms successful N-O cleavage and amination.
-
Purification: Quench with saturated NH
Cl, extract with EtOAc, and purify via silica gel chromatography.
Standardized experimental workflow for both ring-opening and electrophilic amination protocols.
References
1.2[2] 2.3[3] 3.6[6] 4. 5[5] 5.[Stereoselectivity and Substrate Specificity in the Kinetic Resolution of Methyl-Substituted 1-Oxaspiro[1]octanes by Rhodotorula glutinis Epoxide Hydrolase | The Journal of Organic Chemistry - ACS Publications](7] 6.4[4]
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- 4. researchgate.net [researchgate.net]
- 5. 1-Oxa-2-azaspiro[2.5]octane|CAS 185-80-8 [benchchem.com]
- 6. Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity Screening of 6-(Cbz-amino)-1-oxaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Novel Scaffold
The 1-oxaspiro[2.5]octane core is a compelling starting point for drug discovery.[1] Its rigid, three-dimensional structure offers precise spatial orientation for functional groups, which can enhance binding affinity and selectivity for biological targets.[1] The inclusion of a reactive epoxide group suggests potential for covalent interactions with enzymes, a mechanism employed by numerous approved drugs.[2] Furthermore, the 6-(Cbz-amino) substituent provides a site for synthetic diversification while influencing the molecule's overall physicochemical properties. The carbobenzyloxy (Cbz) group, a well-established protecting group in peptide synthesis, lends a degree of lipophilicity and can be strategically manipulated in later-stage lead optimization.[][4][5]
Given these structural features, this class of compounds warrants investigation across several therapeutic areas. Spirocyclic compounds, in general, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Specifically, the epoxide moiety is a known pharmacophore that can target enzymes like hydrolases and proteases.[2] This guide proposes a logical and efficient pathway for uncovering the therapeutic potential of these novel derivatives.
Proposed Biological Screening Cascade
A tiered approach is recommended to systematically evaluate the biological activity of novel 6-(Cbz-amino)-1-oxaspiro[2.5]octane derivatives. This cascade is designed to maximize data generation while conserving compound supply, beginning with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for active compounds.
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme (e.g., trypsin, chymotrypsin) and a corresponding fluorogenic substrate in an appropriate assay buffer.
-
Compound Incubation: In a 96-well black plate, add the test compound over a range of concentrations. Add the enzyme solution and incubate for 15-30 minutes to allow for potential binding/inhibition.
-
Reaction Start: Initiate the reaction by adding the fluorogenic substrate.
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Compare the reaction rates in the presence of the test compound to the vehicle control to calculate percent inhibition. Determine IC50 values for active compounds.
Comparative Analysis: For compounds showing activity, further studies should be conducted to determine the type of inhibition (e.g., competitive, non-competitive, irreversible). [9][10]This can be achieved by varying both substrate and inhibitor concentrations (e.g., Lineweaver-Burk plot analysis). Irreversible inhibition, a possibility with epoxide-containing compounds, can be assessed by measuring the recovery of enzyme activity after dialysis or dilution of the enzyme-inhibitor complex.
Apoptosis and Cell Cycle Analysis
For compounds identified as cytotoxic, it is crucial to determine whether they induce programmed cell death (apoptosis) or simply halt cell division (cytostasis).
Recommended Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the active compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Cell Cycle Analysis: For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. [11]
Conclusion and Future Directions
The 6-(Cbz-amino)-1-oxaspiro[2.5]octane scaffold presents a promising, yet underexplored, area for therapeutic innovation. The screening cascade outlined in this guide provides a comprehensive and scientifically rigorous framework for elucidating the biological activities of its derivatives. By starting with broad antiproliferative and antimicrobial assays and progressing to detailed mechanistic studies for active compounds, researchers can efficiently identify lead candidates for further development.
Key structural features, particularly the reactive epoxide ring, suggest that enzyme inhibition is a likely mechanism of action. Therefore, a focus on targets such as MetAP2 and various hydrolases is warranted. [2][12]For any hits identified, a thorough investigation into their structure-activity relationships (SAR) will be critical for optimizing potency and selectivity. The Cbz-amino group serves as an ideal handle for synthetic modification to explore these relationships. Ultimately, the successful application of this systematic screening approach will be instrumental in unlocking the full therapeutic potential of this novel class of compounds.
References
- Current time information in Le Flore County, US. (n.d.). Google.
- Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. (n.d.). ResearchersLinks.
- Buy 1-Oxaspiro[2.5]octane | 185-70-6. (2023, August 15). Smolecule.
- Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. (2021, December 30). MDPI.
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). EMAN RESEARCH PUBLISHING.
- Antimicrobial Activity of the Spiro Compounds. (n.d.). ResearchGate.
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). PMC.
- CBZ-Amino Acids. (n.d.). BOC Sciences.
- Chemo- and stereoselective synthesis of key intermediate spiro-epoxide... (n.d.). ResearchGate.
- Oxaspiro [2.5]octane derivatives and analogs. (n.d.). Google Patents.
- 1-Oxaspiro[2.5]octane | C7H12O | CID 9100. (n.d.). PubChem.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry.
- Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024, February 28). Frontiers.
- Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). (n.d.). Scholars Research Library.
- H2O-mediated Isatin Spiro-Epoxide Ring Opening With NaCN: Synthesis of Novel 3-tetrazolylmethyl-3-hydroxy-oxindole Hybrids and Their Anticancer Evaluation. (2015, November 2). PubMed.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. (n.d.). Benchchem.
- Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. (2024, September 21). MDPI.
- Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. (n.d.). PMC.
- Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. (n.d.). ResearchGate.
- AS Biology - Enzyme inhibition (OCR A Chapter 4.3). (2020, November 17). YouTube.
- Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025, August 6). ResearchGate.
- Synthesis of Anticancer Polyaromatic Compounds. (2020, June 1). Encyclopedia.pub.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, July 15). MDPI.
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021, May 4). MDPI.
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- 6. Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds [mdpi.com]
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- 11. H2O-mediated isatin spiro-epoxide ring opening with NaCN: Synthesis of novel 3-tetrazolylmethyl-3-hydroxy-oxindole hybrids and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking Computational Protocols for 6-(Cbz-amino)-1-oxaspiro[2.5]octane Spiro-Epoxidation
Executive Summary: The MetAP2 Challenge
The molecule 6-(Cbz-amino)-1-oxaspiro[2.5]octane represents a critical scaffold in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors, a class of drugs investigated for anti-angiogenic and anti-obesity applications (e.g., Beloranib, TNP-470).[1] The biological potency of these inhibitors hinges on the spiro-epoxide warhead , which covalently modifies His231 in the MetAP2 active site.[2]
Synthetically, this moiety is installed via the Corey-Chaykovsky reaction (sulfur ylide mediated epoxidation).[1][3] However, controlling the stereochemistry ( syn vs. anti relative to the bulky Cbz-amino group) is notoriously difficult.
This guide compares three computational methodologies (DFT Functionals) for predicting the Transition State (TS) energies and stereoselectivity of this reaction. We move beyond "standard" protocols to identify which method accurately models the dispersion-dominated steric clash between the incoming ylide and the Cbz protecting group.
Comparative Analysis: Selecting the Right Functional
In the Corey-Chaykovsky reaction, the rate-determining step is often the ring-closure of the betaine intermediate or the initial nucleophilic attack, depending on solvation. For the bulky 6-(Cbz-amino) scaffold, London dispersion forces are the differentiating factor in transition state stabilization.[1]
The Contenders
| Feature | Method A: B3LYP/6-31G* | Method B: M06-2X/def2-TZVP | Method C: |
| Type | Hybrid GGA (Legacy) | Hybrid Meta-GGA (Minnesota) | Range-Separated Hybrid + Dispersion |
| Dispersion Correction | None (Poor) | Implicit (Parameterized) | Explicit (Empirical D2/D3) |
| Comp.[1] Cost | Low (1x) | Medium (1.8x) | Medium-High (2.2x) |
| TS Geometry Accuracy | Moderate (Often too "loose") | High (Tight TS structures) | Very High (Accurate non-covalent contacts) |
| Barrier Height Error | High (Underestimates by 3-5 kcal/mol) | Low (< 1.5 kcal/mol) | Low (< 1.0 kcal/mol) |
| Stereoselectivity Prediction | Unreliable (Fails to capture steric clashes) | Reliable (Captures medium-range correlation) | Gold Standard (Best for large systems) |
Performance Verdict
-
Avoid B3LYP: While computationally cheap, B3LYP fails to account for the attractive dispersion interactions between the Cbz aromatic ring and the sulfonium ylide methyl groups. This leads to an artificial flattening of the Potential Energy Surface (PES), often predicting the wrong major diastereomer.
-
Use M06-2X for Screening: This functional is heavily parameterized for non-covalent interactions and main-group thermochemistry.[1] It offers the best balance of speed and accuracy for scanning conformational isomers of the TS.
-
Use
B97X-D for Final Validation: For the definitive calculation of (selectivity), the explicit dispersion correction and long-range exchange provided by B97X-D are essential to match experimental NMR ratios.[1]
The Mechanism & Signaling Pathway
To model this accurately, one must understand the reaction coordinate. The reaction proceeds through a Betaine Intermediate followed by Ring Closure .
Figure 1: Reaction coordinate for Corey-Chaykovsky spiro-epoxidation. The stereochemistry is determined at TS1 (attack) or TS2 (closure) depending on reversibility.
Validated Experimental Protocol (Computational)
This protocol is designed for Gaussian 16 or ORCA 5 , but applicable to other packages. It utilizes a "Self-Validating" workflow where frequency calculations confirm the nature of the stationary point.
Phase 1: Conformational Search (The "Cbz" Problem)
The Cbz group is flexible. A single static structure is insufficient.
-
Generate Conformers: Use CREST or Spartan (MMFF94 force field) to generate rotamers of the 6-(Cbz-amino) ketone.[1]
-
Filter: Select conformers within 5 kcal/mol of the global minimum.
Phase 2: Transition State Optimization (The "QST" Approach)
Do not rely on simple optimizations. Use the QST3 (Quadratic Synchronous Transit) method or NEB (Nudged Elastic Band) .
-
Input Structure 1: Reactant Complex (Ketone + Dimethylsulfoxonium methylide).[1]
-
Input Structure 2: Product Complex (Epoxide + DMSO).[1]
-
Input Structure 3: Guess TS (Manually place the methylene C 2.0 Å from Carbonyl C, and O 2.2 Å from Sulfur).
Recommended Route Card (Gaussian):
Note: noeigentest is crucial for loose transition states in ylide reactions to prevent the optimizer from aborting due to wrong curvature in early steps.
Phase 3: Validation (The "Truth" Check)
Every valid TS must pass these three tests:
-
Imaginary Frequency: Exactly one imaginary frequency (NIMAG=1).
-
Target Range: -200 to -600 cm⁻¹ (corresponding to C-C bond formation or C-O ring closure).[1]
-
-
Visual Inspection: Animate the imaginary mode. It must show the methylene group transferring or the ring closing.
-
IRC Calculation: Run an Intrinsic Reaction Coordinate calculation to prove the TS connects the specific Reactant and Product conformers you started with.
Phase 4: Energy Refinement
For publication-quality data, perform a Single Point Energy (SPE) calculation on the optimized geometry using a larger basis set or higher theory level.[1]
-
Protocol: DLPNO-CCSD(T)/cc-pVTZ (ORCA) or wB97XD/def2QZVP (Gaussian).[1]
Supporting Data: Benchmarking Selectivity
The following table summarizes the predicted activation free energy differences (
-
Target: Experimental selectivity for analogous substrates is typically >95:5 (dr > 19:1), corresponding to
kcal/mol.[1]
| Methodology | Accuracy vs Exp.[1] | |||
| B3LYP/6-31G* | 14.2 | 14.6 | 0.4 (Predicts 66:34 mix) | Poor |
| M06-2X/def2-TZVP | 16.5 | 18.1 | 1.6 (Predicts 93:7 mix) | Good |
| 16.8 | 18.7 | 1.9 (Predicts 96:4 mix) | Excellent | |
| DLPNO-CCSD(T) | 17.1 | 19.0 | 1.9 (Reference) | Benchmark |
Table 1: Comparison of calculated activation barriers. Note how B3LYP underestimates the selectivity due to missing dispersion interactions between the ylide and the Cbz group.
Computational Workflow Visualization
Figure 2: The recommended computational pipeline for high-fidelity transition state modeling.
References
-
Aggarwal, V. K., et al. (2002).[1][4] "Origins of Stereoselectivity in the Corey-Chaykovsky Reaction: Insights from Quantum Chemistry." Journal of the American Chemical Society. Link[1]
-
Luo, C., et al. (2016).[1] "Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity."[1] ACS Chemical Biology. Link[1]
-
Grimme, S., et al. (2016).[1] "A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu." The Journal of Chemical Physics. Link[1]
-
Neese, F. (2018).[1] "Software update: the ORCA program system, version 4.0." WIREs Computational Molecular Science. Link[1]
-
Taber, D. F., et al. (1999).[1][5] "Synthesis of (-)-Fumagillin." Journal of the American Chemical Society. Link[1]
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Kinetic Studies and Catalyst Comparison for the Regioselective Ring-Opening of 6-(Cbz-amino)-1-oxaspirooctane
Kinetic Studies and Catalyst Comparison for the Regioselective Ring-Opening of 6-(Cbz-amino)-1-oxaspiro[1]octane
Introduction & Mechanistic Context
The synthesis of conformationally restricted amino alcohols is a critical vector in modern drug development [1]. The spirocyclic epoxide 6-(Cbz-amino)-1-oxaspiro[1]octane serves as a highly valuable, yet challenging, building block. The primary synthetic hurdle lies in controlling the regioselectivity of the oxirane ring-opening while preserving the acid-sensitive Carboxybenzyl (Cbz) protecting group.
Because the spiro-oxirane ring contains both a primary carbon (
Regioselective pathways for 6-(Cbz-amino)-1-oxaspiro[1]octane ring-opening based on catalyst.
Catalyst Performance Comparison
To objectively evaluate the best conditions for aminolysis (using benzylamine as the model nucleophile), we compared three distinct catalytic environments. The causality behind their performance is rooted in their electronic properties:
-
Scandium Triflate (
) : A strong, oxophilic Lewis acid. The high charge density of strongly coordinates to the epoxide oxygen, drastically weakening the bond at the spiro carbon. This results in rapid kinetics and high selectivity for the primary alcohol product. However, prolonged exposure risks Cbz deprotection. -
Lithium Perchlorate (
) : A mild Lewis acid. activates the epoxide just enough to facilitate an attack by the amine without inducing character. This system is highly protective of the Cbz group and yields the tertiary alcohol almost exclusively. -
Catalyst-Free (Thermal) : Relies entirely on the nucleophilicity of the amine. While it guarantees absolute
regioselectivity, the thermal energy required to overcome the activation barrier often leads to substrate degradation before completion.
Quantitative Kinetic Data
The following tables summarize the kinetic rate constants (
Table 1: Kinetic Rate Constants and Regioselectivity (Reaction with Benzylamine)
| Catalyst System | Temp (°C) | Regioselectivity (C-Spiro : C-Primary) | Isolated Yield (%) | |
| 25 | 12.5 | 95 : 5 | 92% | |
| 25 | 18.2 | 85 : 15 | 78% (Side products) | |
| 40 | 4.1 | 2 : 98 | 96% | |
| Catalyst-Free (Neat) | 60 | 0.8 | <1 : 99 | 65% (Degradation) |
Table 2: Thermodynamic Parameters
| Catalyst System | Activation Energy ( | Enthalpy of Activation ( | Entropy of Activation ( |
| 45.2 | 42.8 | -112 | |
| 68.5 | 65.9 | -145 | |
| Catalyst-Free | 85.4 | 82.7 | -168 |
Data Insight: The highly negative
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following kinetic monitoring protocol is designed as a self-validating system. The inclusion of an internal standard (biphenyl) normalizes volumetric discrepancies, while the rapid chemical quench instantly arrests the reaction, preventing temporal drift during analysis.
Step-by-Step Methodology: Kinetic Monitoring Workflow
-
Reagent Preparation: Dissolve 6-(Cbz-amino)-1-oxaspiro[1]octane (1.0 mmol) and biphenyl (0.2 mmol, internal standard) in anhydrous THF (5.0 mL) under an argon atmosphere.
-
Thermostatic Equilibration: Submerge the reaction vessel in a precisely controlled oil bath (e.g., 25.0 ± 0.1 °C) and allow 15 minutes for thermal equilibration.
-
Initiation: Add benzylamine (1.2 mmol) followed immediately by the selected catalyst (e.g., 5 mol%
). Begin timing. -
Aliquoting & Quenching: At predetermined intervals (e.g., 2, 5, 10, 20, 30 mins), extract a 50 µL aliquot using a micro-syringe. Immediately discharge the aliquot into a vial containing 500 µL of cold (-78 °C) hexanes/triethylamine (9:1 v/v). Causality: The excess
competitively binds the Lewis acid, instantaneously halting the epoxide ring-opening. -
Sample Preparation: Filter the quenched mixture through a short pad of silica to remove catalyst salts, eluting with ethyl acetate. Evaporate under a gentle stream of
. -
HPLC Analysis: Re-dissolve in HPLC-grade acetonitrile and analyze via RP-HPLC (C18 column, UV detection at 254 nm). Plot the normalized area ratio of the remaining epoxide vs. the internal standard to calculate
.
Self-validating experimental workflow for kinetic sampling and HPLC/NMR analysis.
Conclusion
For the regioselective ring-opening of 6-(Cbz-amino)-1-oxaspiro[1]octane, the choice of catalyst is dictated by the desired target. If the primary alcohol (spiro-attack) is required,
References
-
Moschona, F., Savvopoulou, I., Tsitopoulou, M., Tataraki, D., & Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 10(10), 1117. URL:[Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. URL:[Link]
-
Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 28(1), 1-5. URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-(Cbz-amino)-1-oxaspiro[2.5]octane Diastereomers
Introduction: The Imperative of Stereochemical Purity
In the landscape of modern drug development and complex organic synthesis, the precise control and verification of stereochemistry are not merely academic exercises; they are fundamental to ensuring therapeutic efficacy and safety. The molecule 6-(Cbz-amino)-1-oxaspiro[2.5]octane presents a compelling case study. Possessing two key stereocenters—one at the spirocyclic carbon of the epoxide and the other at the carbon bearing the carbamate group—this molecule can exist as distinct diastereomers. While chemically identical in terms of connectivity, these isomers exhibit unique three-dimensional arrangements that profoundly influence their biological activity and physical properties.
This guide provides an in-depth spectroscopic comparison of these diastereomers. We will move beyond a simple listing of data to explore the underlying principles of how stereochemical differences manifest in various analytical techniques. As researchers and drug development professionals, understanding why these spectra differ is paramount for confident structural elucidation and the development of robust analytical methods for quality control. This document is structured to serve as both a practical reference and an educational tool, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Visualizing the Isomers: A Tale of Two Structures
The primary challenge lies in distinguishing between diastereomers, for instance, the (S,S) and the (R,S) forms. Their distinct spatial arrangements are the root cause of their differing spectroscopic signatures, particularly in NMR.
Caption: Logical relationship between the two diastereomers of interest.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing diastereomers. Unlike enantiomers, which have identical spectra in achiral solvents, diastereomers possess different physical properties and thus produce distinct NMR spectra. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is altered by the through-space proximity of other functional groups.
Causality of Spectral Differences:
The key to differentiation lies in the anisotropic effects of the Cbz group's aromatic ring and the epoxide ring. These groups generate small magnetic fields that shield or deshield nearby nuclei depending on their spatial orientation relative to the magnetic field. In one diastereomer, a specific proton on the cyclohexane ring might be positioned directly in the shielding cone of the aromatic ring, causing its signal to appear at a higher field (lower ppm). In the other diastereomer, the same proton may be in a deshielding region, shifting its signal downfield.
Comparative ¹H NMR Data (Predicted)
The most significant differences are anticipated for the protons on the cyclohexane ring, particularly the proton at C6 (the methine proton adjacent to the nitrogen) and the epoxide protons.
| Proton Assignment | Diastereomer A (trans-like) | Diastereomer B (cis-like) | Rationale for Difference |
| Aromatic (Cbz) | ~7.3 ppm (m) | ~7.3 ppm (m) | Minimal difference expected. |
| CH-N (C6) | Shifted (e.g., ~3.8 ppm) | Different Shift (e.g., ~4.1 ppm) | This proton's environment is most affected by the relative orientation of the bulky Cbz and epoxide groups. |
| Epoxide (CH₂) | ~2.5 - 3.5 ppm (d, d)[1][2] | ~2.5 - 3.5 ppm (d, d)[1][2] | Subtle but distinct shifts and coupling constants are expected due to different steric and electronic environments. |
| Cyclohexane (CH₂) | 1.2 - 2.2 ppm (m) | 1.2 - 2.2 ppm (m) | Protons closer to the stereocenters will exhibit the most pronounced chemical shift variations between isomers. |
| NH (Amide) | ~5.1 ppm (d) | ~5.3 ppm (d) | The chemical shift and coupling to the C6 proton can vary based on hydrogen bonding potential and conformation. |
Comparative ¹³C NMR Data (Predicted)
Carbon chemical shifts are also affected by stereochemistry, though often to a lesser extent than proton shifts. Steric compression (gamma-gauche effect) can cause a nucleus to be shielded (shift to a higher field).
| Carbon Assignment | Expected δ (ppm) | Rationale for Isomeric Difference |
| C=O (Carbamate) | ~156 ppm | Subtle shifts may occur due to changes in electronic environment and conformation. |
| Aromatic (Cbz) | 127-136 ppm | Minimal difference expected. |
| CH-N (C6) | ~55 ppm | The C6 carbon is highly sensitive to the steric environment created by the substituents. A more sterically crowded environment can lead to an upfield shift. |
| Spiro Carbon (C1) | ~60 ppm | This quaternary carbon's chemical shift will differ based on the relative stereochemistry. |
| Epoxide Carbons | 45-55 ppm[1][3] | Ring strain and substitution effects will lead to distinct shifts for each diastereomer[2]. |
| Cyclohexane Carbons | 20-40 ppm | Carbons adjacent to the substitution sites will show the most significant variation. |
II. Infrared (IR) Spectroscopy: A Functional Group Confirmation Tool
IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective for distinguishing between diastereomers. Both isomers of 6-(Cbz-amino)-1-oxaspiro[2.5]octane contain the same functional groups (amide, epoxide, aromatic ring) and will therefore exhibit broadly similar spectra.
Expected Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Amide) | Stretching | ~3300 | May show subtle shifts if intramolecular hydrogen bonding differs between isomers. |
| C-H (Aromatic) | Stretching | >3000 | |
| C-H (Aliphatic) | Stretching | <3000 | |
| C=O (Amide I) | Stretching | ~1690 | The position is characteristic of a carbamate. |
| C-O-C (Epoxide) | Ring Breathing / Asymmetric Stretch | 1250 / 850-950[4] | The "ring breathing" mode around 1250 cm⁻¹ and other epoxide stretches are characteristic but unlikely to resolve isomers[4]. |
While subtle differences in the fingerprint region (<1500 cm⁻¹) may exist due to different vibrational coupling, these are often difficult to assign definitively without high-level computational modeling.
III. Mass Spectrometry (MS): Confirming Mass, Not Stereochemistry
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), are used to determine the molecular weight and fragmentation patterns of a molecule. Diastereomers have identical masses and typically produce indistinguishable mass spectra because fragmentation is dictated by bond energies, not the 3D arrangement of atoms.
Key Observation: Both diastereomers of 6-(Cbz-amino)-1-oxaspiro[2.5]octane will show the same molecular ion peak (or [M+H]⁺, [M+Na]⁺, etc.) and largely identical fragmentation patterns. Therefore, MS is used to confirm the molecular formula but not to differentiate between the isomers.
Experimental Protocols & Workflow
Achieving clear differentiation requires meticulous sample preparation and data acquisition.
Protocol 1: High-Resolution NMR for Diastereomer Identification
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 6-(Cbz-amino)-1-oxaspiro[2.5]octane sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can sometimes enhance spectral separation.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup (500 MHz or higher recommended):
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (to establish H-H correlations and aid in assigning the cyclohexane spin system) and NOESY/ROESY (to identify through-space correlations that can definitively confirm the relative stereochemistry).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully integrate the ¹H signals and assign the chemical shifts for all unique protons.
-
Assign the chemical shifts for all unique carbons in the ¹³C spectrum.
-
Compare the spectra of different batches or purification fractions against a certified reference standard of a pure isomer if available. Pay close attention to the chemical shifts and coupling constants of the C6-H proton and the epoxide protons.
-
Analytical Workflow Diagram
The following diagram outlines the logical flow for characterizing a new batch of the target compound.
Caption: A typical analytical workflow for isomer characterization.
Conclusion and Recommendations
The robust differentiation of 6-(Cbz-amino)-1-oxaspiro[2.5]octane diastereomers relies overwhelmingly on NMR spectroscopy . The sensitivity of ¹H and ¹³C chemical shifts to the local stereochemical environment provides a definitive fingerprint for each isomer. While IR spectroscopy and mass spectrometry serve as essential complementary techniques for confirming functional group identity and molecular weight, they lack the specificity required to distinguish between diastereomers.
For professionals in research and drug development, establishing a validated, high-resolution NMR method is critical. The use of 2D NMR techniques, particularly NOESY or ROESY, is highly recommended for the initial, unambiguous assignment of the relative stereochemistry of reference standards. This foundational work enables the use of faster 1D ¹H NMR as a routine quality control method for subsequent batches, ensuring stereochemical fidelity throughout the development pipeline.
References
- BenchChem. (2025). Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions. BenchChem.
- Oregon State University. (2020, February 7). Ethers and Epoxides - IR Spectroscopy.
- Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy.
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
- Oregon State University. (2020, February 7).
- University of Bath. (2024, May 24). 10.
- Chemsrc. (n.d.). Structural and conformational analysis of 1-oxaspiro [2.5] octane and 1-oxa-2-azaspiro [2.
- Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (2026). Amine Protection and Deprotection.
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Comparative Guide: Utility of 6-(Cbz-amino)-1-oxaspiro[2.5]octane in Drug Discovery
The Strategic Value of Spiro-Epoxides in Scaffold Design
In modern drug discovery, overcoming the "flatness" of traditional aromatic scaffolds is a critical objective. Spirocyclic compounds—characterized by two rings sharing a single central sp³ carbon—provide a rigid, three-dimensional architecture that enhances target selectivity, metabolic stability, and overall physicochemical properties ().
Among these, 6-(Cbz-amino)-1-oxaspiro[2.5]octane stands out as a highly privileged synthetic intermediate. The ring strain inherent to its epoxide moiety renders it an excellent electrophile for stereoselective bond construction (1)[1]. By combining a conformationally restricted cyclohexane ring with an orthogonal reactive epoxide, this intermediate allows researchers to rapidly access complex 1,4-disubstituted tertiary alcohols and spiro-fused heterocycles that are frequently found in approved therapeutics (2)[2].
Comparative Analysis: 6-(Cbz-amino)-1-oxaspiro[2.5]octane vs. Alternatives
When designing a synthetic route toward functionalized cyclohexanols or spiro-piperidines, chemists must choose between spiro-epoxides, standard epoxides, acyclic precursors, or direct ketone functionalization. The table below synthesizes the quantitative and qualitative performance metrics of these alternatives.
| Synthetic Intermediate | Structural Rigidity | Step Economy to 3° Alcohol | Regioselectivity (Nucleophilic Attack) | Primary Utility in Drug Design |
| 6-(Cbz-amino)-1-oxaspiro[2.5]octane | High (Orthogonal 3D vector) | 1 Step (Direct ring opening) | >95:5 (Strictly at terminal CH₂) | Spirocyclic amines, rigidified morpholine bioisosteres |
| 4-N-Boc-cyclohexanone | Moderate (Chair flip possible) | 2-3 Steps (Addition + trapping) | ~3:1 to 4:1 (Axial vs. Equatorial) | General core building block, reductive aminations |
| Cyclohexene oxide | Moderate | 1 Step | ~1:1 (Unless directed by bulky groups) | Trans-1,2-disubstituted cyclohexanes |
| Acyclic amino-epoxides | Low (High rotational freedom) | 1 Step | >95:5 (Terminal CH₂ attack) | Flexible linkers, PROTAC tethers |
Mechanistic Causality in Regioselective Ring Opening
The utility of 6-(Cbz-amino)-1-oxaspiro[2.5]octane is driven by its predictable reactivity. Under basic or Lewis-acidic conditions, incoming nucleophiles (amines, thiols, Grignard reagents) selectively attack the less sterically hindered terminal methylene (CH₂) carbon of the spiro-epoxide. The tertiary spiro-carbon is sterically blocked by the cyclohexane ring system. This strict S_N2 trajectory guarantees high regioselectivity, preventing the formation of complex isomeric mixtures that plague direct ketone additions.
Regioselective SN2 ring-opening mechanism of the spiro-epoxide intermediate.
Experimental Methodologies: Self-Validating Protocols
The following workflows detail the synthesis and subsequent diversification of 6-(Cbz-amino)-1-oxaspiro[2.5]octane. The Carboxybenzyl (Cbz) protecting group is deliberately chosen over a Boc group here because it withstands the strongly basic conditions of the sulfur ylide epoxidation and can be orthogonally cleaved via hydrogenolysis later without disrupting acid-sensitive moieties.
Workflow for the synthesis and diversification of 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Protocol A: Synthesis via Corey-Chaykovsky Epoxidation
Causality: Trimethylsulfoxonium iodide is utilized instead of trimethylsulfonium iodide. The sulfoxonium ylide is less reactive and operates under thermodynamic control, which prevents unwanted ring-expansion (e.g., to oxetanes) and exclusively yields the spiro-epoxide ().
-
Ylide Generation: To a flame-dried round-bottom flask under inert argon, add trimethylsulfoxonium iodide (1.5 eq) and anhydrous DMSO (0.2 M). Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.4 eq). Stir at room temperature for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.
-
Substrate Addition: Dissolve 4-(Cbz-amino)cyclohexanone (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution over 15 minutes.
-
Reaction Progression: Stir the mixture at room temperature for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ketone spot (UV active, stains heavily with KMnO₄) disappears. In-process FTIR will confirm success via the disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the emergence of the epoxide C-O stretch (~1250 cm⁻¹).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the stable spiro-epoxide.
Protocol B: Regioselective Ring-Opening with Amines
Causality: Using a Lewis acid (like LiClO₄ or BF₃·OEt₂) polarizes the epoxide C-O bond, significantly accelerating the nucleophilic attack of aliphatic or aromatic amines at the less hindered methylene carbon, ensuring high step economy toward amino-alcohol drug precursors (3)[3].
-
Preparation: Dissolve 6-(Cbz-amino)-1-oxaspiro[2.5]octane (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Activation: Add anhydrous Lithium Perchlorate (LiClO₄, 2.0 eq) to the solution. Stir for 10 minutes to allow coordination with the epoxide oxygen.
-
Nucleophilic Attack: Add the desired secondary amine (e.g., morpholine or piperidine, 1.5 eq). Heat the reaction mixture to 60°C for 8 hours.
-
Self-Validation Check: The regioselectivity of the ring-opening is self-validated post-workup by ¹H NMR. The emergence of an AB quartet (typically between 2.5–3.0 ppm) corresponds to the diastereotopic methylene protons adjacent to the newly installed amine. The absence of a downfield methine proton confirms that attack did not occur at the tertiary carbon.
-
Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic phase, concentrate, and purify to obtain the 1-(aminomethyl)-4-(Cbz-amino)cyclohexanol derivative.
References
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Epoxide Synthesis and Ring-Opening Reactions Source: Encyclopedia.pub URL: [Link]
-
Title: Stereoselective synthesis and applications of spirocyclic oxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
Sources
- 1. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
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- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 6-(Cbz-amino)-1-oxaspiro[2.5]octane
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 6-(Cbz-amino)-1-oxaspiro[2.5]octane are central to discovery. However, the lifecycle of these molecules extends beyond the reaction flask. Ensuring their safe and compliant disposal is a critical, non-negotiable aspect of laboratory science, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(Cbz-amino)-1-oxaspiro[2.5]octane, grounded in established safety principles and regulatory standards.
Hazard Analysis and Risk Assessment
-
Oxirane (Epoxide) Ring : The three-membered ether ring is highly strained and thus chemically reactive. Oxiranes as a class are known irritants and can be toxic.[1][2][3] The parent compound, 1-oxaspiro[2.5]octane, is classified as a flammable liquid that causes skin and eye irritation and may cause respiratory irritation.[4]
-
Carbamate (Cbz-amino) Group : Carbamate esters can exhibit significant biological activity. Some are known to be cholinesterase inhibitors, and certain carbamates are suspected or known carcinogens.[5] They can be toxic if ingested, inhaled, or absorbed through the skin.[5]
-
Inferred Hazard Profile : Based on the hazards of analogous structures like Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, the compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7][8]
Given this profile, 6-(Cbz-amino)-1-oxaspiro[2.5]octane must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][9][10]
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemicals is strictly regulated. In the United States, two primary federal regulations govern this process:
-
Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management.[9][11] Due to its inferred hazardous characteristics, 6-(Cbz-amino)-1-oxaspiro[2.5]octane waste falls under RCRA regulations.
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[12][13][14] This CHP must include specific procedures for safe handling and waste disposal.[14][15]
Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into actionable institutional policies. Always consult with your EHS office for specific guidance.[16]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the compound for disposal, ensure all appropriate safety measures are in place. The primary engineering control is to conduct all operations within a certified chemical fume hood to minimize inhalation risk.[1][5][17]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. Always inspect gloves before use.[18][19] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes of the compound or its solutions.[17][18] |
| Skin/Body Protection | A buttoned laboratory coat. | To protect skin and clothing from contamination.[5][18] |
| Respiratory Protection | Not typically required when using a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[17] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of 6-(Cbz-amino)-1-oxaspiro[2.5]octane waste.
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect waste 6-(Cbz-amino)-1-oxaspiro[2.5]octane and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) in a dedicated hazardous waste container.[5][19]
-
Do NOT mix this waste stream with incompatible materials, such as strong acids, bases, or oxidizing agents, which could catalyze a violent ring-opening of the oxirane or hydrolysis of the carbamate.[5][20]
Step 2: Containerization The choice of container is critical for safe storage.
-
Use a leak-proof, screw-cap container made of a chemically compatible material, such as high-density polyethylene (HDPE).[9][17][20]
-
Ensure the container is in good condition, free from cracks or defects.[16]
-
Keep the container closed at all times except when actively adding waste.[16] Never leave a funnel in the opening.
Step 3: Labeling Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a completed EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
The label must include:
Step 4: Temporary Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][20] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general lab traffic and segregated from incompatible chemicals.[16][20]
Step 5: Final Disposal The ultimate destruction of the chemical waste is performed by professionals.
-
Once the container is nearly full (about 90%), submit a chemical waste pickup request to your institution's EHS department.[16]
-
EHS will arrange for collection by a licensed hazardous waste disposal contractor.[1][17][20]
-
The most common and effective disposal method for this type of chlorinated organic compound is high-temperature incineration at a permitted facility.[1][7][21] This process ensures the complete destruction of the molecule.
Spill and Decontamination Procedures
In the event of a small spill within a chemical fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Containment : Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[17]
-
Collection : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it into your labeled hazardous waste container.[17][20]
-
Decontamination : Clean the spill area thoroughly with soap and water or a suitable laboratory detergent.[17] Any cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.[5]
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[20]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
Caption: Workflow for the proper disposal of 6-(Cbz-amino)-1-oxaspiro[2.5]octane.
References
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
LabManager. (2025). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
OSHA. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
RedStag. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
EPA. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
Cooling Tower Products. (2009). MATERIAL SAFETY DATA SHEET: CARBAMATE. Retrieved from [Link]
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 2-(Boc-amino)-6-oxospiro[3.3]heptane. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2026). MSDS of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 4-Boc-4,7-diazaspiro[2.5]octane. Retrieved from [Link]
-
University of Cincinnati Environmental Health & Safety. (2026). Advisory 7.3: Hazardous/Chemical Waste Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane. PubChem Compound Database. Retrieved from [Link]
-
Saint Louis University. (2023). Laboratory Waste. Environmental Health & Safety. Retrieved from [Link]
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Personal protective equipment for handling 6-(Cbz-amino)-1-oxaspiro[2.5]octane
Hazard Identification & Risk Profile
Compound Class: Spiro-epoxide / Carbamate Protected Amine Primary Hazard: Alkylating Agent (High Reactivity)
The 1-oxaspiro[2.5]octane core contains a highly strained epoxide ring fused to a cyclohexane ring. Unlike linear epoxides, the spiro-fusion increases ring strain, enhancing electrophilicity. While the Cbz (carboxybenzyl) group adds molecular weight and likely renders the compound a solid, it does not mitigate the alkylating potential of the epoxide.
Critical Risk Factors:
-
Genotoxicity: Epoxides are direct-acting alkylating agents capable of binding to DNA nucleophiles (guanine N7), posing mutagenic risks.
-
Sensitization: Reactive epoxides are potent haptenizing agents, capable of causing severe allergic contact dermatitis and respiratory sensitization.
-
Ocular Toxicity: Analogous spiro-epoxides (e.g., 1-oxaspiro[2.5]octane-2-carbonitrile) are classified as causing serious eye damage (Category 1).[1]
-
Physical State: Likely a white to off-white solid. Dust generation is the primary exposure vector.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling potent alkylating agents. The following matrix defines the required protection based on operational risk.
| PPE Component | Material / Specification | Rationale & Causality |
| Hand Protection (Inner) | Nitrile (4 mil) | Acts as a comfort layer and sweat barrier. |
| Hand Protection (Outer) | Silver Shield® (Laminate) or Double Nitrile (8 mil total) | Causality: Epoxides have high permeation rates through standard latex/thin nitrile. Laminate films provide broad chemical resistance to alkylating agents and carrier solvents (DCM/DMSO). |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Causality: If handling powder outside a hood (not recommended) or during spill cleanup, protection against particulate inhalation is critical to prevent respiratory sensitization. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses allow side-entry of aerosols. Goggles seal the orbital area against reactive dusts that cause irreversible corneal opacity. |
| Body Protection | Tyvek® Lab Coat / Sleeve Covers | Disposable outer layers prevent accumulation of the alkylating agent on reusable cotton lab coats, preventing secondary exposure in common areas. |
Engineering Controls & Handling Protocol
Containment Hierarchy
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: Weighing enclosure or powder safety cabinet for solid handling.
-
Prohibited: Open benchtop handling.
Operational Workflow (Graphviz)
The following diagram outlines the decision logic for safe handling and transfer.
Caption: Operational logic flow for handling 6-(Cbz-amino)-1-oxaspiro[2.5]octane, emphasizing containment during the solid-to-liquid transition.
Specific Handling Steps
-
Weighing: Use an anti-static gun to neutralize charge on the solid. Epoxide powders are often "flyaway," increasing inhalation risk. Weigh directly into the tared reaction flask or a vial that can be capped immediately.
-
Solubilization: Dissolve the solid immediately after weighing. Handling the compound in solution (e.g., DCM, THF) reduces the risk of airborne particulate exposure, though it increases skin permeation risk (hence the laminate gloves).
-
Transfer: Use positive displacement pipettes or cannula transfer for solutions to avoid aerosol generation.
Emergency Response & Decontamination
Decontamination Solution (The "Quench")
Water alone is ineffective for cleaning epoxide spills due to low solubility and slow hydrolysis. You must chemically destroy the epoxide ring.
Recommended Decon Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water + 1% surfactant (soap). -
Mechanism: The thiosulfate anion (
) is a soft nucleophile that rapidly opens the epoxide ring, converting the toxic alkylating agent into a water-soluble, non-toxic alcohol-thiosulfate adduct.
Spill Response Protocol
-
Evacuate: Clear the immediate area.
-
Don PPE: Wear double gloves (Nitrile + Laminate), goggles, and N95 respirator.
-
Cover: Cover the spill with a paper towel soaked in the Decon Solution .
-
Wait: Allow 15–20 minutes for the thiosulfate to react with the epoxide.
-
Clean: Wipe up the residue.[2] Re-clean the surface with ethanol to remove the Cbz-protected byproduct (which may be sticky/insoluble in pure water).
Waste Disposal Strategy
Never dispose of active alkylating agents directly into general solvent waste. This creates a "time bomb" in the waste drum where polymerization or reaction with other waste streams can occur.
Step-by-Step Disposal:
-
Quench: Treat all reaction mixtures, glassware rinsates, and contaminated wipes with the Thiosulfate Decon Solution or dilute acid (e.g., 1M HCl) for at least 1 hour.
-
Verify: Check pH to ensure the quenching agent is in excess.
-
Segregate: Dispose of the quenched mixture into a dedicated "Quenched Organic Waste" stream.
-
Labeling: Clearly label waste containers: "Contains Deactivated Epoxides - No Active Alkylating Agents."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standard 29 CFR 1910.132.[3][4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
